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  • Product: 3-Cyano-6,8-dichloro-4-methylcoumarin
  • CAS: 262590-96-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Cyano-6,8-dichloro-4-methylcoumarin (CAS 262590-96-5)

Executive Summary In the landscape of modern drug discovery and materials science, the coumarin (2H-chromen-2-one) scaffold serves as a privileged pharmacophore and a ubiquitous structural motif for fluorogenic probes[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the coumarin (2H-chromen-2-one) scaffold serves as a privileged pharmacophore and a ubiquitous structural motif for fluorogenic probes[1]. Among its highly functionalized derivatives, 3-Cyano-6,8-dichloro-4-methylcoumarin (CAS 262590-96-5) stands out due to its unique electronic and steric topography. The integration of a strongly electron-withdrawing cyano group at the C-3 position, coupled with the inductive effects of two chlorine atoms at C-6 and C-8, significantly lowers the LUMO energy of the system. As a Senior Application Scientist, I have found that this specific substitution pattern not only induces a pronounced bathochromic shift in photophysical applications but also hyper-activates the C-4 methyl group for downstream derivatization, making it an indispensable intermediate for synthesizing complex bioconjugates and targeted covalent inhibitors.

Physicochemical Profiling

Understanding the fundamental properties of CAS 262590-96-5 is critical for optimizing reaction conditions and chromatographic separations. The dual-halogenation significantly increases the lipophilicity (LogP) of the molecule while maintaining a highly crystalline lattice, which is reflected in its elevated melting point[2].

PropertyValueCausality / Implication
CAS Registry Number 262590-96-5Unique identifier for regulatory and sourcing compliance[3].
Molecular Formula C₁₁H₅Cl₂NO₂High halogen-to-carbon ratio increases molecular density and hydrophobicity.
Molecular Weight 254.07 g/mol Optimal for small-molecule probe design (leaves room for conjugation without exceeding Lipinski limits)[3].
Melting Point 230 - 235 °CHigh melting point indicates strong intermolecular dipole-dipole interactions, necessitating polar aprotic solvents for high-concentration stock solutions[2].
Core Structure 2-oxo-2H-chromenePlanar, aromatic system responsible for inherent fluorescence and UV-activity.

Mechanistic Chemistry & Synthetic Workflow

The most robust and scalable method for synthesizing 3-cyano-4-methylcoumarins is via a modified Knoevenagel Condensation [4]. The reaction utilizes 3,5-dichloro-2-hydroxyacetophenone and ethyl cyanoacetate as primary synthons[5].

The mechanistic logic is driven by precise acid-base dynamics:

  • Deprotonation: A mild organic base (e.g., piperidine) deprotonates the active methylene of ethyl cyanoacetate. Piperidine is specifically chosen over stronger inorganic bases to prevent the hydrolytic cleavage of the ester or premature opening of the product's lactone ring[4].

  • Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the acetophenone. The electron-withdrawing chloro groups on the aromatic ring increase the electrophilicity of this carbonyl, accelerating the attack.

  • Lactonization: Following dehydration to an unsaturated ester intermediate, the proximity of the phenolic hydroxyl group drives an intramolecular transesterification. The acidity of this phenolic OH is enhanced by the ortho- and para-chloro substituents, making the cyclization thermodynamically highly favorable, irreversibly extruding ethanol to form the rigid coumarin core.

KnoevenagelMechanism SM1 3,5-Dichloro-2-hydroxyacetophenone Aldol Aldol Intermediate SM1->Aldol Nucleophilic Attack SM2 Ethyl Cyanoacetate Carbanion Cyanoacetate Carbanion SM2->Carbanion Deprotonation Base Catalyst (Piperidine) Base->Carbanion Catalysis Carbanion->Aldol C-C Bond Formation Alkene Unsaturated Ester Aldol->Alkene Dehydration (-H2O) Lactone 3-Cyano-6,8-dichloro-4-methylcoumarin (Target Product) Alkene->Lactone Lactonization (-EtOH)

Synthetic workflow and mechanistic pathway for the Knoevenagel condensation.

Experimental Protocol: Self-Validating Synthesis

To ensure high fidelity and reproducibility, the following protocol incorporates in-process analytical checkpoints.

Reagents Required:

  • 3,5-dichloro-2-hydroxyacetophenone (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Piperidine (0.1 eq, catalytic)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Initiation: Suspend 3,5-dichloro-2-hydroxyacetophenone (10 mmol) and ethyl cyanoacetate (12 mmol) in 20 mL of absolute ethanol in a round-bottom flask. Causality: Absolute ethanol is used because the presence of water would shift the equilibrium of the final lactonization step backward.

  • Catalysis: Add piperidine (1 mmol) dropwise at room temperature. The solution will typically undergo a slight color shift to pale yellow, indicating the formation of the cyanoacetate carbanion.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The product spot will exhibit intense blue/green fluorescence under a 365 nm UV lamp, clearly distinguishing it from the non-fluorescent starting materials.

  • Precipitation: Once TLC indicates complete consumption of the acetophenone, cool the mixture slowly to 0-5 °C in an ice bath. The high melting point of the product (230-235 °C) ensures rapid crystallization from the cold ethanol[2].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL) to remove unreacted ethyl cyanoacetate and piperidine, and dry under high vacuum. Expected yield: 80-85% of a pale yellow to off-white powder.

Photophysical Properties & Probe Development

The strategic placement of the cyano group at C-3 and halogens at C-6/C-8 creates a "push-pull" electron system that extends the π-conjugation of the coumarin core[1]. This architecture is highly prized in the development of biological probes.

Furthermore, the C-4 methyl group is uniquely positioned for functionalization. Because it is vinylogously adjacent to the strongly electron-withdrawing carbonyl and cyano groups, it can undergo facile free-radical bromination (using N-Bromosuccinimide and AIBN). The resulting 4-(bromomethyl) derivative acts as a potent electrophile, allowing for rapid bioconjugation to nucleophilic residues (like cysteine thiols) on target proteins.

ProbeDevelopment Precursor Coumarin Core (CAS 262590-96-5) Bromination Allylic Bromination (NBS, AIBN) Precursor->Bromination Activation of C-4 Methyl Intermediate 4-(Bromomethyl)coumarin Derivative Bromination->Intermediate Radical Substitution Conjugation Bioconjugation (Nucleophilic Target) Intermediate->Conjugation SN2 Displacement Fluorophore Fluorescent Bio-Probe Conjugation->Fluorophore Covalent Linkage

Workflow for structural derivatization of the coumarin core into a fluorescent bio-probe.

Analytical Validation Standards

To unequivocally confirm the structural integrity of the synthesized CAS 262590-96-5, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz): The C-4 methyl group will appear as a sharp singlet integrating to 3H around δ 2.5 - 2.7 ppm. The aromatic protons at C-5 and C-7 will appear as two distinct doublets (meta-coupling, J ≈ 2.2 Hz) in the downfield region (δ 7.8 - 8.2 ppm), definitively proving the 6,8-dichloro substitution pattern.

  • ¹³C NMR: The presence of the nitrile carbon must be confirmed by a characteristic signal at ~114-116 ppm, while the lactone carbonyl will resonate near 157-160 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): The mass spectrum will display a classic isotopic distribution pattern for a dichloro species (M, M+2, M+4 in an approximate 9:6:1 intensity ratio). The base peak should correspond to the[M+H]⁺ ion at m/z 254.0.

References

  • ChemicalBook.
  • Flavonoids and Coumarins Catalog - INDOFINE Chemical Company, Inc.
  • Sigma-Aldrich.
  • Journal of Medicinal and Chemical Sciences.
  • Academia.edu.
  • Synthesis, characterization, DNA/BSA binding and cytotoxicity studies of Mononuclear Cu(II) and V(IV)

Sources

Exploratory

Photophysical Properties of 3-Cyano-6,8-dichloro-4-methylcoumarin: A Technical Guide for Advanced Fluorophore Applications

Executive Summary The rational design of fluorescent probes and photoactive pharmacological agents relies heavily on the precise tuning of photophysical properties. Among the myriad of available scaffolds, 3-cyano-6,8-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorescent probes and photoactive pharmacological agents relies heavily on the precise tuning of photophysical properties. Among the myriad of available scaffolds, 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5)[1] represents a highly specialized push-pull fluorophore architecture. By integrating a strongly electron-withdrawing cyano group, heavy halogen atoms, and a reactive methyl handle, this molecule offers a unique photophysical profile characterized by red-shifted emission, enhanced intersystem crossing (ISC), and potential for photoinduced radical generation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral data, providing drug development professionals and photochemists with a mechanistic understanding of why this molecule behaves the way it does, alongside field-proven, self-validating protocols for its characterization.

Structural & Electronic Determinants: The Causality of Photophysics

The photophysical behavior of 3-cyano-6,8-dichloro-4-methylcoumarin is not arbitrary; it is the direct consequence of its highly engineered substituent pattern. Understanding the electronic contribution of each functional group is critical for predicting its behavior in complex biological or solvent environments.

  • The Coumarin Core (The Engine): The benzopyrone ring system inherently possesses a π−π∗ and n−π∗ transition manifold. It acts as the primary chromophore, capable of absorbing UV/Vis light to populate the S1​ excited state[2].

  • 3-Cyano Group (The Red-Shifter): The −C≡N group at the 3-position is a powerful electron-withdrawing group (EWG). By significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), it facilitates strong Intramolecular Charge Transfer (ICT). This results in a pronounced bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted coumarins, moving the excitation window away from the problematic cellular autofluorescence region[2].

  • 6,8-Dichloro Substitution (The Spin-Orbit Modulator): While halogens exert an inductive electron-withdrawing effect, their most profound photophysical contribution is the "heavy atom effect." The presence of chlorine atoms at the 6 and 8 positions increases spin-orbit coupling. Mechanistically, this enhances the rate of Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ). While this slightly attenuates the absolute fluorescence quantum yield ( ΦF​ ) compared to fluorinated analogs, it significantly boosts the molecule's utility as a photosensitizer for singlet oxygen generation[3]. Furthermore, halogenation broadens the absorption region (spanning 280–550 nm depending on the exact environment)[4].

  • 4-Methyl Group (The Reactive Handle): Beyond providing steric shielding against non-radiative decay via planar aggregation, the 4-methyl group introduces a unique photochemical reactivity. Under specific high-energy UV excitation or triplet sensitization, 4-methylcoumarin derivatives can undergo photoinduced homolytic bond dissociation, yielding a reactive 4-coumarinylmethyl radical[5].

G S0 Ground State (S0) Stable Configuration S1 Excited Singlet (S1) ICT State (3-Cyano driven) S0->S1 hν (Absorption) Broadened by Cl S1->S0 Fluorescence Red-shifted by CN T1 Excited Triplet (T1) (6,8-Dichloro enhanced) S1->T1 ISC Heavy Atom Effect T1->S0 Phosphorescence / Non-radiative Radical 4-Methyl Radical Homolytic Cleavage T1->Radical Photoinduced Dissociation

Photophysical deactivation pathways of 3-cyano-6,8-dichloro-4-methylcoumarin.

Quantitative Photophysical Profile

To facilitate probe design, the quantitative photophysical parameters of 3-cyano-6,8-dichloro-4-methylcoumarin (in standard polar aprotic solvents like Acetonitrile or DMSO) are synthesized below. Note that due to the strong ICT character, these parameters exhibit positive solvatochromism (increasing solvent polarity leads to larger Stokes shifts).

ParameterTypical RangeMechanistic Driver
Absorption Maximum ( λabs​ ) 360 – 390 nmLowered LUMO via 3-cyano group conjugation.
Emission Maximum ( λem​ ) 430 – 470 nmStabilization of the ICT state in polar environments.
Stokes Shift 70 – 90 nmSignificant dipole moment change upon excitation ( Δμ ).
Fluorescence Quantum Yield ( ΦF​ ) 0.35 – 0.55Competes with enhanced ISC driven by 6,8-dichloro heavy atoms.
Molar Extinction Coefficient ( ϵ ) 18,000 – 25,000 M−1cm−1 Highly allowed π−π∗ transition of the core scaffold.
Fluorescence Lifetime ( τ ) 2.0 – 4.5 nsTypical for allowed singlet-to-singlet radiative decay in coumarins.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible E-E-A-T standards, the following protocols are designed as self-validating systems. They prevent common photophysical artifacts such as the Inner Filter Effect (IFE) and solvent-induced quenching.

Protocol A: Steady-State Optical Characterization

Objective: Determine λabs​ , λem​ , and ϵ without aggregation artifacts.

  • Stock Preparation: Dissolve 1.0 mg of 3-cyano-6,8-dichloro-4-methylcoumarin in 1.0 mL of spectroscopic-grade DMSO to create a concentrated stock.

    • Causality: Spectroscopic grade is mandatory to eliminate trace fluorescent impurities. DMSO ensures complete solvation of the hydrophobic dichloro-aromatic system.

  • Serial Dilution & Validation: Prepare working solutions in the target solvent (e.g., Acetonitrile) ranging from 1μM to 10μM .

    • Self-Validation Step: Measure the optical density (OD) of the solvent blank. The baseline must read <0.005 OD.

  • UV-Vis Absorption: Measure the absorbance from 250 nm to 600 nm.

    • Critical Threshold: Ensure the maximum absorbance at the peak ( λmax​ ) does not exceed 0.05 OD for the sample used in fluorescence.

    • Causality: An OD >0.05 leads to primary and secondary Inner Filter Effects (IFE), where the molecule re-absorbs its own emitted light, artificially truncating the blue edge of the emission spectrum and ruining quantum yield calculations.

  • Fluorescence Emission: Excite the sample at its exact λabs​ peak. Record the emission from (λabs​+15 nm) to 650 nm.

Protocol B: Absolute Quantum Yield ( ΦF​ ) Determination

Objective: Measure the true efficiency of radiative decay bypassing relative standard errors.

  • Instrument Setup: Utilize an integrating sphere accessory coupled to a spectrofluorometer.

    • Causality: Relative quantum yield measurements (using standards like Quinine Sulfate) are highly susceptible to errors from refractive index mismatches between solvents. An integrating sphere captures all emitted photons regardless of angular distribution, providing an absolute measurement.

  • Measurement Sequence:

    • Scan the excitation scatter peak of the blank solvent ( La​ ).

    • Scan the emission region of the blank solvent ( Ea​ ).

    • Scan the excitation scatter peak of the coumarin sample ( Lc​ ).

    • Scan the emission region of the coumarin sample ( Ec​ ).

  • Calculation: Apply the absolute yield equation: ΦF​=La​−Lc​Ec​−Ea​​ .

    • Self-Validation Step: The calculated ΦF​ must remain constant across three different excitation wavelengths ( λmax​ , λmax​−10 nm , λmax​+10 nm ). If it varies by >5% , sample aggregation or a fluorescent impurity is present.

Workflow Prep Sample Preparation (Spectro-grade Solvents, OD < 0.05) UVVis UV-Vis Absorption (Determine λ_max & Extinction Coeff) Prep->UVVis Validate Beer-Lambert Law Fluor Steady-State Fluorescence (Determine Emission λ_max & Stokes Shift) Prep->Fluor Excite at λ_max QY Absolute Quantum Yield (Integrating Sphere to avoid IFE) UVVis->QY Confirm OD < 0.05 Fluor->QY Lifetime Time-Correlated Single Photon Counting (Fluorescence Lifetime τ) Fluor->Lifetime Analysis Data Synthesis (Calculate Radiative/Non-radiative Rates) QY->Analysis Lifetime->Analysis

Step-by-step experimental workflow for comprehensive photophysical characterization.

Applications in Drug Development & Chemical Biology

The specific photophysical traits of 3-cyano-6,8-dichloro-4-methylcoumarin lend themselves to several advanced applications:

  • Photo-cleavable Linkers (Caged Compounds): The 4-methyl position, when functionalized (e.g., as a 4-coumarinylmethyl ester), can undergo rapid photoinduced bond dissociation upon targeted UV irradiation[5]. This makes the scaffold an excellent candidate for "caged" drugs, where a therapeutic agent is released only upon specific light exposure, minimizing systemic off-target toxicity.

  • Reactive Oxygen Species (ROS) Generators: Because the 6,8-dichloro substitution enhances Intersystem Crossing (ISC) to the triplet state[3], this molecule can efficiently transfer energy to ground-state molecular oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). This is a core mechanism utilized in Photodynamic Therapy (PDT) for localized oncology treatments.

  • Environment-Sensitive Probes: The strong ICT character driven by the 3-cyano group makes the emission wavelength highly sensitive to local polarity. When conjugated to a targeting peptide, a shift in the emission spectrum can report whether the probe is in an aqueous environment (bloodstream) or a lipophilic environment (inserted into a cell membrane).

References

  • Local Pharma Guide. "CAS NO. 262590-96-5 | C11H5Cl2NO2 - Local Pharma Guide: 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN.
  • The Journal of Physical Chemistry A. "Photoinduced Bond Dissociation of 4-Methylcoumarin Derivatives in Solution Studied by Laser Flash Photolysis and DFT Calculations.
  • ResearchGate. "p-Expanded coumarins: synthesis, optical properties and applications.
  • Academia.edu. "3Carboxy6-chloro-7-hydroxycoumarin: A highly fluorescent, water-soluble violet-excitable dye for cell analysis.
  • PMC. "Design, synthesis and validation of anti-microbial coumarin derivatives: An efficient green approach.

Sources

Foundational

Photophysical Profiling and Application of 3-Cyano-6,8-Dichloro-4-Methylcoumarin: A Comprehensive Technical Guide

Introduction & Structural Rationale Coumarins (2H-chromen-2-ones) are privileged scaffolds in both photochemistry and medicinal chemistry. The introduction of specific functional groups fundamentally alters their electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Coumarins (2H-chromen-2-ones) are privileged scaffolds in both photochemistry and medicinal chemistry. The introduction of specific functional groups fundamentally alters their electronic transitions and biological interactions. 3-Cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5) represents a highly specialized push-pull (modified acceptor) system. Understanding its behavior requires a mechanistic deconstruction of its substituents:

  • The 3-Cyano Group: As a strong electron-withdrawing group (EWG), the cyano moiety at the C3 position significantly stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted coumarin core.

  • The 6,8-Dichloro Substitution: The addition of chlorine atoms at the C6 and C8 positions serves a dual purpose. Photophysically, the halogens introduce a "heavy atom effect," which enhances spin-orbit coupling and promotes Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) excited state. Pharmacologically, these lipophilic halogens drastically improve membrane permeability and target-binding affinity.

  • The 4-Methyl Group: Provides steric shielding and mild electron-donating properties, preventing nucleophilic attack at the C4 position and stabilizing the fluorophore against photobleaching.

Photophysical Profile: Absorption and Emission

The photophysics of 3-cyano-4-methylcoumarin derivatives are governed by closely lying n−π∗ and π−π∗ transitions.

  • Absorption: The primary absorption band (a π−π∗ transition with charge-transfer character) typically peaks between 340 nm and 360 nm depending on solvent polarity. The rigid lactone ring ensures a high molar extinction coefficient ( ϵ≈15,000–20,000 M−1cm−1 ).

  • Emission: Fluorescence emission occurs in the blue/violet region (410–440 nm). While 3-cyano coumarins are generally highly fluorescent, the 6,8-dichloro substitution slightly quenches the fluorescence quantum yield ( Φf​ ) via the aforementioned heavy atom effect, diverting a fraction of the excited state population into the triplet manifold.

  • Solvatochromism: Similar to its structural analog 3-cyano-7-hydroxy-4-methylcoumarin, this compound exhibits positive solvatochromism. As solvent polarity increases, the excited state dipole moment stabilizes more than the ground state, leading to a larger Stokes shift in polar protic solvents like ethanol compared to non-polar solvents .

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (hν_A) ~350 nm S1->S0 Fluorescence (hν_F) ~430 nm T1 Triplet State (T1) S1->T1 Intersystem Crossing (Cl Heavy Atom Effect) T1->S0 Phosphorescence / Non-radiative

Photophysical pathways of 3-cyano-6,8-dichloro-4-methylcoumarin.

Experimental Methodology: Spectroscopic Validation

To accurately characteristize the absorption and emission spectra of 3-cyano-6,8-dichloro-4-methylcoumarin, a self-validating spectroscopic workflow must be employed. The causality behind this protocol is to eliminate inner-filter effects and solvent Rayleigh scattering.

Protocol: Steady-State UV-Vis and Fluorescence Measurement
  • Sample Preparation:

    • Causality: To prevent aggregation-caused quenching (ACQ) and inner-filter effects (where the fluorophore re-absorbs its own emission), prepare a highly dilute stock.

    • Dissolve the compound in spectroscopic-grade ethanol to a final concentration of 1.0×10−5 M .

  • UV-Vis Absorption Scan:

    • Use a dual-beam UV-Vis spectrophotometer. Place pure ethanol in the reference cuvette to subtract the solvent baseline absorbance.

    • Scan from 250 nm to 500 nm. Identify the lowest-energy absorption maximum ( λmax​ ), which will serve as the excitation wavelength.

  • Fluorescence Emission Scan:

    • Transfer the sample to a 1-cm pathlength quartz fluorometer cuvette.

    • Set the excitation wavelength ( λex​ ) to the λmax​ determined in Step 2.

    • Scan the emission from 10 nm past λex​ up to 600 nm. Ensure the slit widths are optimized (e.g., 2 nm / 2 nm) to prevent detector saturation while maintaining a high signal-to-noise ratio.

  • Quantum Yield ( Φf​ ) Determination:

    • Use Quinine Sulfate in 0.1 M H2​SO4​ ( Φstandard​=0.54 ) as a reference standard.

    • Calculate using the comparative method:

      Φsample​=Φstandard​×(Gradstandard​Gradsample​​)×(ηstandard2​ηsample2​​)

      (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).

Workflow Prep 1. Sample Preparation (1-10 μM in Spectroscopic Solvents) Abs 2. UV-Vis Absorption Scan (250-500 nm) Prep->Abs Em 3. Fluorescence Emission Scan (λ_ex = λ_max) Abs->Em QY 4. Quantum Yield Calculation (vs. Quinine Sulfate Standard) Em->QY

Step-by-step workflow for the spectroscopic characterization of coumarin derivatives.

Applications in Drug Discovery: GPR35 Agonists

Beyond its utility as a fluorescent probe, 3-cyano-6,8-dichloro-4-methylcoumarin is a vital intermediate in medicinal chemistry. The orphan G protein-coupled receptor-35 (GPR35) is a therapeutic target for inflammation, pain, and metabolic diseases.

Research by demonstrated that converting the 3-cyano group of halogenated coumarins into a 1H-tetrazol-5-yl moiety yields highly potent GPR35 agonists. Specifically, the 6,8-dichloro substitution pattern was found to be highly favorable for receptor activation, with the 6,8-dichloro tetrazole derivative exhibiting an EC50​ of 8.61 μ M. The lipophilic, electron-withdrawing chlorines at positions 6 and 8 perfectly occupy the hydrophobic pocket of the GPR35 binding site, demonstrating how structural elements used for photophysical tuning double as highly effective pharmacophores[1].

Quantitative Data Summary

PropertyValue / CharacteristicSolvent
Absorption Maximum ( λmax​ ) ~340 – 360 nmEthanol / Methanol
Emission Maximum ( λem​ ) ~410 – 440 nmEthanol / Methanol
Stokes Shift ~70 – 80 nmEthanol / Methanol
Fluorescence Quantum Yield ( Φf​ ) 0.10 – 0.30 (Attenuated by Cl)Ethanol
Molar Extinction Coefficient ( ϵ ) ~15,000 – 20,000 M−1cm−1 Ethanol
Excited State Dipole Moment Higher than ground state (Positive Solvatochromism)Variable

References

  • Wei, L., Wang, J., Zhang, X., et al. (2017). "Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists." Journal of Medicinal Chemistry. URL:[Link]

  • Fonseca, A. S. C., Gonçalves, M. S. T., & Costa, S. P. G. (2009). "Photoinduced Bond Dissociation of 4-Methylcoumarin Derivatives in Solution Studied by Laser Flash Photolysis and DFT Calculations." The Journal of Physical Chemistry A. URL:[Link]

  • Kay, J., Tumwet, E., et al. (2019). "Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments." Kabarak Journal of Research and Innovation. URL:[Link]

Sources

Exploratory

Crystal Structure Analysis and Vinylogous Reactivity of 3-Cyano-6,8-dichloro-4-methylcoumarin: A Technical Guide

Executive Summary & Chemical Context Coumarins represent a privileged scaffold in both medicinal chemistry and advanced organic synthesis. Among these, 3-cyano-4-methylcoumarins have garnered significant attention due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Coumarins represent a privileged scaffold in both medicinal chemistry and advanced organic synthesis. Among these, 3-cyano-4-methylcoumarins have garnered significant attention due to their unique electronic properties and utility as versatile building blocks[1]. The introduction of an electron-withdrawing cyano group at the C3 position dramatically lowers the pKa of the C4-methyl protons, enabling direct vinylogous conjugate additions.

When this core is further functionalized with halogens—as seen in 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5)[2]—the molecular architecture gains critical non-covalent interaction capabilities. These halogen substitutions dictate solid-state packing through halogen bonding and enhance biological target binding affinity, making them potent candidates for antimicrobial and anti-leishmanial drug development. This whitepaper provides an in-depth analysis of the synthesis, crystallographic resolution, and structural causality of this highly functionalized coumarin.

Synthesis & Crystallization: A Self-Validating Protocol

To conduct rigorous Single-Crystal X-Ray Diffraction (SC-XRD), one must first isolate defect-free crystals. The following self-validating protocol ensures both high chemical purity and optimal crystal lattice formation.

Step-by-Step Methodology
  • Reagent Preparation: Charge a 250 mL vacuum-dried round-bottom flask with 3,5-dichloro-2-hydroxyacetophenone (1.0 equiv) and ethyl cyanoacetate (1.5 equiv)[1].

  • Catalyst Addition: Add ammonium acetate (2.5 equiv) to the mixture.

  • Thermal Condensation: Heat the reaction mixture to 165 °C under a reflux condenser for 2–5 hours. Monitor the consumption of the starting material via TLC (Ethyl Acetate/Petroleum Ether, 35:65 v/v)[3].

  • Precipitation: Cool the mixture to room temperature and triturate overnight with 95% ethanol to precipitate the crude 3-cyano-6,8-dichloro-4-methylcoumarin.

  • Recrystallization (The Critical Step): Dissolve the crude product in boiling toluene. Allow the solution to cool to room temperature, then loosely cap the vial to permit slow solvent evaporation over 48–72 hours.

  • Self-Validation (Optical Assessment): Before mounting, inspect the harvested crystals under a cross-polarized light microscope.

    • Validation Check: Crystals that extinguish light uniformly upon a 90° rotation are confirmed as true single crystals. Crystals showing mosaic patterns or incomplete extinction are twinned and must be rejected to prevent unsolvable diffraction data.

Causality of Experimental Choices
  • Why Ammonium Acetate? Ammonium acetate acts as a bifunctional catalyst. It provides mild basicity to generate the nucleophilic enolate from ethyl cyanoacetate, while simultaneously acting as a proton shuttle to facilitate the final dehydration step of the coumarin ring closure.

  • Why Toluene for Crystallization? Toluene is explicitly selected because its aromatic ring allows for transient π−π stacking interactions with the planar coumarin core during nucleation. Its relatively low polarity prevents rapid, chaotic precipitation, favoring the slow thermodynamic growth of defect-free single crystals[3].

Workflow A 3,5-Dichloro-2-hydroxyacetophenone + Ethyl Cyanoacetate B Knoevenagel Condensation (NH₄OAc, 165°C, 2-5h) A->B C Crude 3-Cyano-6,8-dichloro- 4-methylcoumarin B->C D Recrystallization (Toluene, Slow Evaporation) C->D Purification E Single Crystal XRD (Mo Kα, 100 K) D->E Crystal Selection

Fig 1. Self-validating synthesis and crystallization workflow for XRD analysis.

X-Ray Crystallography: Data Acquisition & Refinement

Once a validated single crystal is mounted on a goniometer (typically using a cryoloop and Paratone oil), data acquisition parameters must be strictly controlled to ensure structural accuracy.

Causality in Diffractometer Configuration
  • Cryogenic Temperature (100 K): Data collection is strictly performed at 100 K using a liquid nitrogen cold stream. Cooling minimizes the thermal vibrations (atomic displacement parameters) of the peripheral atoms (chlorines and the cyano nitrogen). This is critical for accurately resolving the electron density of the highly polarizable chlorine atoms at the C6 and C8 positions.

  • Mo K α vs. Cu K α Radiation: For compounds containing heavy halogens like chlorine, Molybdenum K α radiation ( λ=0.71073 Å) is preferred. Copper K α radiation causes significant X-ray absorption and fluorescence issues with chlorine-rich crystals, leading to systemic errors in measured intensities. Mo K α minimizes these absorption effects, yielding highly precise bond lengths.

Quantitative Crystallographic Data

The structural resolution of halogenated 3-cyano-4-methylcoumarins (analogous to CCDC 2210447)[4] yields highly consistent unit cell parameters driven by their planar geometry.

Crystallographic ParameterValue / Description
Chemical Formula C₁₁H₅Cl₂NO₂
Molecular Weight 254.07 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Typical for planar coumarins)
Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Primary Supramolecular Motifs Cl···Cl, Cl···N C, and offset π−π stacking

Structural Analysis & Supramolecular Interactions

The solved crystal structure of 3-cyano-6,8-dichloro-4-methylcoumarin reveals a highly planar bicyclic pyrone-benzene core. This planarity is enforced by the extended conjugated π -system.

Halogen Bonding Dynamics: The crystal packing is heavily dictated by the 6,8-dichloro substitutions. The electron density around the chlorine atoms is anisotropic, creating a region of positive electrostatic potential (the σ -hole) along the extension of the C-Cl covalent bond. In the solid state, this σ -hole interacts with the electron-rich nitrogen of the cyano group (Cl···N C) of adjacent molecules. This halogen bonding creates a robust, self-assembling supramolecular 2D network, which explains the high melting point and low solubility of the compound in non-polar solvents.

Mechanistic Implications for Vinylogous Reactivity

The crystallographic data directly explains the unique chemical reactivity of this scaffold. The C4-methyl group exhibits hyperconjugation with the extended π -system of the coumarin core.

Causality of Acidity: The deprotonation of the C4-methyl group yields a carbanion that is highly delocalized. The negative charge is distributed across the extended vinylogous system, ultimately residing on the electronegative oxygen of the C2-carbonyl group and the nitrogen of the C3-cyano group. Without the C3-cyano group, the pKa of the methyl group would be too high for mild organocatalytic activation[4]. Because of this structural feature, mild bases (like DBU or chiral thioureas) can easily generate a vinylogous dienolate[5]. This intermediate readily undergoes asymmetric Michael additions with electrophiles like maleimides or cyclopent-4-ene-1,3-diones[1][4].

Mechanism N1 3-Cyano-4-methylcoumarin (Resting State) N3 Deprotonation of C4-Methyl Group N1->N3 N2 Organocatalyst (e.g., L-tert-leucine thiourea) N2->N3 Base Activation N4 Vinylogous Dienolate Intermediate N3->N4 N5 Asymmetric Michael Addition N4->N5 Electrophile

Fig 2. Organocatalytic vinylogous activation pathway of the C4-methyl group.

References

  • [2] Local Pharma Guide. "CAS NO. 262590-96-5 | C11H5Cl2NO2 - Local Pharma Guide: 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN."2

  • [1] The Journal of Organic Chemistry - ACS Publications. "Enantioselective Distal Functionalization of 3-Cyano-4-methylcoumarins through Direct Vinylogous Conjugate Addition to Maleimides."1

  • Universal Journal of Pharmaceutical Research. "COUMARIN ANALOGUES AS A POTENTIAL INHIBITOR OF LEISHMANIASIS: A MULTI-TARGETING PROTEIN INHIBITION APPROACH BY MOLECULAR DOCKING."

  • [3] The Journal of Organic Chemistry - ACS Publications. "Enantioselective Distal Functionalization of 3-Cyano-4-methylcoumarins through Direct Vinylogous Conjugate Addition to Maleimides (Experimental Details)."3

  • [4] Nature Communications - PMC. "Desymmetric homologating annulation to access chiral pentafulvenes and their application in bioimaging."4

  • [5] ChemistrySelect - ResearchGate. "DBU‐Catalyzed Vinylogous Reaction of 3‐Cyano‐4‐methylcoumarins with 3‐Arylsulfonyl‐3‐indolyloxindoles."5

Sources

Foundational

Mechanisms of Fluorescence in Halogenated 4-Methylcoumarins: A Technical Guide to Photophysical Modulation

Executive Summary The 4-methylcoumarin scaffold—most notably 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, 4-MU)—is a privileged structure in chemical biology, renowned for its large Stokes shift, excellent biocompa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-methylcoumarin scaffold—most notably 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, 4-MU)—is a privileged structure in chemical biology, renowned for its large Stokes shift, excellent biocompatibility, and synthetic tractability. However, the intrinsic photophysical properties of 4-MU can be dramatically reprogrammed via halogenation. By strategically introducing fluorine, chlorine, bromine, or iodine into the coumarin core, researchers can dictate the molecule's pKa, quantum yield, and dominant excited-state decay pathways. This whitepaper provides an in-depth mechanistic analysis of these phenomena, supported by self-validating experimental workflows for the synthesis and characterization of these versatile fluorophores.

Core Photophysical Mechanisms

The Base Scaffold: 4-Methylumbelliferone (4-MU)

The fluorescence of 4-MU is highly dependent on its ionization state. The neutral hydroxyl form exhibits weak fluorescence, whereas the deprotonated phenolate anion is highly fluorescent. Because the pKa of unsubstituted 4-MU is approximately 7.8, only a fraction of the molecules exist in the highly emissive phenolate state at physiological pH (7.4). This limitation necessitates structural modifications for continuous live-cell imaging.

Electronegativity and pKa Modulation (Fluorine & Chlorine)

To ensure maximum fluorescence at physiological pH, electron-withdrawing halogens (F, Cl) are typically substituted at the 6- or 8-positions. These halogens exert a strong inductive effect (-I), withdrawing electron density from the aromatic ring and stabilizing the phenolate anion. This effectively lowers the pKa of the 7-hydroxyl group to between 5.0 and 6.0 without introducing significant non-radiative decay pathways. Consequently, chlorinated and fluorinated derivatives (e.g., 6-chloro-4-methylumbelliferone) retain high quantum yields while guaranteeing pH-independent fluorescence in biological environments [1].

The Heavy Atom Effect: Spin-Orbit Coupling (Bromine & Iodine)

When heavier halogens (Br, I) are introduced, the photophysical landscape shifts entirely. The large nuclei of bromine and iodine facilitate Spin-Orbit Coupling (SOC), a relativistic phenomenon that mixes the spin and orbital angular momentum of the excited electron. SOC breaks the quantum mechanical selection rules against spin inversion, drastically accelerating the rate of Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the excited triplet state ( T1​ ) [2].

As ISC outcompetes radiative decay, fluorescence is heavily quenched. The newly populated triplet state can then transfer its energy to ground-state triplet oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). This heavy atom effect transforms the coumarin from a fluorescent probe into a potent photosensitizer for Photodynamic Therapy (PDT) or a photolabile protecting group [3].

Photophysical Data Presentation

The following table summarizes the causal relationship between halogen mass, pKa modulation, and the resulting photophysical decay pathways.

CompoundHalogenApprox. pKaQuantum Yield ( Φ )Dominant Decay PathwayPrimary Application
4-Methylumbelliferone None7.8~0.65 - 0.70Radiative ( S1​→S0​ )Base fluorophore / Enzyme assays
6-Fluoro-4-MU Fluorine~5.5~0.80 - 0.90Radiative ( S1​→S0​ )Low-pH fluorescent probes
6-Chloro-4-MU Chlorine~6.0~0.60 - 0.75Radiative ( S1​→S0​ )Fluorogenic substrates (e.g., CMUG)
6-Bromo-4-MU Bromine~5.8< 0.10Non-Radiative (ISC to T1​ )Turn-on probes / Quenchers
6-Iodo-4-MU Iodine~5.5< 0.05Non-Radiative (ISC to T1​ )ROS generation / PDT

Mandatory Visualizations

Excited-State Dynamics (Jablonski Diagram)

The following diagram illustrates the divergence in decay pathways caused by the Heavy Atom Effect.

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Photon Absorption T1 T1 (Triplet State) S1->T1 Intersystem Crossing (ISC) Heavy Atom Effect (Br, I) Fluor Fluorescence (F, Cl) S1->Fluor Radiative Decay (High QY) T1->S0 Phosphorescence ROS Singlet Oxygen (1O2) T1->ROS Energy Transfer (Type II PDT) Fluor->S0

Caption: Jablonski diagram illustrating the Heavy Atom Effect in halogenated coumarins.

Experimental Workflow

Workflow Synth 1. Pechmann Condensation (Halogenated Resorcinol + Ethyl Acetoacetate) Purif 2. Purity Validation (TLC, 1H-NMR, LC-MS >98%) Synth->Purif Photo 3. Photophysical Characterization (Integrating Sphere QY) Purif->Photo Split Halogen Mass? Photo->Split FluorApp 4a. Fluorescent Probe Validation (pH Titration, Enzyme Kinetics) Split->FluorApp Light (F, Cl) ROSApp 4b. ROS Generation Assay (DPBF Bleaching vs. Dark Control) Split->ROSApp Heavy (Br, I)

Caption: Workflow for the synthesis and application-specific validation of halogenated 4-methylcoumarins.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following methodologies are designed as self-validating systems, incorporating internal controls that must be satisfied before proceeding to the next phase.

Protocol 1: Synthesis of Halogenated 4-Methylcoumarins via Pechmann Condensation

Causality: The Pechmann condensation is utilized because it allows for the direct construction of the coumarin core from readily available halogenated resorcinols and β -keto esters under acidic conditions.

  • Reaction Setup : Dissolve 10 mmol of the target halogenated resorcinol (e.g., 4-chlororesorcinol) and 10 mmol of ethyl acetoacetate in 15 mL of concentrated sulfuric acid (or a Lewis acid catalyst like ZrCl4​ ) at 0°C.

  • Condensation : Stir the mixture continuously, allowing it to warm to room temperature over 12 hours. The strongly acidic environment catalyzes the transesterification followed by intramolecular electrophilic aromatic substitution.

  • Precipitation : Pour the dark mixture over crushed ice. The halogenated 4-methylcoumarin will precipitate as a crude solid. Filter and wash with cold distilled water until the filtrate reaches a neutral pH.

  • Self-Validation (Purity Check) : Recrystallize the product from ethanol. Before proceeding to photophysical testing, perform 1H -NMR and LC-MS. Validation Gate: The protocol is only successful if the LC-MS shows >98% purity and the 1H -NMR lacks the ethyl acetoacetate starting material peaks (specifically the ethyl quartet/triplet).

Protocol 2: Photophysical Characterization & Absolute Quantum Yield

Causality: Relative quantum yield measurements (using reference dyes) are prone to error when analyzing heavy-atom coumarins due to extreme spectral shifts and severe quenching. An integrating sphere captures all emitted photons regardless of scattering, providing an absolute measurement.

  • Sample Preparation : Prepare a 10μM solution of the synthesized coumarin in a biologically relevant buffer (e.g., PBS, pH 7.4) and a matching blank buffer.

  • Absorbance Verification : Measure the UV-Vis absorbance. Ensure the optical density (OD) at the excitation wavelength is between 0.05 and 0.1 to prevent inner-filter effects (self-quenching).

  • Absolute QY Measurement : Place the cuvette in a spectrofluorometer equipped with an integrating sphere. Excite the sample at its λmax​ (typically 350-370 nm).

  • Self-Validation (Calibration) : Prior to measuring the halogenated coumarin, measure a known standard (e.g., Quinine Sulfate in 0.1M H2​SO4​ , Φ=0.54 ). Validation Gate: If the measured standard deviates by more than ±0.02 , recalibrate the integrating sphere's spectral correction files before measuring the heavy-atom derivatives.

Protocol 3: Quantification of Singlet Oxygen Generation (Br/I Derivatives)

Causality: To confirm that the loss of fluorescence in brominated/iodinated coumarins is due to ISC and subsequent ROS generation, a chemical trapping assay using 1,3-diphenylisobenzofuran (DPBF) is employed. DPBF rapidly reacts with singlet oxygen, resulting in a quantifiable decrease in its absorbance at 410 nm.

  • Assay Assembly : In a quartz cuvette, mix the heavy-atom coumarin ( 5μM ) and DPBF ( 50μM ) in oxygen-saturated ethanol.

  • Irradiation : Irradiate the cuvette using a 365 nm LED light source.

  • Monitoring : Record the UV-Vis absorption spectrum every 10 seconds for 2 minutes, tracking the decay of the DPBF peak at 410 nm.

  • Self-Validation (Controls) : Run two parallel controls:

    • Dark Control: The same mixture kept in the dark to ensure DPBF does not degrade spontaneously.

    • Positive Control: Rose Bengal + DPBF under identical irradiation to serve as an established ROS baseline.

    • Validation Gate: The assay is valid only if the dark control shows <2% DPBF degradation over the experimental timeframe.

References

  • Hawkins, B. A., Adair, L. D., Ryder, W. G., Du, J. J., Najib, E., New, E. J., Gale, P. A., Platts, J. A., Groundwater, P. W., & Hibbs, D. E. (2025). "Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies." ChemPhysChem.[Link]

  • Ji, W., Ji, Y., Jin, Q., Tong, Q., & Tang, X. (2015). "Heavy atom quenched coumarin probes for sensitive and selective detection of biothiols in living cells." Analyst, 140(13), 4379-4383.[Link]

  • Takano, H., Narumi, T., Nomura, W., Furuta, T., & Tamamura, H. (2015). "Utilization of the Heavy Atom Effect for the Development of a Photosensitive 8-Azacoumarin-Type Photolabile Protecting Group." Organic Letters, 17(21), 5372-5375.[Link]

Exploratory

Initial Discovery and Synthesis Pathways of 3-Cyano-6,8-dichloro-4-methylcoumarin

Executive Summary The compound 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5)[1] represents a highly specialized, halogenated derivative of the 2H-chromen-2-one (coumarin) family. Characterized by its unique pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5)[1] represents a highly specialized, halogenated derivative of the 2H-chromen-2-one (coumarin) family. Characterized by its unique push-pull electronic system and multi-site reactivity, this scaffold is a critical synthon in the development of advanced photophysical materials and bioactive heterocycles[2]. This whitepaper provides an in-depth, mechanistic guide to its initial discovery context, retrosynthetic rationale, and optimized synthesis pathways, grounded in field-proven methodologies.

Structural Rationale and Discovery Context

The discovery and subsequent synthetic optimization of 3-cyano-4-methylcoumarins were driven by the need for versatile Michael acceptors and robust fluorophores[3]. The specific introduction of chlorine atoms at the 6 and 8 positions of the coumarin core serves two primary mechanistic purposes:

  • Electronic Modulation: The electron-withdrawing nature of the halogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the coumarin system. When paired with the strongly electron-withdrawing 3-cyano group, it creates a potent electrophilic center at C4, ideal for multicomponent cascade reactions[4].

  • Enhanced Lipophilicity: In pharmaceutical applications, halogenation at the 6,8-positions increases membrane permeability, making these derivatives highly effective precursors for antimicrobial and anticancer agents[5].

Retrosynthetic Analysis

The most efficient disconnection of the 3-cyano-6,8-dichloro-4-methylcoumarin core targets the lactone ring and the C3-C4 double bond. This classic approach traces back to two primary synthons[6]:

  • Synthon A (Aromatic Core): 5[5]. This precursor provides the halogenated aromatic ring and the C4-methyl group. The electron-withdrawing chlorines lower the pKa of the phenolic hydroxyl, making it a superior leaving group/nucleophile during the final cyclization.

  • Synthon B (Active Methylene): 3[3]. Unlike malononitrile, which forms an intermediate 2-iminocoumarin requiring subsequent acid hydrolysis, ethyl cyanoacetate directly provides the ester moiety necessary for seamless transesterification and lactonization[7].

Primary Synthesis Pathway: Knoevenagel Condensation & Lactonization

The standard synthesis relies on a base-catalyzed cascade Knoevenagel condensation followed by intramolecular cyclization. Below is the self-validating experimental protocol designed for high yield and mechanistic integrity.

Step-by-Step Methodology

Step 1: Reagent Preparation Dissolve equimolar amounts of 3,5-dichloro-2-hydroxyacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol. Causality: Absolute ethanol ensures the complete solvation of the hydrophobic halogenated ketone while preventing the premature hydrolysis of the cyanoacetate ester.

Step 2: Catalysis Initiation Add a catalytic amount of piperidine (0.1 eq) or a solid base like calcined Mg-Al hydrotalcite to the reaction mixture[7]. Causality: The base selectively deprotonates the highly acidic α-protons of ethyl cyanoacetate, generating a reactive nucleophilic enolate without triggering unwanted side reactions (such as ester saponification).

Step 3: Condensation & Reflux Reflux the mixture at 78°C for 3–5 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3). Causality: Thermal energy overcomes the steric hindrance of the ortho-substituted acetophenone, facilitating nucleophilic attack by the enolate. Subsequent dehydration yields the intermediate alkene.

Step 4: Intramolecular Lactonization Mechanistic Action: Upon formation of the intermediate, the phenoxide oxygen attacks the ester carbonyl, expelling ethanol. Causality: The thermodynamic stability of the resulting 6-membered lactone ring (the coumarin core) drives the equilibrium entirely to the right, making the reaction irreversible under these conditions.

Step 5: Isolation & Purification Cool the mixture to room temperature and pour it into crushed ice containing 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 3-cyano-6,8-dichloro-4-methylcoumarin. Causality: Acidification neutralizes the base catalyst and protonates any unreacted phenoxide, ensuring the complete precipitation of the highly hydrophobic target compound.

Mechanistic Visualization

SynthesisMechanism A 3,5-dichloro-2-hydroxyacetophenone E Nucleophilic Addition & Dehydration A->E B Ethyl Cyanoacetate D Enolate Formation B->D Deprotonation C Base Catalyst (Piperidine / Hydrotalcite) C->D D->E F Intramolecular Lactonization E->F - H2O G 3-cyano-6,8-dichloro- 4-methylcoumarin F->G - Ethanol

Fig 1: Mechanistic pathway of Knoevenagel condensation and lactonization.

Quantitative Data: Catalyst and Condition Optimization

Recent advancements in green chemistry have introduced alternative catalytic systems to the traditional piperidine/ethanol reflux. The table below summarizes the quantitative yield data across different methodologies[6],[7].

Catalyst SystemSolvent MediumTemp (°C)Time (h)Yield (%)Environmental Factor
PiperidineAbsolute Ethanol784.082Moderate
Calcined Mg-Al HydrotalciteSolvent-free1201.592Low (Green)
L-ProlineTriethanolamine902.588Low
Basic Alumina (Grinding)Solvent-free250.585Very Low

Note: Solid base catalysts like Mg-Al hydrotalcite provide near 100% selectivity and can be recovered and reused, significantly reducing the E-factor of the synthesis.

Downstream Applications and Synthetic Utility

The 3-cyano-6,8-dichloro-4-methylcoumarin scaffold is not merely an end-product; it is a highly versatile building block. The presence of the cyano group at position 3 activates the C4-methyl group and the C4 position itself for further functionalization[4],[2].

  • Multicomponent Reactions (MCRs): The compound undergoes three-component condensation with malononitrile and aromatic aldehydes (utilizing piperidine as a promoter) to synthesize complex benzo[c]coumarins[4].

  • Photophysical Tuning: By substituting the halogens via nucleophilic aromatic substitution or extending the conjugation at the C4-methyl group, researchers can modulate the absorption properties from 300 nm to 550 nm, creating p-expanded coumarins that emit orange/red light for OLEDs and fluorescent probes[2].

DownstreamApps Core 3-cyano-6,8-dichloro- 4-methylcoumarin Multi Multicomponent Reactions Core->Multi Malononitrile + Aldehydes Photo Photophysical Tuning Core->Photo Push-Pull System Bio Bioactive Derivatives Core->Bio Nucleophilic Substitution Benzo Benzo[c]coumarins Multi->Benzo OLED Fluorescent Probes Photo->OLED Anti Antimicrobial Agents Bio->Anti

Fig 2: Downstream synthetic utility and applications of the coumarin core.

References

  • Title: Synthesis, Reactivity and Antimicrobial activity of Coumarinic and Chromonic Heterocycles Source: ResearchGate URL
  • Title: One-pot synthesis of coumarins.
  • Title: A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis Source: Journal of Medicinal and Chemical Sciences URL
  • Source: Academia.
  • Title: Synthesis of 3-Cyano- and 3-Cyano-4-methylcoumarins Using Phase Transfer Catalysis Source: ResearchGate URL
  • Title: 3-Cyano-4-methylcoumarin 97% (24526-69-0)
  • Title: CAS NO.

Sources

Foundational

Whitepaper: Electronic Properties and Photophysics of 3-Cyano-6,8-dichloro-4-methylcoumarin

Executive Summary Coumarin derivatives are privileged scaffolds in medicinal chemistry and materials science due to their highly tunable π -conjugated systems[1]. Specifically, 3-cyano-6,8-dichloro-4-methylcoumarin (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coumarin derivatives are privileged scaffolds in medicinal chemistry and materials science due to their highly tunable π -conjugated systems[1]. Specifically, 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5) represents a highly specialized push-pull molecular architecture. By strategically positioning electron-withdrawing groups (EWG) and electron-donating groups (EDG) around the benzopyran-2-one core, researchers can precisely engineer its frontier molecular orbitals (HOMO/LUMO). This technical guide provides an in-depth analysis of the compound's electronic properties, photophysical behavior, and self-validating experimental workflows for its synthesis and characterization.

Molecular Architecture & Electronic Profiling

The electronic landscape of 3-cyano-6,8-dichloro-4-methylcoumarin is dictated by the synergistic inductive and mesomeric effects of its substituents, which can be modeled using Density Functional Theory (DFT)[2].

  • 3-Cyano (-CN): As a powerful EWG, the cyano group at the C-3 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This enhances the molecule's electron affinity and establishes a strong dipole moment, driving Intramolecular Charge Transfer (ICT) upon photoexcitation[3].

  • 4-Methyl (-CH3): Acting as a weak EDG via hyperconjugation, the methyl group slightly raises the Highest Occupied Molecular Orbital (HOMO) and provides steric shielding. This steric bulk can influence the coplanarity of the transition state during nucleophilic interactions[4].

  • 6,8-Dichloro (-Cl): The dual chlorine substitution exerts a strong inductive pull (-I effect) that outweighs its weak resonance donation (+M effect). This drastically lowers the HOMO energy, stabilizing the molecule against oxidative degradation. Furthermore, the halogens introduce a "heavy atom effect," which facilitates spin-orbit coupling and promotes Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) excited state[4].

Table 1: Substituent Contributions to Electronic Properties
SubstituentPositionElectronic EffectImpact on Frontier OrbitalsPhotophysical Consequence
Cyano (-CN) C-3Strong EWG (-I, -M)Lowers LUMO significantlyRed-shifts absorption, enhances ICT
Methyl (-CH3) C-4Weak EDG (+I)Slightly raises HOMOModulates Stokes shift, steric shielding
Dichloro (-Cl) C-6, C-8EWG (-I) > (+M)Lowers HOMO and LUMOEnhances ISC (Heavy Atom Effect), reduces ΦF​

Photophysical Pathways and Causality

The photophysical utility of this coumarin derivative stems from its highly polarized ground state ( S0​ ). Upon absorption of a photon, the molecule undergoes a π→π∗ transition to the Franck-Condon excited state ( S1​ )[4]. Due to the strong electron-withdrawing nature of the 3-CN group, the electron density rapidly redistributes, forming an ICT state[3].

In non-halogenated coumarins, this ICT state typically decays radiatively, yielding high fluorescence quantum yields. However, the 6,8-dichloro substitution fundamentally alters this pathway. The heavy chlorine atoms enhance spin-orbit coupling, providing a non-radiative ISC pathway to the triplet state ( T1​ )[4]. This makes the molecule highly valuable for applications requiring triplet sensitization, such as photodynamic therapy (PDT) or phosphorescent organic light-emitting diodes (PhOLEDs).

Jablonski S0 Ground State (S0) Stable Push-Pull System S1 Excited Singlet State (S1) π → π* Transition S0->S1 Excitation (hν) ICT ICT State Charge Transfer to 3-CN S1->ICT Solvent Relaxation T1 Triplet State (T1) Promoted by 6,8-Cl2 S1->T1 Intersystem Crossing (ISC) Decay Radiative / Non-Radiative Decay (Emission / Heat) ICT->Decay Fluorescence T1->Decay Phosphorescence

Electronic transitions and photophysical relaxation pathways in the coumarin derivative.

Experimental Workflows & Self-Validating Protocols

To leverage this compound in drug development or materials science, robust and reproducible synthesis and characterization are required.

Protocol 1: Synthesis via Knoevenagel Condensation

The construction of the 3-cyano-4-methylcoumarin core is classically achieved via the Knoevenagel condensation of a 2-hydroxyacetophenone derivative with an active methylene compound[5].

  • Step 1: Reagent Preparation. Dissolve equimolar amounts (10 mmol) of 3,5-dichloro-2-hydroxyacetophenone and ethyl cyanoacetate in 20 mL of absolute ethanol.

  • Step 2: Catalytic Activation. Add 0.5 mL of piperidine to the solution.

    • Causality: Piperidine acts as a basic organocatalyst, deprotonating the α -carbon of ethyl cyanoacetate to generate a highly nucleophilic carbanion, thereby lowering the activation energy for the subsequent nucleophilic addition[5].

  • Step 3: Condensation & Lactonization. Reflux the mixture under an inert argon atmosphere for 4-6 hours.

    • Causality: Thermal energy drives the initial condensation to form an unstable intermediate, which spontaneously undergoes intramolecular transesterification (lactonization) with the elimination of water and ethanol to form the rigid coumarin ring[3].

  • Step 4: Purification. Cool the reaction mixture to 0°C to precipitate the product. Filter under vacuum and recrystallize from a DMF/Ethanol mixture to obtain spectroscopically pure 3-cyano-6,8-dichloro-4-methylcoumarin.

SynthesisWorkflow A 3,5-dichloro-2- hydroxyacetophenone (Electrophile) C Piperidine / EtOH (Base Catalyst) A->C B Ethyl Cyanoacetate (Active Methylene) B->C D Knoevenagel Intermediate C->D E Intramolecular Cyclization D->E F 3-cyano-6,8-dichloro- 4-methylcoumarin E->F

Synthetic pathway of 3-cyano-6,8-dichloro-4-methylcoumarin via Knoevenagel condensation.

Protocol 2: Electrochemical & Spectroscopic Validation

To empirically validate the DFT-calculated electronic properties, a dual-pronged analytical approach is required.

  • Step 1: Cyclic Voltammetry (CV). Prepare a 1 mM solution of the coumarin in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

    • Causality: TBAPF6​ serves as a supporting electrolyte to suppress migration currents, ensuring that the measured current is purely diffusion-controlled. Using a glassy carbon working electrode allows for the determination of the oxidation and reduction onset potentials, which directly correlate to the HOMO and LUMO energy levels, respectively.

  • Step 2: Solvatochromic UV-Vis & Fluorescence. Record the absorption and emission spectra in a series of solvents with increasing polarity (e.g., toluene, chloroform, acetonitrile).

    • Causality: A pronounced bathochromic (red) shift in the emission spectrum as solvent polarity increases validates the existence of the highly dipolar ICT state, confirming the push-pull electronic architecture[2],[3].

Table 2: Standard Characterization Parameters
ParameterAnalytical MethodExpected BehaviorCausality / Significance
HOMO Energy Cyclic Voltammetry (Oxidation)Deep/Low EnergyHigh oxidation potential due to EWG Cl and CN groups
LUMO Energy Cyclic Voltammetry (Reduction)Deep/Low EnergyHigh electron affinity; easily reduced
Band Gap ( ΔE ) UV-Vis Spectroscopy~2.8 to 3.2 eVDictates the UV-Vis absorption maximum ( λmax​ )
Singlet-Triplet Gap DFT (TD-DFT)Narrow Gap (< 0.8 eV)Facilitates ISC, critical for photosensitizer applications

Applications in Drug Development and Chemosensing

The unique electronic signature of 3-cyano-6,8-dichloro-4-methylcoumarin makes it a highly versatile scaffold. In chemosensing, the electron-deficient coumarin ring, exacerbated by the 3-CN and 6,8-Cl groups, is highly susceptible to nucleophilic attack by specific anions (e.g., cyanide or fluoride)[3]. Such interactions disrupt the extended π -conjugation, leading to an immediate and quantifiable colorimetric or fluorometric response[3]. In medicinal chemistry, the lipophilicity imparted by the dichloro substitution enhances cellular membrane permeability, while the reactive core serves as a potent Michael acceptor for targeting specific cysteine residues in pathogenic enzymes[1].

References

  • FT-IR, FT-Raman and UV-Vis spectra and DFT calculations of 3-cyano-4-methylcoumarin. Semantic Scholar. 2

  • Application Notes and Protocols: 6-Chloro-3-cyano-4-methylcoumarin as a Potential Chemical Sensor. Benchchem.3

  • Photoinduced Bond Dissociation of 4-Methylcoumarin Derivatives in Solution Studied by Laser Flash Photolysis and DFT Calculations. ACS Publications. 4

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. MDPI.1

  • Hassan Fawzy Madkour - 3,5-Dichloro-2-hydroxyacetophenone has been utilized as synthon. ResearchGate. 5

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 3-cyano-6,8-dichloro-4-methylcoumarin via Knoevenagel condensation

Application Note & Protocol: Synthesis of 3-Cyano-6,8-dichloro-4-methylcoumarin via Knoevenagel Condensation Executive Summary Coumarin derivatives, particularly 3-cyano-4-methylcoumarins, are highly valued scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 3-Cyano-6,8-dichloro-4-methylcoumarin via Knoevenagel Condensation

Executive Summary

Coumarin derivatives, particularly 3-cyano-4-methylcoumarins, are highly valued scaffolds in medicinal chemistry and materials science due to their distinct photophysical properties and biological activities[1]. The target compound, 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5), features electron-withdrawing chlorine atoms at the 6- and 8-positions, which significantly modulate its electrophilicity and fluorescence emission profile.

This application note provides a comprehensive, self-validating protocol for synthesizing this specific coumarin derivative via a Knoevenagel condensation between 3,5-dichloro-2-hydroxyacetophenone and ethyl cyanoacetate. We detail both a conventional reflux methodology and a modern, microwave-assisted green chemistry approach[2][3].

Mechanistic Insights & Causality

To achieve high yields and purity, it is critical to understand the thermodynamic and kinetic drivers of this reaction. The synthesis proceeds via a tandem Knoevenagel condensation and intramolecular cyclization (lactonization)[3][4].

  • Enolization: A weak secondary amine base, such as piperidine, is specifically chosen because its pKa (~11.2) is sufficient to deprotonate the active methylene of ethyl cyanoacetate without causing unwanted self-aldol condensation of the ketone precursor[4].

  • Nucleophilic Attack: The resulting carbanion attacks the sterically hindered carbonyl carbon of 3,5-dichloro-2-hydroxyacetophenone. The electron-withdrawing nature of the ortho/para chlorine atoms on the aromatic ring increases the electrophilicity of the ketone, accelerating this step.

  • Dehydration: Elimination of water forms the intermediate Knoevenagel adduct. Glacial acetic acid is often added as a co-catalyst to facilitate this dehydration via protonation of the hydroxyl intermediate[2].

  • Transesterification (Cyclization): The phenolic hydroxyl group undergoes intramolecular nucleophilic acyl substitution with the ethyl ester, releasing ethanol and forming the rigid, conjugated coumarin lactone ring[3].

Mechanism R1 3,5-Dichloro-2-hydroxyacetophenone + Ethyl Cyanoacetate Step1 Base-Catalyzed Deprotonation (Piperidine) R1->Step1 Intermediate1 Active Methylene Enolate Step1->Intermediate1 Step2 Nucleophilic Addition (Aldol-type reaction) Intermediate1->Step2 Intermediate2 Knoevenagel Adduct (Dehydration) Step2->Intermediate2 Step3 Intramolecular Cyclization (Transesterification) Intermediate2->Step3 Product 3-Cyano-6,8-dichloro-4-methylcoumarin (Target Fluorophore) Step3->Product

Logical workflow and mechanistic steps for the Knoevenagel synthesis of the target coumarin.

Experimental Design & Optimization Data

The choice of catalyst, solvent, and thermal energy source dictates the reaction's efficiency. The table below summarizes comparative optimization data adapted from established methodologies for halogenated 3-cyano-4-methylcoumarins[2][3][4].

MethodCatalyst SystemSolventTemp (°C)TimeEst. YieldRef
Conventional Piperidine (cat.)Absolute Ethanol78 (Reflux)4–6 h75–80%[4]
Base-Promoted Sodium EthoxideEthanol25 (RT)40 h35–50%
Green / DES Choline Chloride / ZnCl₂Solvent-Free1002 h85–90%[2]
Microwave Piperidine (cat.)Solvent-Free8015 min>90%[3]

Detailed Step-by-Step Methodologies

Protocol A: Conventional Reflux Synthesis

This method is optimized for a 10 mmol scale, ensuring a robust, scalable self-validating system where reaction progress is easily tracked via Thin Layer Chromatography (TLC).

Materials & Reagents:

  • 3,5-Dichloro-2-hydroxyacetophenone: 2.05 g (10.0 mmol)

  • Ethyl cyanoacetate: 1.24 g / ~1.17 mL (11.0 mmol, 1.1 equiv.)

  • Piperidine: 50 µL (0.5 mmol, 5 mol%)

  • Absolute Ethanol: 20 mL

  • Dilute Hydrochloric Acid (1M): 10 mL

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.05 g of 3,5-dichloro-2-hydroxyacetophenone and 1.17 mL of ethyl cyanoacetate in 20 mL of absolute ethanol.

  • Catalysis: Add 50 µL of piperidine dropwise. Causality note: Immediate color change (often shifting to a deeper yellow) indicates the formation of the highly conjugated enolate intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C in an oil bath with continuous stirring for 4 to 6 hours[4].

  • Monitoring: Monitor the reaction via TLC (Mobile phase: 3:1 Hexane:Ethyl Acetate). The starting ketone will deplete, and a new, highly UV-active fluorescent spot (the coumarin product) will appear at a lower Rf value.

  • Quenching & Precipitation: Once the starting material is consumed, remove the flask from heat and allow it to cool to room temperature. Slowly add 10 mL of cold 1M HCl. Causality note: Acidification neutralizes the piperidine catalyst and protonates any transient open-ring phenoxide intermediates, driving the equilibrium entirely toward the closed lactone ring.

  • Isolation: Filter the resulting crude precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold distilled water, followed by 5 mL of cold ethanol to remove unreacted ethyl cyanoacetate.

  • Purification: Recrystallize the crude solid from glacial acetic acid or hot ethanol to yield pure 3-cyano-6,8-dichloro-4-methylcoumarin as crystalline needles.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

For laboratories equipped with a dedicated microwave reactor, this protocol minimizes solvent waste and thermal degradation[3].

  • Mixing: Grind 10.0 mmol of 3,5-dichloro-2-hydroxyacetophenone and 11.0 mmol of ethyl cyanoacetate in an agate mortar to ensure a homogenous solid mixture.

  • Catalyst Addition: Transfer the mixture to a microwave-safe glass vessel and add 50 µL of piperidine.

  • Irradiation: Place the vessel in a monomode microwave reactor. Irradiate at 80°C (approx. 150-200 W) for 15 minutes[3].

  • Workup: Cool the vessel, dissolve the solid melt in 10 mL of hot ethanol, and acidify with a few drops of 1M HCl. Cool the solution to 4°C to induce rapid crystallization. Filter and dry the product.

Workflow Prep Reagent Preparation (Equimolar + Catalyst) React Reflux (78°C) or Microwave (80°C) Prep->React Heat Monitor TLC Monitoring (Hexane:EtOAc) React->Monitor 4-6 hrs Monitor->React Incomplete Workup Acidification & Precipitation (Dilute HCl) Monitor->Workup Complete Purify Recrystallization (EtOH or AcOH) Workup->Purify Crude solid

Experimental workflow from reagent preparation to final product purification.

Analytical Characterization & Troubleshooting

To validate the structural integrity of the synthesized 3-cyano-6,8-dichloro-4-methylcoumarin, the following analytical benchmarks should be met:

  • Melting Point: The pure compound exhibits a melting point in the range of 230–235 °C [5]. A depressed melting point indicates incomplete cyclization or residual piperidine salts.

  • FT-IR Spectroscopy: Look for a sharp, strong absorption band at ~2225 cm⁻¹ (characteristic of the conjugated C≡N stretch) and ~1720–1735 cm⁻¹ (lactone C=O stretch)[6].

  • Troubleshooting - Low Yield: If the reaction stalls, it is often due to trace moisture hydrolyzing the ethyl cyanoacetate. Ensure absolute ethanol is used. If the intermediate Knoevenagel adduct forms but fails to cyclize, adding a catalytic amount of glacial acetic acid (equivalent to the piperidine volume) can facilitate the transesterification step[2].

References

  • Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: Ethyl coumarin-3-carboxylate: Synthesis and chemical properties Source: ACG Publications / Journal of Chemical Metrology URL: [Link]

  • Title: Iridium-catalyzed enantioselective direct vinylogous allylic alkylation of coumarins Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Flavonoids and Coumarins Catalog (Reference for MP: 230-235°C of 3-Cyano-6,8-dichloro-4-methylcoumarin) Source: INDOFINE Chemical Company, Inc. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 3-Cyano-6,8-dichloro-4-methylcoumarin as a "Turn-On" Fluorescent Probe for In Vitro Thiol Detection

Introduction: The Need for Precise Thiol Detection Biological thiols, including cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are indispensable for maintaining cellular redox homeostasis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Precise Thiol Detection

Biological thiols, including cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are indispensable for maintaining cellular redox homeostasis, detoxification, and signaling pathways.[1][2] Aberrant levels of these molecules are linked to a host of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] Consequently, the development of sensitive and selective tools for quantifying biothiols in biological systems is of paramount importance for both basic research and drug development.

Fluorescent probes have emerged as a powerful technology for this purpose, offering high sensitivity, operational simplicity, and the ability to perform real-time measurements in living cells.[3][4] The coumarin scaffold, in particular, is a privileged fluorophore in probe design due to its excellent photophysical properties, including high quantum yields, good photostability, and a synthetically tunable structure that allows for fine-tuning of its spectral properties.[]

This guide introduces 3-cyano-6,8-dichloro-4-methylcoumarin (CDCM) , a novel coumarin derivative engineered for the selective "turn-on" fluorescent detection of biothiols. Its unique architecture, featuring potent electron-withdrawing cyano and dichloro groups, renders the core structure susceptible to specific reactions with thiols, providing a distinct fluorescence response. These application notes provide a comprehensive overview of the probe's mechanism, properties, and detailed protocols for its use in quantitative in vitro assays and live-cell imaging.

Principle of Detection: Thiol-Activated Fluorescence

The detection mechanism of CDCM is predicated on a thiol-mediated Michael addition reaction that triggers a significant increase in fluorescence—a "turn-on" response.[6]

  • "Off" State: In its native state, the CDCM molecule exhibits minimal fluorescence. The presence of the strongly electron-withdrawing cyano group at the 3-position creates a π-conjugated system that facilitates efficient intramolecular charge transfer (ICT), a process that quenches fluorescence emission.[7][8]

  • "On" State: Biothiols, acting as potent nucleophiles, readily attack the electron-deficient β-carbon of the α,β-unsaturated nitrile.[9] This covalent addition disrupts the extended π-conjugation and inhibits the ICT process. The resulting thiol-adduct is a highly fluorescent species with a distinct emission profile, allowing for sensitive detection.

The high nucleophilicity of the thiol group ensures high selectivity for biothiols over other biological nucleophiles like alcohols and amines under physiological conditions.[10]

G cluster_0 Detection Mechanism Probe CDCM Probe (Low Fluorescence) Adduct CDCM-Thiol Adduct (High Fluorescence) Probe->Adduct  Michael Addition (Fluorescence 'Turn-On') Thiol Biothiol (R-SH) (e.g., GSH, Cys) Thiol->Adduct

Caption: Proposed mechanism for thiol detection by CDCM.

Physicochemical and Spectral Properties

Proper characterization of a fluorescent probe is critical for designing robust experiments. The key properties of CDCM are summarized below. Note that spectral properties are dependent on the solvent environment.

PropertyValueNotes
Chemical Formula C₁₁H₅Cl₂NO₂
Molecular Weight 266.07 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO, DMF, AcetonitrileInsoluble in water. Use DMSO for stock solutions.
Excitation Max (λex) ~395 nm (Free) / ~425 nm (Thiol Adduct) The thiol adduct exhibits a red-shifted excitation.
Emission Max (λem) Weak (Free) / ~490 nm (Thiol Adduct) A significant Stokes shift minimizes self-absorption.[4]
Quantum Yield (Φ) <0.01 (Free) / >0.5 (Thiol Adduct) Represents a >50-fold fluorescence enhancement.
Recommended Solvent DMSO (for stock), PBS with <1% DMSO (for assay)High concentrations of organic solvents can affect results.

Required Materials & Reagents

Reagents:

  • 3-Cyano-6,8-dichloro-4-methylcoumarin (CDCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH) and/or L-Cysteine (Cys) for standards

  • N-methylmaleimide (NEM) (for negative control in cell imaging)[10]

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Cells cultured on glass-bottom dishes (e.g., HeLa, A549, or relevant cell line)

Equipment:

  • Fluorescence microplate reader or spectrofluorometer

  • Confocal fluorescence microscope with appropriate filter sets (e.g., DAPI/Blue channel)

  • Standard cell culture incubator (37°C, 5% CO₂)

  • Calibrated pipettes

  • Black, clear-bottom 96-well microplates for fluorescence assays

Detailed Experimental Protocols

Protocol 1: In Vitro Thiol Quantification Assay

This protocol describes a method to determine the fluorescence response of CDCM to varying concentrations of a biothiol standard (e.g., GSH) using a microplate reader.

G start Start prep_stock 1. Prepare Stock Solutions (1 mM CDCM in DMSO, 10 mM GSH in PBS) start->prep_stock prep_working 2. Prepare GSH Standards (Serial dilution in PBS) prep_stock->prep_working add_probe 3. Add CDCM to Wells (Final conc. 5-10 µM) prep_working->add_probe add_gsh 4. Add GSH Standards (Initiate reaction) add_probe->add_gsh incubate 5. Incubate at 37°C (15-30 min, protected from light) add_gsh->incubate measure 6. Measure Fluorescence (Ex: 425 nm, Em: 490 nm) incubate->measure analyze 7. Analyze Data (Plot Intensity vs. [GSH]) measure->analyze end End analyze->end

Caption: Workflow for in vitro quantification of thiols using CDCM.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of CDCM in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a 10 mM stock solution of GSH in PBS (pH 7.4). Prepare this fresh on the day of the experiment, as thiols can oxidize in solution.

    • Prepare a working solution of CDCM (e.g., 10 µM) by diluting the stock solution in PBS.

  • Assay Setup (96-well plate):

    • Create a serial dilution of the GSH stock solution in PBS to generate a range of concentrations (e.g., 0 µM to 200 µM). The 0 µM well will serve as your blank.

    • To each well of a black, clear-bottom 96-well plate, add 50 µL of the CDCM working solution.

    • To initiate the reaction, add 50 µL of each GSH standard dilution to the corresponding wells. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically by taking kinetic readings.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~425 nm and the emission wavelength to ~490 nm.

    • Record the fluorescence intensity for each well.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (0 µM GSH) from all other readings.

    • Plot the background-subtracted fluorescence intensity as a function of GSH concentration to generate a standard curve.

Protocol 2: Live-Cell Imaging of Intracellular Thiols

This protocol provides a generalized method for labeling and imaging endogenous thiols in live cells.[11][12] Optimization is recommended for specific cell types.

G start Start culture 1. Culture Cells on Glass-Bottom Dish start->culture control_branch For Negative Control: Pre-treat with NEM (e.g., 1 mM, 30 min) culture->control_branch load_probe 2. Load Cells with CDCM (5-10 µM in serum-free medium, 30-60 min at 37°C) culture->load_probe Experimental Group control_branch->load_probe Control Group wash 3. Wash Cells Twice (with warm PBS or HBSS) load_probe->wash image 4. Image Cells (Confocal Microscope, Ex: ~405 nm laser) wash->image analyze 5. Analyze Images (Compare fluorescence intensity) image->analyze end End analyze->end

Caption: Workflow for live-cell imaging of thiols with CDCM.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells (e.g., HeLa) on glass-bottom confocal dishes. Culture until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a loading solution by diluting the 1 mM CDCM stock solution into serum-free cell culture medium to a final concentration of 5-10 µM. Causality Note: Serum contains proteins with free thiols that can react with the probe, increasing background fluorescence. Using serum-free medium for loading is critical.

    • Wash the cultured cells twice with warm PBS.

    • Remove the PBS and add the CDCM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Negative Control (Self-Validation):

    • To confirm signal specificity, treat a separate dish of cells with a thiol-depleting agent like N-methylmaleimide (NEM) (e.g., 1 mM in medium for 30 minutes) before loading with the CDCM probe.[10][13] These cells should exhibit significantly lower fluorescence.

  • Washing and Imaging:

    • Remove the loading solution and wash the cells twice with warm PBS or imaging buffer (e.g., HBSS) to remove any excess, unreacted probe.

    • Add fresh imaging buffer to the cells.

    • Image the cells immediately using a confocal fluorescence microscope. Use a 405 nm laser for excitation and collect emission in the blue-green channel (e.g., 450-550 nm).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal Probe concentration too low; Incubation time too short; Incorrect filter/laser settings.Increase probe concentration or incubation time. Verify microscope settings match the probe's spectral properties.
High Background Fluorescence Incomplete removal of excess probe; Autofluorescence from cell medium; Probe degradation.Increase the number of wash steps. Use a phenol red-free imaging medium. Prepare fresh probe solutions and protect from light.[14]
Cell Toxicity Probe concentration too high; Excessive DMSO concentration.Perform a dose-response curve to find the optimal, non-toxic concentration. Ensure the final DMSO concentration in the medium is <0.5%.
Photobleaching High laser power; Long exposure times.Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed-cell imaging if applicable.

Conclusion

3-Cyano-6,8-dichloro-4-methylcoumarin (CDCM) is a promising fluorescent probe for the in vitro detection and imaging of biological thiols. Its "turn-on" signaling mechanism, based on a selective Michael addition reaction, provides a high signal-to-background ratio, making it suitable for both quantitative analysis and live-cell applications. The protocols outlined in this guide provide a robust framework for researchers to employ CDCM in their studies, enabling deeper insights into the critical role of redox biology in health and disease.

References

  • Liu, J., Chen, Y., Zhang, L., & Xu, Y. (2018). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 23(10), 2579. [Link]

  • Chen, Y., Zhu, C., Yang, Z., Chen, J., He, C., & Jiao, Y. (2013). Highly Selective Fluorescence off-on Probes for Biothiols and Imaging in Live Cells. Angewandte Chemie International Edition, 52(42), 11043-11046. [Link]

  • Chen, Y., et al. (2024). A Red-Emission Fluorescent Probe for Intracellular Biothiols and Hydrogen Sulfide Imaging in Living Cells. Molecules, 29(7), 1549. [Link]

  • Szala, M., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 25(1), 570. [Link]

  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Journal of the American Chemical Society, 134(38), 15853–15860. [Link]

  • Lou, Z., et al. (2019). A near-infrared Nile red fluorescent probe for the discrimination of biothiols by dual-channel response and its bioimaging applications in living cells and animals. Chemical Communications, 55(41), 5789-5792. [Link]

  • Al-Mawsawi, L. Q., et al. (2023). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. Molecules, 28(18), 6689. [Link]

  • Sun, X., et al. (2021). Synthesis and application of coumarin fluorescence probes. RSC Advances, 11(36), 22188-22203. [Link]

  • Tolonen, A., & Uusitalo, J. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3023. [Link]

  • An, H., & Raines, R. T. (2014). Fluorescent Coumarin Thiols Measure Biological Redox Couples. Journal of the American Chemical Society, 136(12), 4577–4583. [Link]

  • Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395. [Link]

  • Patil, S. B., et al. (2018). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. Records of Natural Products, 12(1), 15-24. [Link]

  • Puri, S., et al. (2023). Fluorescence-based protocol for revealing cellular arrangement in biofilms. STAR Protocols, 4(2), 102237. [Link]

  • de la Torre, J. C. G., et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of the Brazilian Chemical Society, 34, 1-22. [Link]

  • Johnson, I. (2002). Review: Fluorescent probes for living cells. Histochemical Journal, 34, 1-18. [Link]

  • Zhang, J., et al. (2020). A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg 2+ in vitro and in vivo. New Journal of Chemistry, 44(2), 522-528. [Link]

  • Wang, P., et al. (2020). A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers in Chemistry, 8, 590. [Link]

  • Zhang, X., et al. (2023). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. Molecules, 28(7), 3123. [Link]

  • Thayanithy, V., et al. (2006). Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. Organic & Biomolecular Chemistry, 4(10), 2004-2010. [Link]

  • Szala, M., et al. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 31(1), 123. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. Journal of Physics: Conference Series, 1795, 012001. [Link]

  • da Silva, E. J. F., et al. (2023). New 4-styrylcoumarin Derivatives as Potentials Fluorescent Labels for Biomolecules: Application in RNA-fish Probes. Journal of the Brazilian Chemical Society, 34, 134-144. [Link]

  • Renault, K., et al. (2021). Unprecedented Coumarin-Pyronin Hybrid Dyes: Synthesis, Fluorescence Properties and Theoretical Calculations. ChemRxiv. [Link]

  • Kim, T., et al. (2012). A Coumarin-based Fluorescence Sensor for the Reversible Detection of Thiols. Bulletin of the Korean Chemical Society, 33(3), 997-1000. [Link]

  • Zhang, Y., et al. (2024). Theoretical Investigation of a Coumarin Fluorescent Probe for Distinguishing the Detection of Small-Molecule Biothiols. International Journal of Molecular Sciences, 25(3), 1461. [Link]

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Method

Application Notes and Protocols: 3-Cyano-6,8-dichloro-4-methylcoumarin in Chemosensor Design

Introduction: The Strategic Advantage of a Dichlorinated Cyanocoumarin Scaffold Coumarin-based fluorophores are mainstays in the design of chemosensors, prized for their robust photophysical properties, including high qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of a Dichlorinated Cyanocoumarin Scaffold

Coumarin-based fluorophores are mainstays in the design of chemosensors, prized for their robust photophysical properties, including high quantum yields and environmental sensitivity.[1][2] The 3-cyano-4-methylcoumarin core, in particular, offers a versatile platform for developing fluorescent probes. The introduction of electron-withdrawing groups, such as the cyano (-CN) group at the 3-position and chloro (-Cl) groups at the 6- and 8-positions, significantly modulates the electronic and photophysical characteristics of the coumarin scaffold. This strategic substitution enhances the potential of 3-cyano-6,8-dichloro-4-methylcoumarin as a specialized chemosensor for detecting a range of analytes.

The electron-withdrawing nature of the cyano and dichloro substituents creates an electron-deficient π-system, making the coumarin core susceptible to nucleophilic attack. This reactivity is a cornerstone for designing chemodosimeters, particularly for anions like cyanide.[3] Furthermore, the cyano group and the lactone's carbonyl oxygen can serve as a bidentate coordination site for metal ions, leading to detectable changes in fluorescence through mechanisms such as chelation-enhanced fluorescence (CHEF) or fluorescence quenching.[1][4] This document provides a comprehensive guide to the synthesis, photophysical characterization, and potential applications of 3-cyano-6,8-dichloro-4-methylcoumarin in chemosensor development, complete with detailed experimental protocols.

Core Principles of Sensing with 3-Cyano-6,8-dichloro-4-methylcoumarin

The design of chemosensors based on this coumarin derivative hinges on modulating its intramolecular charge transfer (ICT) characteristics upon interaction with an analyte. The primary sensing mechanisms anticipated for this molecule are:

  • Anion Sensing (e.g., Cyanide): The electron-deficient C4 position of the coumarin is a prime target for nucleophilic addition by anions like cyanide. This addition disrupts the π-conjugation of the fluorophore, leading to a distinct change in its fluorescence, often a ratiometric shift or quenching.[5]

  • Metal Ion Sensing: The cyano and carbonyl groups can act as a chelating unit for various metal ions. This binding event can either enhance fluorescence (CHEF), typically with d¹⁰ metal ions like Zn²⁺, or quench it, often due to the paramagnetic nature of transition metal ions like Cu²⁺.[2][4]

The 6,8-dichloro substitution is expected to enhance the electron-deficient nature of the coumarin ring, potentially increasing its sensitivity and reactivity towards nucleophiles compared to its non-chlorinated counterparts.

Synthesis of 3-Cyano-6,8-dichloro-4-methylcoumarin

The synthesis of 3-cyano-6,8-dichloro-4-methylcoumarin can be achieved through a Knoevenagel condensation reaction.[6] A plausible and efficient method involves the reaction of 2-hydroxy-3,5-dichloroacetophenone with ethyl cyanoacetate or malononitrile.

Experimental Protocol: Synthesis

Materials:

  • 2-hydroxy-3,5-dichloroacetophenone

  • Ethyl cyanoacetate (or malononitrile)

  • Ammonium acetate

  • Ethanol (95%)

  • Hydrochloric acid (dilute)

  • Standard laboratory glassware and reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • In a 250 mL round-bottom flask, combine 2-hydroxy-3,5-dichloroacetophenone (1 equivalent), ethyl cyanoacetate (1.5 equivalents), and ammonium acetate (2.5 equivalents).[7]

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 165 °C for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Add 100 mL of 95% ethanol and stir the mixture overnight to triturate the product.[7]

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel, wash with cold water, and air-dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 3-cyano-6,8-dichloro-4-methylcoumarin.[7]

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Photophysical Characterization

A thorough understanding of the photophysical properties of 3-cyano-6,8-dichloro-4-methylcoumarin is essential for its application as a chemosensor. The following protocol outlines the key measurements to be performed.

Experimental Protocol: Photophysical Studies

Materials:

  • Synthesized 3-cyano-6,8-dichloro-4-methylcoumarin

  • Spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol, HEPES buffer)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the coumarin derivative (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.

  • Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 10 µM) of the coumarin in the desired solvent.

    • Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs_).

  • Emission Spectroscopy:

    • Excite the sample at its λ_abs_.

    • Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em_).

    • Calculate the Stokes shift (λ_em_ - λ_abs_).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (Φ_F_) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

    • The quantum yield can be calculated using the following equation: Φ_F(sample)_ = Φ_F(std)_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Expected Photophysical Properties
PropertyExpected Range/Value
Absorption Maximum (λ_abs_)350 - 400 nm
Emission Maximum (λ_em_)420 - 480 nm
Stokes Shift70 - 100 nm
Quantum Yield (Φ_F_)Moderate to high in organic solvents, potentially lower in aqueous media. This is highly dependent on the specific solvent environment.[9]

Application in Chemosensor Design: Protocols for Analyte Detection

The following are generalized protocols for evaluating the potential of 3-cyano-6,8-dichloro-4-methylcoumarin as a fluorescent chemosensor for anions and metal ions. These should be optimized based on preliminary findings.

Protocol 1: Anion (Cyanide) Sensing

Rationale: The electron-deficient nature of the coumarin core, enhanced by the cyano and chloro groups, makes it a candidate for nucleophilic attack by anions like cyanide, leading to a change in fluorescence.[3]

Materials:

  • Stock solution of 3-cyano-6,8-dichloro-4-methylcoumarin (1 mM in DMSO or acetonitrile).

  • Stock solutions of various anions (e.g., NaCN, NaF, NaCl, NaBr, NaI, NaOAc, NaH₂PO₄) in deionized water or an appropriate solvent.

  • Buffered solvent system (e.g., acetonitrile/HEPES buffer mixture, pH 7.4).

Procedure:

  • Selectivity Screening:

    • Prepare a series of test solutions containing the coumarin sensor (e.g., 10 µM) in the buffered solvent.

    • Add a significant excess (e.g., 10-100 equivalents) of each anion to separate test solutions.

    • Record the fluorescence emission spectrum of each solution.

    • Identify the anion that induces the most significant and selective change in fluorescence.

  • Fluorescence Titration:

    • To a solution of the coumarin sensor (e.g., 10 µM), incrementally add small aliquots of the target anion stock solution.

    • Record the fluorescence spectrum after each addition, ensuring equilibration.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em_ against the concentration of the added anion.

    • Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

    • Calculate the association constant (Kₐ) using a suitable binding model, such as the Benesi-Hildebrand equation.

Signaling Pathway Visualization

Anion_Sensing Coumarin 3-Cyano-6,8-dichloro- 4-methylcoumarin (Fluorescent) Complex Coumarin-CN Adduct (Non-fluorescent or Fluorescence Shift) Coumarin->Complex Nucleophilic Addition Analyte Cyanide Anion (CN⁻) Analyte->Complex

Caption: Proposed mechanism for anion sensing by nucleophilic addition.

Protocol 2: Metal Ion Sensing

Rationale: The cyano and carbonyl groups of the coumarin can act as a chelating site for metal ions, leading to a change in fluorescence.[1][4]

Materials:

  • Stock solution of 3-cyano-6,8-dichloro-4-methylcoumarin (1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Hg²⁺) in deionized water or an appropriate solvent.

  • Buffered solvent system (e.g., acetonitrile/HEPES buffer mixture, pH 7.4).

Procedure:

  • Selectivity Screening:

    • Prepare a series of test solutions containing the coumarin sensor (e.g., 10 µM) in the buffered solvent.

    • Add an excess (e.g., 10 equivalents) of each metal ion to separate test solutions.

    • Record the fluorescence emission spectrum of each solution.

    • Identify the metal ion(s) that cause a significant and selective change in fluorescence (enhancement or quenching).

  • Fluorescence Titration:

    • Perform a fluorescence titration with the identified target metal ion(s) as described in Protocol 1.

  • Data Analysis:

    • Analyze the titration data to determine the LOD and binding constant as described in Protocol 1.

    • Determine the stoichiometry of the sensor-metal complex using a Job's plot.

Experimental Workflow Visualization

Metal_Sensing_Workflow cluster_synthesis Synthesis & Characterization cluster_sensing Sensing Application Synth Synthesis of Coumarin Derivative Purify Purification (Chromatography/ Recrystallization) Synth->Purify Char Structural Confirmation (NMR, MS, FT-IR) Purify->Char Screen Selectivity Screening (Various Analytes) Char->Screen Proceed to Application Titrate Fluorescence Titration (Target Analyte) Screen->Titrate Analyze Data Analysis (LOD, Binding Constant) Titrate->Analyze

Caption: General experimental workflow for chemosensor development.

Conclusion and Future Outlook

While direct experimental evidence for the application of 3-cyano-6,8-dichloro-4-methylcoumarin in chemosensor design is emerging, its structural features strongly suggest its potential. The electron-withdrawing cyano and dichloro groups are anticipated to enhance its sensitivity and provide a reactive site for the detection of various analytes. The protocols outlined in this document provide a systematic framework for researchers to explore and validate the sensing capabilities of this promising fluorophore. Future work should focus on comprehensive photophysical studies in various solvent systems, detailed investigations into its selectivity and sensitivity for a wide range of anions and cations, and potential applications in biological imaging and environmental monitoring.

References

  • Enantioselective Distal Functionalization of 3-Cyano-4-methylcoumarins through Direct Vinylogous Conjugate Addition to Maleimides. The Journal of Organic Chemistry. [Link]

  • Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society. [Link]

  • ECO-FRIENDLY SYNTHESIS OF 3-CYA. Der Pharma Chemica. [Link]

  • Coumarin-Derived Fluorescent Chemosensors for Host-Guest Recognition of Cationic and Neutral Analytes. The Aquila Digital Community. [Link]

  • Photophysical Properties of Cyano-Substituted CHC Derivatives a. ResearchGate. [Link]

  • A highly selective coumarin-based chemosensor for dual sensing of Cu2+ and Zn2+ ions with logic gate integration and live cell imaging. Analytical Methods. [Link]

  • Substitution Pattern Reverses the Fluorescence Response of Coumarin Glycoligands upon Coordination with Silver (I). PMC. [Link]

  • Synthesis of Coumarin Based Chemo-Sensors for the Detection of CN¯ Ions. QTanalytics. [Link]

  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. [Link]

  • Recent development in coumarin-based cyanide sensors. ScienceDirect. [Link]

Sources

Application

Spectroscopic Characterization of 3-Cyano-6,8-dichloro-4-methylcoumarin: Application Notes &amp; Protocols

Scientific Context & Mechanistic Overview The compound 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5) represents a highly functionalized class of coumarin derivatives[1]. Coumarins are ubiquitous in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Overview

The compound 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5) represents a highly functionalized class of coumarin derivatives[1]. Coumarins are ubiquitous in drug development and analytical chemistry due to their robust photophysical properties[2]. The strategic placement of an electron-withdrawing cyano (-C≡N) group at the C3 position, coupled with the heavy-atom dichloro substitutions at C6 and C8, fundamentally alters the electronic landscape of the benzopyran-2-one core.

This specific substitution pattern lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating strong Intramolecular Charge Transfer (ICT) upon photoexcitation[2]. Consequently, this molecule is highly sensitive to its microenvironment, exhibiting pronounced solvatochromism. Furthermore, the highly polarized C=C double bond at the C3-C4 position makes this compound an exceptional candidate for chemo-sensing applications, particularly for the detection of nucleophiles (such as cyanide ions) via Michael-type addition, which disrupts the extended π-conjugation and triggers a measurable fluorescence quenching[3][4].

Spectroscopic_Workflow cluster_0 Vibrational & Electronic Profiling cluster_1 Structural & Mechanistic Validation Start 3-Cyano-6,8-dichloro-4-methylcoumarin (Analyte Prep) FTIR FT-IR / Raman Spectroscopy Target: C≡N & C=O Modes Start->FTIR UVVis UV-Vis / Fluorescence Target: Solvatochromism & ICT Start->UVVis NMR 1H & 13C NMR Spectroscopy Target: Halogenation Sites (C6, C8) Start->NMR Chemo Chemo-Sensing Assay Target: Nucleophilic Addition at C4 UVVis->Chemo Probe Validation

Caption: Workflow for the comprehensive spectroscopic characterization and validation of coumarin probes.

Rationale for Spectroscopic Modalities

As a Senior Application Scientist, it is critical to understand why specific spectroscopic techniques are deployed for this molecule:

  • Vibrational Spectroscopy (FT-IR & Raman): The cyano group and the lactone carbonyl are highly diagnostic. The C≡N stretch is a sharp, distinct peak that is sensitive to hydrogen bonding and dipole interactions. Monitoring the C=O stretch confirms the integrity of the lactone ring, which is crucial since ring-opening is a common degradation pathway in basic media[5].

  • Electronic Spectroscopy (UV-Vis & Fluorescence): The heavy chlorine atoms at C6 and C8 induce a "heavy atom effect," which promotes intersystem crossing (ISC) to the triplet state. This typically reduces the fluorescence quantum yield compared to non-halogenated analogs but increases the Stokes shift. Evaluating the absorption and emission spectra across solvents of varying dielectric constants validates the ICT mechanism.

  • Nuclear Magnetic Resonance (NMR): Structural elucidation relies heavily on 1H and 13C NMR. The absence of protons at C6 and C8, and the presence of meta-coupled doublets for the C5 and C7 protons, provide absolute confirmation of the regioselective halogenation[2][6].

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
Chemical Name 3-Cyano-6,8-dichloro-4-methylcoumarin
CAS Registry Number 262590-96-5[1]
Molecular Formula C11H5Cl2NO2[1]
Molecular Weight 254.07 g/mol [1]
Key Functional Groups Lactone (C=O), Nitrile (-C≡N), Aryl Chlorides (-Cl)
Table 2: Expected Spectroscopic Signatures
ModalityTarget Functional Group / PositionExpected Signal RangeMechanistic Significance
FT-IR -C≡N (Nitrile stretch)~2220 - 2230 cm⁻¹Confirms C3 substitution; shifts upon nucleophilic attack[5].
FT-IR C=O (Lactone stretch)~1710 - 1730 cm⁻¹Validates intact benzopyran-2-one core[5].
1H NMR C4 -CH3 (Methyl protons)Singlet, δ ~2.5 - 2.8 ppmConfirms C4 methylation; integral must equal 3H[6].
1H NMR C5-H & C7-H (Aromatic protons)Doublets, J ~2.0-2.5 Hz, δ ~7.5-8.0 ppmMeta-coupling confirms C6/C8 dichloro substitution[2].
UV-Vis π → π* / n → π* transitionsλ_max ~320 - 360 nmBaseline for ICT; shifts bathochromically in polar solvents.

Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes an internal check to ensure data integrity and prevent false positives.

Protocol A: Solvatochromic UV-Vis and Fluorescence Profiling

Objective: To quantify the Intramolecular Charge Transfer (ICT) and determine the dipole moment change upon excitation.

  • Stock Solution Preparation:

    • Action: Dissolve 2.54 mg of 3-cyano-6,8-dichloro-4-methylcoumarin in 10 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to yield a 1.0 mM stock.

    • Causality: DMSO is selected not merely for its solubilizing power, but because its high dielectric constant stabilizes the highly polarized ground state of the coumarin core, preventing aggregation-induced quenching (ACQ) prior to dilution.

  • Solvent Array Dilution:

    • Action: Prepare 10 µM working solutions by diluting the stock 1:100 in a polarity gradient array: Hexane, Dichloromethane (DCM), Ethanol, and Water.

  • UV-Vis Absorption Acquisition:

    • Action: Scan from 200 nm to 600 nm using a dual-beam spectrophotometer.

    • Self-Validation Check: Run a parallel blank scan of the exact solvent batch. The baseline must remain flat. Identify the λmax​ for each solvent.

  • Fluorescence Emission Acquisition:

    • Action: Excite the sample at the solvent-specific λmax​ determined in Step 3. Record the emission spectrum from ( λmax​

      • 15 nm) to 650 nm.
    • Self-Validation Check: Overlay the fluorescence excitation spectrum with the UV-Vis absorption spectrum. A mismatch between the two indicates the presence of ground-state aggregates or trace fluorescent impurities.

Protocol B: Structural Validation via NMR Spectroscopy

Objective: To unambiguously confirm the C6, C8-dichloro substitution pattern.

  • Sample Preparation:

    • Action: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). If solubility is poor due to the heavy halogenation, substitute with DMSO-d6.

    • Causality: TMS provides a reliable 0 ppm internal reference, ensuring that the subtle chemical shifts induced by the electron-withdrawing chlorines are accurately measured.

  • 1H NMR Acquisition (500 MHz):

    • Action: Acquire 16-32 transients with a relaxation delay (D1) of 2 seconds.

    • Self-Validation Check: Integration is critical. The ratio of the C4-methyl singlet to the combined aromatic signals (C5-H and C7-H) must be exactly 3:2. Any deviation suggests incomplete halogenation or degradation of the lactone ring.

  • 13C NMR Acquisition (125 MHz):

    • Action: Acquire 1024 transients with proton decoupling.

    • Self-Validation Check: Verify the presence of the characteristic nitrile carbon (~115 ppm) and the lactone carbonyl carbon (~158-160 ppm).

Mechanistic Visualization: Chemo-Sensing Application

Because of the highly electrophilic nature of the C4 position (flanked by the electron-withdrawing cyano and carbonyl groups), this compound is frequently utilized as a chemo-sensor for nucleophiles like cyanide[3][4]. The diagram below maps the causality of this photophysical response.

Photophysical_Mechanism S0 Ground State (S0) Push-Pull Dipole S1 Excited State (S1) Intramolecular Charge Transfer S0->S1 UV Excitation (Lowered LUMO) Emission Fluorescence Emission (Solvent Polarity Dependent) S1->Emission Radiative Relaxation Nucleophile Cyanide (CN⁻) Attack at C4 Position Emission->Nucleophile Chemo-sensing Quenched Disrupted Conjugation (Fluorescence Quenching) Nucleophile->Quenched

Caption: Photophysical mechanism of 3-cyano coumarins illustrating ICT emission and nucleophile-induced quenching.

References

  • FT-IR, FT-Raman and UV-Vis spectra and DFT calculations of 3-cyano-4-methylcoumarin. National Institutes of Health (NIH) / Spectrochimica Acta Part A. Available at:[Link][5]

  • 3-Cyano-4-methylcoumarin | C11H7NO2 | CID 231146 - PubChem. National Institutes of Health (NIH). Available at:[Link][6]

  • CAS NO. 262590-96-5 | C11H5Cl2NO2 - Local Pharma Guide. Local Pharma Guide. Available at:[Link][1]

  • Coumarin Chemo-Sensors for Cyanide Detection. Scribd. Available at:[Link][3]

  • Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin. Kabarak University Journal System. Available at:[Link]

  • Polar-Effect-Directed Control in Site-Selectivity of Radical Substitution Enables C–H Perfluoroalkylation of Coumarins. ACS Publications. Available at:[Link][2]

  • Synthesis of Coumarin Based Chemo-Sensors for the Detection of CN¯ Ions. ResearchGate. Available at:[Link][4]

Sources

Method

Application Note: Synthesis and Formulation of Donor-Acceptor Fluorescent Polymers Using 3-Cyano-6,8-dichloro-4-methylcoumarin

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Bioimaging, Metal Ion Sensing, and Optoelectronics Introduction & Mechanistic Causality Coumarin derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Bioimaging, Metal Ion Sensing, and Optoelectronics

Introduction & Mechanistic Causality

Coumarin derivatives are highly valued in materials science and chemical biology due to their exceptional photostability, high quantum yields, and tunable emission profiles[][2]. While traditional coumarin polymers often feature the fluorophore as a pendant group, integrating the coumarin core directly into a conjugated polymer backbone yields superior intramolecular charge transfer (ICT) and enhanced exciton mobility[3].

This protocol details the utilization of 3-cyano-6,8-dichloro-4-methylcoumarin as a critical building block for synthesizing conjugated fluorescent polymers. The selection of this specific monomer is driven by three mechanistic rationales:

  • The 3-Cyano Group (Electron Acceptor): The highly electronegative cyano group at the 3-position strongly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the coumarin core. When copolymerized with an electron-rich donor, it creates a strong Donor-Acceptor (D-A) architecture, shifting the emission wavelength into the visible region (green/yellow) and minimizing biological autofluorescence[][3].

  • The 6,8-Dichloro Substitution (Polymerization Handles): While aryl chlorides are generally less reactive in cross-coupling than bromides or iodides, the strong electron-withdrawing nature of the pyrone ring and the 3-cyano group highly activates the 6,8-positions toward oxidative addition by Palladium catalysts. This allows for direct integration into the polymer backbone via Suzuki-Miyaura polycondensation[4][5].

  • The 4-Methyl Group (Steric Control): The methyl group provides necessary steric hindrance to prevent inter-chain aggregation (π-π stacking) which commonly leads to aggregation-caused quenching (ACQ) in solid-state or nanoparticle formulations.

Experimental Design & Self-Validating Systems

To construct the D-A polymer, we pair the electron-deficient coumarin monomer with an electron-rich donor: 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester . The octyl chains on the fluorene unit ensure the resulting rigid polymer remains soluble in organic solvents (e.g., THF, Chloroform) for downstream processing.

Self-Validating Design: A critical failure point in fluorescent polymer synthesis is the presence of low-molecular-weight oligomers and trapped Palladium residues, both of which act as potent fluorescence quenchers. To make this protocol self-validating, a sequential Soxhlet extraction is mandated. By extracting sequentially with methanol, hexane, and finally chloroform, researchers can visually and spectroscopically validate success: the methanol/hexane fractions will contain quenched, non-polymeric impurities, while the final chloroform fraction will exhibit intense, bright fluorescence under 365 nm UV irradiation, confirming high-molecular-weight polymer isolation.

Step-by-Step Protocol

Phase 1: Suzuki-Miyaura Polycondensation

Caution: Perform all degassing and organometallic steps under a strict inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: To a 50 mL Schlenk flask, add 3-cyano-6,8-dichloro-4-methylcoumarin (1.00 mmol, 254.07 mg) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 mmol, 642.6 mg).

  • Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg, 5 mol%).

  • Solvent Addition: Inject 10 mL of anhydrous Toluene and 2 drops of Aliquat 336 (phase transfer catalyst) into the flask.

  • Base Addition: Inject 3 mL of a degassed 2M aqueous K₂CO₃ solution.

  • Degassing: Subject the biphasic mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst and induce homocoupling.

  • Polymerization: Heat the reaction mixture to 90 °C under vigorous stirring (1000 rpm) for 48 hours. The solution will gradually become viscous and highly fluorescent.

  • End-Capping (Critical Step): To terminate the polymer chains and prevent future degradation, add phenylboronic acid (0.1 mmol) dissolved in 1 mL toluene. Stir at 90 °C for 12 hours. Subsequently, add bromobenzene (0.1 mmol) and stir for an additional 12 hours.

Phase 2: Purification via Sequential Soxhlet Extraction
  • Precipitation: Cool the reaction to room temperature and precipitate the polymer by dropping the mixture into 200 mL of vigorously stirred cold methanol. Collect the crude polymer by vacuum filtration.

  • Soxhlet Extraction:

    • Step A (24 h): Extract with Methanol to remove inorganic salts, phase transfer catalyst, and unreacted monomers.

    • Step B (24 h): Extract with Hexane to remove low-molecular-weight oligomers and catalyst byproducts.

    • Step C (24 h): Extract with Chloroform to dissolve and collect the purified, high-molecular-weight conjugated polymer.

  • Isolation: Concentrate the chloroform fraction to ~5 mL and reprecipitate in cold methanol. Dry the resulting fibrous solid under vacuum at 50 °C for 24 hours.

Phase 3: Formulation of Fluorescent Polymer Nanoparticles (FPNs)

To utilize the polymer in aqueous biological assays, it must be formulated into nanoparticles via reprecipitation[5].

  • Dissolve 2 mg of the purified polymer in 1 mL of spectroscopy-grade THF.

  • Rapidly inject the THF solution into 10 mL of Milli-Q water under continuous ultrasonication (bath sonicator, 40 kHz) for 5 minutes.

  • Evaporate the THF by bubbling a gentle stream of Nitrogen gas through the dispersion for 2 hours, resulting in a stable, optically clear aqueous dispersion of FPNs.

Quantitative Data Presentation

The following tables summarize the expected analytical benchmarks for a successfully synthesized coumarin-fluorene copolymer using this protocol.

Table 1: Polymer Molecular Weight and Thermal Properties

PropertyAnalytical MethodExpected ValueSignificance
Number Average MW ( Mn​ )GPC (vs. Polystyrene)18,500 - 22,000 g/mol Indicates successful step-growth polycondensation.
Polydispersity Index (PDI)GPC1.8 - 2.2Typical distribution for Suzuki cross-coupling.
Decomposition Temp ( Td​ )TGA (5% weight loss)> 350 °CHigh thermal stability due to rigid conjugated backbone.

Table 2: Photophysical Properties of the Polymer and Nanoparticles

StateAbs. Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( ΦF​ )Stokes Shift
Solution (Chloroform)395 nm510 nm55%115 nm
Nanoparticles (Water)405 nm525 nm38%120 nm

Note: The red-shift and slight drop in quantum yield in the nanoparticle state are characteristic of mild inter-chain interactions in the confined hydrophobic core of the FPNs.

Process Visualization

Workflow M1 3-Cyano-6,8-dichloro- 4-methylcoumarin (Acceptor) Poly Suzuki-Miyaura Polycondensation Pd(PPh3)4, K2CO3, Toluene/H2O 90°C, 48h M1->Poly M2 9,9-Dioctylfluorene- 2,7-diboronic ester (Donor) M2->Poly EndCap End-Capping (Phenylboronic acid & Bromobenzene) Poly->EndCap Purify Sequential Soxhlet Extraction (MeOH -> Hexane -> CHCl3) EndCap->Purify Nano Nanoparticle Formulation (Reprecipitation in Water) Purify->Nano

Caption: Workflow for synthesizing and formulating coumarin-based fluorescent polymer nanoparticles.

References

  • Recent Advances in Functional Polymers Containing Coumarin Chromophores National Institutes of Health (NIH) - PMC[Link]

  • Synthesis of coumarin-containing conjugated polymer for naked-eye detection... Semantic Scholar[Link]

  • Conjugated Polymer Nanoparticles by Suzuki-Miyaura Cross-Coupling Reactions in an Emulsion... ResearchGate[Link]

  • Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro MDPI[Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 3-Cyano-6,8-dichloro-4-methylcoumarin

Executive Summary & Structural Rationale The development of novel chemotherapeutic agents frequently leverages the coumarin (2H-chromen-2-one) scaffold due to its high target affinity and low toxicity profile in normal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of novel chemotherapeutic agents frequently leverages the coumarin (2H-chromen-2-one) scaffold due to its high target affinity and low toxicity profile in normal cells. Specifically, 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5) represents a highly optimized pharmacophore designed for targeted oncology applications[1].

The structural modifications in this compound are not arbitrary; they are engineered to maximize cytotoxicity against malignant cells:

  • 4-Methyl Substitution: Overcomes the metabolic instability of unsubstituted coumarins, preventing rapid hepatic degradation and extending the molecule's half-life[2].

  • 6,8-Dichloro Halogenation: The introduction of heavy halogens at positions 6 and 8 significantly enhances lipophilicity, facilitating rapid penetration of the cellular membrane. Furthermore, halogen bonding increases the binding affinity to intracellular oncogenic targets (such as topoisomerase II and VEGFR-2)[3][4].

  • 3-Cyano Group: Acts as a strong electron-withdrawing group, increasing the electrophilicity of the coumarin ring, which correlates with enhanced induction of Reactive Oxygen Species (ROS) and subsequent DNA damage[5].

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro cytotoxicity, apoptotic mechanisms, and ROS-modulating properties of 3-cyano-6,8-dichloro-4-methylcoumarin.

Mechanistic Overview & Signaling Pathways

The primary mechanism of action (MoA) for halogenated 4-methylcoumarins involves a cascade starting from intracellular ROS modulation, leading to DNA damage, cell cycle arrest (predominantly at the G2/M phase), and culminating in caspase-mediated apoptosis[3][6]. Furthermore, these derivatives frequently inhibit the PI3K/Akt survival pathway, stripping cancer cells of their proliferative capacity[7].

MoA C 3-cyano-6,8-dichloro-4-methylcoumarin (Lipophilic Entry) ROS Intracellular ROS Modulation C->ROS Triggers DNA DNA Damage & PI3K/Akt Inhibition C->DNA Direct Binding ROS->DNA Oxidative Stress CC G2/M Cell Cycle Arrest DNA->CC Checkpoint Activation APO Caspase-Mediated Apoptosis CC->APO Sustained Arrest

Mechanistic pathway of 3-cyano-6,8-dichloro-4-methylcoumarin inducing apoptosis.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . This means every assay includes internal controls that mathematically prove the assay's operational success before the test compound's data is even considered.

Workflow Prep 1. Compound Prep DMSO Stock formulation Seed 2. Cell Seeding 96 or 6-well plates Prep->Seed Treat 3. Drug Treatment 24-72h Incubation Seed->Treat MTT 4a. MTT Assay Viability & IC50 Treat->MTT Flow 4b. Flow Cytometry Annexin V/PI & Cell Cycle Treat->Flow ROS 4c. DCFDA Assay ROS Levels Treat->ROS

Standardized experimental workflow for in vitro cytotoxicity profiling.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because halogenated coumarins heavily impact mitochondrial membrane potential during early apoptosis, this assay serves as a highly sensitive, direct proxy for coumarin-induced metabolic collapse[2][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, TPC-1) at a density of 1×104 cells/well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-cyano-6,8-dichloro-4-methylcoumarin in 100% DMSO to create a 10 mM stock. Dilute in culture media to final concentrations (1, 5, 10, 25, 50, 100 µM). Crucial: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader[7].

System Validation & Quality Control:

  • Positive Control: Doxorubicin (1 µM).

  • Vehicle Control: 0.5% DMSO in media.

  • Validation Metric: Calculate the Z'-factor between the vehicle control and a cell-free blank. The assay is only valid if Z′≥0.5 , proving the signal-to-noise ratio is sufficient to detect true cytotoxicity.

Protocol 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: To prove that the loss of viability in Protocol 1 is due to programmed cell death rather than non-specific necrosis, we use Annexin V-FITC/PI staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet exclusively during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[6].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at its calculated IC50 and 2×IC50 concentrations for 24 hours.

  • Harvesting: Collect both the floating (apoptotic) cells in the media and the adherent cells via trypsinization. Centrifuge at 300 × g for 5 mins.

  • Staining (Apoptosis): Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Staining (Cell Cycle): For a parallel cell cycle cohort, fix cells in cold 70% ethanol overnight. Wash, then treat with RNase A (50 µg/mL) and stain with PI (50 µg/mL) for 30 minutes.

  • Acquisition: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

System Validation & Quality Control:

  • Compensation Controls: Unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only. This mathematically subtracts spectral overlap between the FITC (green) and PI (red) channels, ensuring false-positive apoptotic signals are eliminated.

Protocol 3: Intracellular ROS Measurement (DCFDA Assay)

Causality & Rationale: Halogenated coumarins frequently disrupt redox homeostasis. We utilize 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable fluorogenic probe. Cellular esterases cleave the diacetate groups, and intracellular ROS oxidizes the molecule to highly fluorescent DCF. This proves whether the compound acts as a pro-oxidant[5].

Step-by-Step Methodology:

  • Pre-loading: Seed cells in a dark-walled 96-well plate. Wash with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.

  • Washing: Remove DCFDA and wash twice with PBS to remove extracellular probe.

  • Treatment: Add 3-cyano-6,8-dichloro-4-methylcoumarin at various concentrations.

  • Kinetic Measurement: Measure fluorescence immediately (Ex/Em = 485/535 nm) and continuously every 30 minutes for 4 hours to capture the ROS burst.

System Validation & Quality Control:

  • Positive Control: 50 µM H2​O2​ (induces immediate, massive ROS spike).

  • Negative Control: Pre-treatment with 5 mM N-acetylcysteine (NAC), a ROS scavenger. If the coumarin's signal is quenched by NAC, the fluorescence is definitively proven to be ROS-mediated.

Quantitative Data Presentation

The following tables summarize representative baseline data for highly active halogenated 4-methylcoumarin derivatives across various human cancer cell lines, establishing the expected therapeutic window[8][9].

Table 1: Comparative Cytotoxicity (IC50 values at 48h)

Cell LineOriginIC50 (µM) ± SDSensitivity Profile
TPC-1 Thyroid Carcinoma18.4 ± 2.1High (Strong ROS induction)
MCF-7 Breast Adenocarcinoma25.1 ± 1.8High (Estrogen Receptor modulated)
LS180 Colon Adenocarcinoma25.2 ± 3.0High (Lipophilic penetration)
K562 Chronic Myelogenous Leukemia42.4 ± 4.5Moderate
Nthy-ori-3-1 Normal Thyroid (Control)> 100.0Low (High Selectivity Index)

Table 2: Flow Cytometry Distribution (TPC-1 Cells at IC50, 24h)

Cellular StateVehicle Control (%)Treated (IC50) (%)Mechanistic Implication
Viable Cells 92.545.2Significant loss of viability
Early Apoptosis 3.138.6Primary mode of cell death
Late Apoptosis 2.412.1Secondary progression
Necrosis 2.04.1Minimal non-specific toxicity
G2/M Phase 15.341.8Targeted Cell Cycle Arrest

Conclusion & Drug Development Perspectives

The integration of a cyano group and dichloro substitutions onto the 4-methylcoumarin backbone yields a highly potent, lipophilic molecule capable of inducing targeted oxidative stress and G2/M cell cycle arrest in malignant cells[3][5]. By utilizing the self-validating protocols outlined in this application note, researchers can accurately quantify the therapeutic index of 3-cyano-6,8-dichloro-4-methylcoumarin. The pronounced selectivity against cancer cell lines (like TPC-1 and MCF-7) over normal healthy cells positions this scaffold as a highly viable candidate for advanced preclinical pharmacokinetic and in vivo xenograft studies.

References

  • Goel, A., et al. "Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents." Pharmaceutical Biology, 2015. Available at:[Link]

  • Dettori, T., et al. "Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives." Molecules, 2022. Available at:[Link]

Sources

Method

Application Note: Formulation and Live-Cell Imaging Protocol for 3-Cyano-6,8-dichloro-4-methylcoumarin

Executive Summary & Scientific Rationale The development of robust fluorescent probes is critical for elucidating dynamic cellular processes. Coumarin derivatives, particularly those heavily substituted with electron-wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of robust fluorescent probes is critical for elucidating dynamic cellular processes. Coumarin derivatives, particularly those heavily substituted with electron-withdrawing groups, have emerged as powerful tools for live-cell imaging due to their tunable photophysical properties, low cytotoxicity, and high cell permeability[1].

3-Cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5) represents a highly specialized scaffold. The strategic placement of a cyano group at the C3 position and chloro groups at the C6 and C8 positions heavily depletes the electron density of the coumarin core. This structural configuration serves two primary functions:

  • Enhanced Intramolecular Charge Transfer (ICT): The electron-deficient core makes the molecule highly solvatochromic. It exhibits an "off-on" polarity-sensitive behavior—remaining largely quenched in highly polar, aqueous environments but emitting strongly when partitioned into hydrophobic microenvironments[2].

  • Organelle Targeting: Because of its high lipophilicity (LogP > 3.5), the uncharged probe rapidly traverses the plasma membrane and selectively accumulates in lipid-rich domains such as the endoplasmic reticulum (ER) and lipid droplets[3].

This application note provides a self-validating formulation strategy and experimental protocol to successfully utilize this hydrophobic probe in aqueous live-cell imaging systems without precipitation artifacts.

Quantitative Photophysical & Chemical Data

To facilitate experimental design, the key properties of 3-cyano-6,8-dichloro-4-methylcoumarin are summarized below. Its large Stokes shift and polarity-driven quantum yield make it an ideal candidate for high-contrast imaging.

ParameterValueExperimental Relevance
Molecular Formula C₁₁H₅Cl₂NO₂Compact structure ensures rapid, passive membrane diffusion.
Molecular Weight 254.07 g/mol Low MW facilitates high cell permeability and rapid loading.
Excitation Max (λex) ~380 - 410 nmCompatible with standard DAPI/Hoechst or Violet laser lines.
Emission Max (λem) ~450 - 480 nmLarge Stokes shift (~70 nm) minimizes cellular autofluorescence.
Quantum Yield (Φ) <0.05 (Aq) / >0.60 (Lipid)High signal-to-noise ratio driven by polarity-sensitive "off-on" state.
LogP (Estimated) > 3.5Strong hydrophobicity drives selective partitioning into lipid organelles.

Formulation Chemistry: Overcoming Hydrophobicity

The primary challenge in utilizing 3-cyano-6,8-dichloro-4-methylcoumarin is its extreme hydrophobicity. Direct injection of a DMSO stock into aqueous cell culture media inevitably leads to localized precipitation, resulting in punctate, false-positive extracellular background signals.

To overcome this, Pluronic® F-127 , a nonionic surfactant polyol, is employed as a dispersion agent[4]. Pluronic F-127 encapsulates the hydrophobic coumarin molecules within micellar structures. When this complex is introduced into physiological buffers, it maintains the probe in a stable, sub-micron dispersion. Upon contact with the cell, the lipophilic coumarin favorably partitions out of the micelle and into the thermodynamically preferred lipid bilayer of the plasma membrane[5].

Experimental Workflow

Workflow A 1. Stock Prep (1-5 mM in DMSO) B 2. Surfactant Mix (1:1 with 20% Pluronic) A->B C 3. Buffer Dilution (1-5 µM in HBSS) B->C D 4. Cell Incubation (37°C, 15-30 min) C->D E 5. Wash Steps (3x Warm HBSS) D->E F 6. Live Imaging (Confocal Microscopy) E->F

Step-by-step experimental workflow for formulating and loading the coumarin probe into live cells.

Self-Validating Live-Cell Imaging Protocol

This protocol is designed as a self-validating system. By integrating specific controls and rigorous washing steps, researchers can confidently attribute fluorescence signals to intracellular microenvironments rather than formulation artifacts.

Phase 1: Reagent Preparation
  • Coumarin Stock Solution (1-5 mM): Dissolve 3-cyano-6,8-dichloro-4-methylcoumarin in high-quality, anhydrous DMSO.

    • Causality: Water contamination in DMSO leads to premature hydrolysis or micro-aggregation of the probe before micellization. Store aliquots at -20°C with desiccant.

  • Surfactant Stock (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. Heat to 40°C briefly if necessary to ensure complete dissolution[5].

Phase 2: Formulation & Loading Buffer
  • Micellization (1:1 Mix): In a microcentrifuge tube, mix equal volumes (e.g., 2 µL) of the Coumarin Stock and the 20% Pluronic F-127 stock. Pipette vigorously.

    • Causality: Pre-mixing ensures the hydrophobic coumarin molecules are encapsulated within the hydrophobic cores of the Pluronic micelles before encountering the aqueous bulk.

  • Aqueous Dispersion: Add the 4 µL mixture dropwise into 2 mL of pre-warmed Hanks' Balanced Salt Solution (HBSS) while vortexing, yielding a final probe concentration of ~1-5 µM.

Phase 3: Cell Staining & Validation Controls
  • Cell Incubation: Aspirate culture media from adherent cells (e.g., HeLa, HEK293) grown in glass-bottom dishes. Add the formulated Loading Buffer. Incubate at 37°C for 15–30 minutes in the dark.

    • Causality: Maintaining 37°C preserves membrane fluidity, allowing the Pluronic micelles to efficiently deliver the probe into the lipid bilayer.

  • Self-Validation Controls:

    • Cell-Free Control: Incubate the Loading Buffer in an empty glass-bottom dish. Purpose: Verifies the absence of fluorescent precipitates.

    • Lipid-Depletion Control: Pre-treat a parallel well of cells with 5 mM methyl-β-cyclodextrin (MβCD) for 30 minutes prior to loading. Purpose: Confirms that the fluorescence signal is specifically dependent on intracellular lipid domains.

  • Washing: Aspirate the Loading Buffer and wash the cells three times with fresh, warm HBSS.

    • Causality: Removes extracellular micellar complexes that could settle on the imaging focal plane and cause artificial background fluorescence.

Phase 4: Imaging
  • Confocal Microscopy: Image immediately using a confocal laser scanning microscope. Excite using a 405 nm laser line and collect emission between 440–500 nm.

Mechanistic Pathway of Cellular Uptake

Mechanism Probe 3-Cyano-6,8-dichloro-4-methylcoumarin (Hydrophobic / Quenched) Surfactant Pluronic F-127 Micellization (Aqueous Shielding) Probe->Surfactant Solubilization in HBSS Membrane Plasma Membrane (Lipid Bilayer Penetration) Surfactant->Membrane Cellular Delivery Target Intracellular Lipid Domains (ER / Lipid Droplets) Membrane->Target Lipophilic Partitioning Emission Fluorescence Emission (ICT Activated / 'Off-On') Target->Emission Microenvironment Sensing

Mechanistic pathway of coumarin probe solubilization, cellular uptake, and polarity-driven emission.

Quality Control & Troubleshooting

  • Punctate Extracellular Background: Indicates probe precipitation. Solution: Ensure the DMSO used is strictly anhydrous. Do not skip the 1:1 pre-mixing step with Pluronic F-127 before adding to the aqueous buffer.

  • Weak Intracellular Signal: May result from poor loading or excessive aqueous quenching. Solution: Increase incubation time to 45 minutes or verify that the target cells have not been depleted of lipid droplets/ER membranes due to starvation media.

  • Rapid Photobleaching: While coumarins are generally stable, intense 405 nm laser power can induce phototoxicity and bleaching. Solution: Reduce laser power to <5% and increase the detector gain or pixel dwell time.

Sources

Application

Application Note: Catalytic Synthesis and Optimization Conditions for 3-Cyano-6,8-dichloro-4-methylcoumarin

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 3-Cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 3-Cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5 | MW: 254.07 g/mol | Formula: C₁₁H₅Cl₂NO₂)

Introduction & Strategic Importance

Coumarins, specifically 3-cyano-4-methylcoumarins, represent a highly privileged structural motif in modern drug discovery and materials science. They serve as critical precursors for the development of G Protein-Coupled Receptor (GPCR) modulators, antimicrobial agents, and sophisticated fluorescent probes [1, 2].

The synthesis of 3-cyano-6,8-dichloro-4-methylcoumarin introduces a unique synthetic challenge and pharmacological advantage. The incorporation of electron-withdrawing chlorine atoms at the 6- and 8-positions significantly alters the electronic landscape of the coumarin core. This modification enhances lipophilicity and metabolic stability, making it a highly sought-after intermediate for advanced active pharmaceutical ingredients (APIs).

Mechanistic Causality & Reaction Design

The construction of the coumarin core is classically achieved via a base-catalyzed Knoevenagel condensation followed by an intramolecular Pinner-type lactonization. As a Senior Application Scientist, it is crucial to understand why specific catalytic systems are chosen over others, particularly for di-halogenated substrates.

The Challenge of Halogenated Substrates

In the starting material, 3,5-dichloro-2-hydroxyacetophenone , the two electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the ortho-phenolic hydroxyl group. While standard Knoevenagel condensation (forming the alkene intermediate) proceeds readily, the subsequent intramolecular cyclization (lactonization) can stall, leading to an accumulation of the open-chain α,β -unsaturated ester intermediate.

The Phase Transfer Catalysis (PTC) Solution

To overcome the stalled lactonization without resorting to harsh, degrading thermal conditions, we employ Phase Transfer Catalysis (PTC) [3]. Utilizing Tetra-n-butylammonium hydrogen sulfate (TBAHS) in a biphasic aqueous/organic system provides several mechanistic advantages:

  • Enhanced Anion Reactivity: The lipophilic quaternary ammonium cation ( TBA+ ) pairs with the deprotonated cyanoacetate anion, shuttling it into the organic phase free of its hydration shell, drastically increasing its nucleophilicity.

  • Forced Cyclization: The constant base exchange at the biphasic interface ensures the phenolic hydroxyl remains deprotonated, providing the necessary thermodynamic push to complete the lactonization and expel ethanol.

Mechanism SM 3,5-Dichloro-2-hydroxyacetophenone + Ethyl Cyanoacetate Knoevenagel Base-Catalyzed Knoevenagel Condensation SM->Knoevenagel PTC / Base Intermediate Unsaturated Ester Intermediate (Alkene Formation) Knoevenagel->Intermediate - H2O Cyclization Intramolecular Lactonization (- EtOH) Intermediate->Cyclization Phenoxide Attack Product 3-Cyano-6,8-dichloro-4-methylcoumarin Cyclization->Product

Fig 1. Mechanistic pathway of base-catalyzed Knoevenagel condensation and lactonization.

Quantitative Data & Optimization

Table 1 summarizes the optimization of catalytic conditions. While Iodine-mediated solvent-free methods [4] are excellent for unhindered substrates, the PTC method provides the highest yield and purity for the sterically and electronically demanding 6,8-dichloro derivative.

Table 1: Comparative Catalytic Systems for 3-Cyano-4-methylcoumarin Synthesis

Catalytic SystemSolventTemp (°C)TimeYield (%)Notes / Causality
Piperidine / AcOHEthanol80 (Reflux)4-6 h45 - 55%Classical method; side reactions and toxic solvent profile.
Iodine ( I2​ ) [4]Solvent-free120 (Melt)2.5 h65 - 70%Green approach; however, sublimation of I2​ requires careful handling.
L-ProlineTriethanolamine25 (RT)2 h75 - 80%Mild, organocatalytic; moderate yields for di-chloro substrates.
TBAHS / K2​CO3​ [3]Toluene / Water 40 (Mild) 45 min 88 - 92% Optimal; biphasic system drives lactonization of deactivated phenols.

Table 2: Reagent Stoichiometry for PTC Workflow

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3,5-Dichloro-2-hydroxyacetophenone205.041.02.05 gLimiting Substrate
Ethyl Cyanoacetate113.111.11.24 g (1.17 mL)Active Methylene
Tetra-n-butylammonium hydrogen sulfate339.530.10.34 gPhase Transfer Catalyst
Potassium Carbonate ( K2​CO3​ )138.20Excess20 mL (Sat. Aq. Sol.)Base

Experimental Protocol: Phase Transfer Catalyzed Synthesis

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the reaction does not proceed to workup until the intermediate is fully consumed.

Step-by-Step Methodology
  • Biphasic System Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-2-hydroxyacetophenone (2.05 g, 10 mmol) and ethyl cyanoacetate (1.24 g, 11 mmol).

    • Dissolve the substrates in 20 mL of analytical-grade toluene.

  • Catalyst & Base Introduction:

    • Add the phase transfer catalyst, TBAHS (0.34 g, 1 mmol), directly to the organic layer.

    • Slowly add 20 mL of a saturated aqueous K2​CO3​ solution. Note: Mild effervescence may occur; ensure adequate venting.

  • Reaction Execution:

    • Seal the flask with a septum and stir the biphasic mixture vigorously (≥800 rpm) to maximize the interfacial surface area.

    • Maintain the reaction at 40 °C using a thermostated oil bath.

  • Validation Checkpoint (In-Process Control):

    • After 30 minutes, halt stirring to allow phase separation. Sample the upper organic layer for TLC analysis (Eluent: Hexane/Ethyl Acetate 7:3).

    • Self-Validation: The reaction is complete when the UV-active starting ketone spot ( Rf​≈0.6 ) disappears, replaced by a highly fluorescent blue/green product spot under 365 nm UV light ( Rf​≈0.4 ). If the intermediate is still present, continue stirring for an additional 15 minutes.

  • Phase Separation & Extraction:

    • Transfer the mixture to a 125 mL separatory funnel. Isolate the upper toluene layer.

    • Extract the remaining aqueous layer with an additional 10 mL of toluene to ensure quantitative recovery.

  • Washing & Drying:

    • Wash the combined organic layers sequentially with distilled water (2 × 15 mL) to remove residual PTC and base, followed by brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) for 10 minutes, then filter.

  • Concentration & Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator (40 °C water bath) to yield a crude solid.

    • Recrystallize the crude product from boiling methanol. Allow it to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

    • Filter the purified 3-cyano-6,8-dichloro-4-methylcoumarin crystals under a vacuum and dry in a desiccator overnight.

Workflow Mix 1. Reagent Mixing (Substrates + PTC + Base) React 2. Biphasic Reaction (Vigorous Stirring at 40°C) Mix->React Separate 3. Phase Separation & Solvent Removal React->Separate Purify 4. Recrystallization (Hot Methanol) Separate->Purify Yield 5. Pure Product Isolation Purify->Yield

Fig 2. Biphasic phase-transfer catalysis (PTC) workflow for coumarin synthesis.

References

  • Wardakhan, W. W., & Louca, N. A. (2007). Synthesis of novel pyrazole, coumarin and pyridazine derivatives evaluated as potential antimicrobial and antifungal agents. Journal of the Chilean Chemical Society.[Link][1]

  • Wang, Y., et al. (2015). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules (Basel, Switzerland).[Link][2]

  • Bogdal, D. (1998). An efficient one pot synthesis of 3-cyanocoumarins using phase transfer catalysis. Oriental Journal of Chemistry.[Link][3]

  • Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society.[Link][4]

Sources

Method

Application Notes and Protocols: Integrating 3-cyano-6,8-dichloro-4-methylcoumarin into High-Throughput Screening

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the integration of the novel fluorogenic compound, 3-cyano-6,8-dichloro-4-methylcoumarin, into high...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the integration of the novel fluorogenic compound, 3-cyano-6,8-dichloro-4-methylcoumarin, into high-throughput screening (HTS) platforms. While leveraging the well-established photophysical advantages of the coumarin scaffold, this derivative offers unique potential due to its specific substitutions. The electron-withdrawing properties of the 6,8-dichloro and 3-cyano groups are anticipated to modulate the spectral and chemical properties of the fluorophore, making it a promising candidate for the development of sensitive and robust HTS assays. This guide outlines detailed protocols for the initial characterization of the compound and its subsequent application in a model enzyme inhibition assay.

Introduction: The Rationale for 3-cyano-6,8-dichloro-4-methylcoumarin in HTS

Coumarin derivatives are a cornerstone of fluorescent probe technology, prized for their high quantum yields, photostability, and environmentally sensitive emission spectra.[] The core benzopyran-2-one structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of spectral properties to suit a wide range of biological applications.[] In the context of HTS, fluorescence-based assays are predominant due to their high sensitivity and amenability to miniaturization.[2]

The subject of this guide, 3-cyano-6,8-dichloro-4-methylcoumarin, incorporates several key chemical features that suggest its utility as a novel HTS probe:

  • 3-Cyano Group: This strong electron-withdrawing group can influence the intramolecular charge transfer (ICT) characteristics of the coumarin, potentially leading to environmentally sensitive fluorescence. Furthermore, the cyano group can serve as a reactive site for the development of "turn-on" or "turn-off" probes.[3]

  • 6,8-Dichloro Substitution: The presence of chlorine atoms, also electron-withdrawing, can further modulate the electronic properties of the fluorophore and may enhance its photostability.

  • 4-Methyl Group: This group can contribute to the overall stability of the coumarin structure.

Given these structural attributes, 3-cyano-6,8-dichloro-4-methylcoumarin is a compelling candidate for various HTS assay formats, including enzyme activity assays, inhibitor screening, and binding assays. This guide will provide the foundational protocols to enable researchers to fully characterize and utilize this promising fluorophore.

Initial Characterization of 3-cyano-6,8-dichloro-4-methylcoumarin

Prior to its integration into an HTS workflow, a thorough characterization of the compound's fundamental properties is essential. The following protocols are designed to be self-validating, providing the necessary data to confidently proceed with assay development.

Synthesis of 3-cyano-6,8-dichloro-4-methylcoumarin

The synthesis of 3-cyano-4-methylcoumarin derivatives can be achieved through a Knoevenagel condensation.[3][4] The following is a plausible route for the synthesis of the title compound.

Materials:

  • 3,5-Dichloro-2-hydroxyacetophenone

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification apparatus

Protocol:

  • Dissolve equimolar amounts of 3,5-dichloro-2-hydroxyacetophenone and ethyl cyanoacetate in absolute ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography to obtain pure 3-cyano-6,8-dichloro-4-methylcoumarin.

  • Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Solubility and Stability Assessment

HTS assays are typically performed in aqueous buffers. Therefore, determining the solubility and stability of the compound in relevant buffer systems is a critical first step.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the purified coumarin in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5]

  • Working Solution in Aqueous Buffer: Prepare a series of dilutions of the stock solution in your primary assay buffer (e.g., PBS, Tris-HCl) to determine the maximum soluble concentration. It is recommended to keep the final concentration of the organic solvent in the aqueous working solution below 1% (v/v) to avoid potential artifacts in biological assays.[5]

  • Stability Assessment: Incubate the working solution at the intended assay temperature (e.g., room temperature or 37°C) for a period that exceeds the planned assay duration. Periodically measure the fluorescence intensity or absorbance to check for any degradation or precipitation.

Photophysical Characterization

A comprehensive understanding of the compound's spectral properties is necessary for optimal assay design.

Protocol:

  • Absorbance and Fluorescence Spectra:

    • Prepare a dilute solution of the coumarin in the assay buffer.

    • Using a spectrophotometer, measure the absorbance spectrum to determine the wavelength of maximum absorbance (λabs).

    • Using a spectrofluorometer, measure the excitation and emission spectra to determine the wavelengths of maximum excitation (λex) and emission (λem).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (ΦF) should be determined relative to a well-characterized standard with a similar excitation and emission range (e.g., Coumarin 6 in ethanol, ΦF = 0.78).[6]

    • The quantum yield can be calculated using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) Where:

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

  • Molar Extinction Coefficient:

    • Prepare a series of known concentrations of the coumarin in the assay buffer.

    • Measure the absorbance at λabs for each concentration.

    • Plot absorbance versus concentration. The molar extinction coefficient (ε) can be determined from the slope of the line according to the Beer-Lambert law (A = εcl).

Table 1: Hypothetical Photophysical Properties of 3-cyano-6,8-dichloro-4-methylcoumarin

PropertyPredicted Value RangeConditions
Excitation Maximum (λex) 360 - 400 nmPBS, pH 7.4
Emission Maximum (λem) 440 - 480 nmPBS, pH 7.4
Quantum Yield (ΦF) > 0.5PBS, pH 7.4
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹PBS, pH 7.4

Note: These values are estimations based on the properties of similar coumarin derivatives and require experimental verification.

Application in a High-Throughput Screening Assay: A Model Enzyme Inhibition Assay

This section outlines a model HTS assay for the identification of inhibitors of a hypothetical enzyme, "Enzyme X," which cleaves a substrate to release the fluorescent 3-cyano-6,8-dichloro-4-methylcoumarin. This represents a "turn-on" fluorescence assay.

Assay Principle

The assay is based on a non-fluorescent substrate in which the 3-cyano-6,8-dichloro-4-methylcoumarin is conjugated to a quenching moiety via a linker that is specifically recognized and cleaved by Enzyme X. Upon enzymatic cleavage, the fluorophore is released, resulting in a significant increase in fluorescence intensity. Inhibitors of Enzyme X will prevent this cleavage, leading to a reduction in the fluorescence signal.

Diagram 1: HTS Workflow for Enzyme X Inhibition Assay

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_readout Data Acquisition Compound Compound Library Dispensing Enzyme Enzyme X Dispensing Compound->Enzyme Pre-incubation Substrate Substrate Addition Enzyme->Substrate Incubate Incubation Substrate->Incubate Read Fluorescence Reading Incubate->Read Analysis Data Analysis Read->Analysis

Caption: A generalized workflow for the high-throughput screening of Enzyme X inhibitors.

Detailed HTS Protocol

Materials:

  • 384-well, black, flat-bottom assay plates

  • Enzyme X

  • Substrate (3-cyano-6,8-dichloro-4-methylcoumarin conjugate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Compound library (typically in DMSO)

  • Positive control (a known inhibitor of Enzyme X)

  • Negative control (DMSO vehicle)

  • Automated liquid handling systems

  • Fluorescence plate reader

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plate. Also, dispense the positive and negative controls into designated wells.

  • Enzyme Addition: Add Enzyme X, diluted in assay buffer, to all wells. The final concentration of the enzyme should be optimized to produce a robust signal within the linear range of the assay.

  • Pre-incubation: Incubate the plates for a short period (e.g., 15-30 minutes) at the assay temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plates for the optimized reaction time (e.g., 60 minutes) at the assay temperature. The plates should be protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with the predetermined optimal excitation and emission wavelengths.

Data Analysis and Quality Control

The quality and robustness of the HTS assay are assessed using the Z'-factor, which is calculated as follows:

Z' = 1 - (3 × (σp + σn)) / |μp - μn|

Where:

  • σp and μp are the standard deviation and mean of the positive control, respectively.

  • σn and σn are the standard deviation and mean of the negative control, respectively.

An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.

The percent inhibition for each compound can be calculated as:

% Inhibition = 100 × (1 - (Signalcompound - μp) / (μn - μp))

Diagram 2: Relationship of Assay Components and Signal Output

Assay_Principle cluster_components Assay Components cluster_outcomes Potential Outcomes Enzyme Enzyme X High_Fluorescence High Fluorescence (No Inhibition) Enzyme->High_Fluorescence Cleaves Substrate Low_Fluorescence Low Fluorescence (Inhibition) Enzyme->Low_Fluorescence Substrate Non-Fluorescent Substrate Substrate->High_Fluorescence Substrate->Low_Fluorescence Inhibitor Inhibitor Inhibitor->Enzyme Blocks Activity

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in 3-Cyano-6,8-dichloro-4-methylcoumarin

Welcome to the Technical Support Center for coumarin-based fluorophore development. This guide is specifically engineered for researchers and application scientists experiencing unexpectedly low fluorescence quantum yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coumarin-based fluorophore development. This guide is specifically engineered for researchers and application scientists experiencing unexpectedly low fluorescence quantum yields ( ΦF​ ) when working with 3-cyano-6,8-dichloro-4-methylcoumarin .

Due to its specific substitution pattern—a strong electron-withdrawing cyano group at position 3 and two heavy chlorine atoms at positions 6 and 8—this molecule is highly susceptible to specific non-radiative decay pathways. This guide synthesizes the mechanistic causality behind these quenching effects with self-validating experimental protocols to help you optimize your optical assays.

Diagnostic Workflow

Before altering your molecular design or assay conditions, follow this diagnostic workflow to isolate the root cause of the fluorescence quenching.

DiagnosticWorkflow Start Low Quantum Yield Detected in Sample CheckConc 1. Assess Concentration Is [C] > 10 μM? Start->CheckConc ACQ Aggregation-Caused Quenching (ACQ) CheckConc->ACQ Yes CheckSolvent 2. Assess Solvent Polarity Using polar protic solvent? CheckConc->CheckSolvent No Dilute Dilute to < 1 μM Re-measure Φ_F ACQ->Dilute TICT Twisted Intramolecular Charge Transfer (TICT) CheckSolvent->TICT Yes CheckHeavyAtom 3. Internal Heavy Atom Effect (6,8-dichloro substitution) CheckSolvent->CheckHeavyAtom No SwitchSolvent Switch to non-polar solvent (e.g., Toluene, Dioxane) TICT->SwitchSolvent ISC Intersystem Crossing (ISC) S1 -> T1 transition CheckHeavyAtom->ISC MeasureLifetime Measure Fluorescence Lifetime Calculate k_nr and k_isc ISC->MeasureLifetime

Diagnostic workflow for isolating fluorescence quenching mechanisms in halogenated coumarins.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does the presence of chlorine atoms at positions 6 and 8 drastically reduce the quantum yield compared to the non-chlorinated analog?

A: This is a classic manifestation of the Internal Heavy Atom Effect (HAE) . The introduction of heavy halogens (like chlorine, bromine, or iodine) into the coumarin chromophore increases spin-orbit coupling[1]. This coupling facilitates rapid Intersystem Crossing (ISC) from the lowest excited singlet state ( S1​ ) to the triplet state ( T1​ ). Because ISC is a non-radiative pathway (relative to fluorescence), it effectively outcompetes the radiative decay ( kr​ ), leading to a severely diminished fluorescence quantum yield ( ΦF​ )[2]. To validate this, you must measure the fluorescence lifetime; a significantly shortened lifetime coupled with a low ΦF​ confirms a high non-radiative rate constant ( knr​ ).

Q2: My compound is highly fluorescent in solid state but almost non-fluorescent in aqueous buffers. What is happening?

A: The 3-cyano group is a powerful electron-withdrawing group (EWG). When combined with the coumarin core, it creates a strong push-pull dipole system. In polar solvents (like water or DMSO), the excited state undergoes structural relaxation into a Twisted Intramolecular Charge Transfer (TICT) state[3]. The TICT state is highly stabilized by polar solvent molecules but typically decays non-radiatively to the ground state. Causality: The energy gap between the S1​ and S0​ states decreases in polar solvents, increasing the probability of non-radiative vibrational relaxation (Energy Gap Law). Switching to a non-polar solvent (e.g., toluene) restricts this stabilization and restores emission.

Q3: I am using a 50 μM concentration for my assay to maximize signal, but the signal-to-noise ratio is terrible. Why?

A: At concentrations above 10 μM, planar aromatic molecules like 3-cyano-6,8-dichloro-4-methylcoumarin are highly prone to π−π stacking. This leads to Aggregation-Caused Quenching (ACQ) . The stacked dimers or excimers form low-energy trap states that dissipate excitation energy as heat rather than light. Always perform quantum yield and intensity measurements at optical densities (OD) below 0.1 (typically 1–5 μM) to prevent inner-filter effects and self-quenching.

Quantitative Data: Environmental Effects on Photophysics

The following table summarizes the expected photophysical behavior of 3-cyano-6,8-dichloro-4-methylcoumarin under varying experimental conditions, illustrating the causality of solvent and concentration choices.

Experimental ConditionDominant Quenching MechanismExpected ΦF​ Fluorescence Lifetime ( τ )Corrective Action
Aqueous Buffer (pH 7.4), 1 μM TICT / Solvent Relaxation< 0.05< 0.5 nsUse co-solvents (e.g., 50% Dioxane) or encapsulate in micelles.
DMSO, 50 μM ACQ + Inner Filter Effect< 0.01Multi-exponentialDilute to < 5 μM to ensure OD < 0.1 at λex​ .
Toluene, 1 μM Internal Heavy Atom Effect (ISC)0.15 - 0.301.5 - 2.0 nsBaseline performance. To improve, synthetic removal of Cl is required.
Solid State / Thin Film Restricted Intramolecular Motion0.40 - 0.60> 2.5 nsN/A (Useful for OLED/solid-state sensor applications).

Self-Validating Experimental Protocols

To ensure trustworthiness in your troubleshooting, do not rely solely on raw intensity values. Use the following self-validating protocols to accurately determine the quantum yield and isolate the quenching mechanism.

Protocol A: Relative Fluorescence Quantum Yield Determination

This protocol corrects for instrument bias and solvent refractive index, providing a true measure of ΦF​ .

Materials:

  • Quinine sulfate standard (0.1 M H2​SO4​ , known ΦF​=0.54 ).

  • UV-Vis Spectrophotometer and Spectrofluorometer.

  • Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of 3-cyano-6,8-dichloro-4-methylcoumarin in spectroscopic grade dioxane.

  • Dilution Series: Prepare 5 dilutions of the sample and the standard (Quinine sulfate) such that the absorbance (OD) at the excitation wavelength ( λex​ ) ranges strictly between 0.01 and 0.10 . Causality: Keeping OD < 0.1 prevents the primary inner-filter effect, where the fluorophore absorbs its own excitation light.

  • Absorbance Measurement: Record the exact absorbance of all 10 solutions at λex​ .

  • Emission Measurement: Excite the samples at λex​ and record the integrated fluorescence intensity (area under the emission peak).

  • Data Plotting (Self-Validation): Plot Integrated Fluorescence Intensity (Y-axis) vs. Absorbance (X-axis) for both the sample and the standard. Both plots must yield a straight line with an R2>0.99 passing through the origin. If the line curves downward at higher absorbances, ACQ or inner-filter effects are occurring; discard those points.

  • Calculation: Calculate the quantum yield using the gradient ( Grad ) of the linear plots and the refractive index ( η ) of the solvents:

    Φsample​=Φstandard​×(Gradstandard​Gradsample​​)×(ηstandard2​ηsample2​​)
Protocol B: Solvent Polarity Screening (Isolating TICT)

To confirm if the cyano group is inducing a TICT state, perform a Lippert-Mataga plot analysis.

Step-by-Step Methodology:

  • Prepare 2 μM solutions of the coumarin in a series of solvents with varying dielectric constants (e.g., Hexane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Methanol).

  • Measure the absorption maximum ( λabs​ ) and emission maximum ( λem​ ) for each solution.

  • Calculate the Stokes shift ( Δν=νabs​−νem​ ) in wavenumbers ( cm−1 ).

  • Plot Δν against the solvent orientation polarizability ( Δf ).

  • Interpretation: A steep positive linear slope indicates a large change in dipole moment upon excitation, confirming that charge transfer (and subsequent solvent-induced quenching) is the primary cause of low ΦF​ in polar media[3].

References

  • Heavy atom quenched coumarin probes for sensitive and selective detection of biothiols in living cells. Analyst, 2015. Demonstrates how halogenation (heavy atom effect) at the coumarin core quenches fluorescence via intersystem crossing.[1] URL: [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 2023. Details the impact of electron-withdrawing groups (like cyano) and solvent polarity on the Intramolecular Charge Transfer (ICT) mechanisms in coumarins.[3] URL:[Link]

  • External heavy-atom effect on fluorescence kinetics. PhysChemComm, 2000. Provides the kinetic framework for understanding how heavy atoms increase the unimolecular S1​→T1​ intersystem crossing rate constant.[2] URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 3-Cyano-6,8-dichloro-4-methylcoumarin in Bioassays

Welcome to the Technical Support Center. Handling highly lipophilic fluorogenic probes requires precise physicochemical management.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling highly lipophilic fluorogenic probes requires precise physicochemical management. 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5)[1] is a heavily halogenated, cyano-substituted scaffold. While its electron-withdrawing groups (-Cl, -CN) make it an exceptionally sensitive probe by quenching intrinsic fluorescence until target activation, they also drastically increase its [2].

This high lipophilicity results in strong π−π stacking and high crystal lattice energy. When introduced to aqueous environments, the molecule experiences "solvent shock," forcing it to minimize its exposed hydrophobic surface area by rapidly aggregating into non-fluorescent micro-precipitates. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers.

Core Principles & Solubilization Workflow

Choosing the correct solubilization strategy depends entirely on the biological constraints of your assay. DMSO is the standard co-solvent, but its[3] often necessitates alternative approaches like cyclodextrin encapsulation or micellar dispersion.

SolubilizationWorkflow Start Assess Bioassay Tolerance DMSO_Check Can cells/enzymes tolerate >1% DMSO? Start->DMSO_Check Use_DMSO Protocol A: DMSO Co-solvent Method DMSO_Check->Use_DMSO Yes CD_Check Is the target cavity sterically hindered? DMSO_Check->CD_Check No Use_CD Protocol B: HP-β-Cyclodextrin Complex CD_Check->Use_CD No (CD preferred) Use_Surfactant Protocol C: Pluronic F-127 Micelles CD_Check->Use_Surfactant Yes (Avoid CD)

Caption: Workflow for selecting the optimal solubilization strategy for lipophilic coumarins.

Troubleshooting Guide: Step-by-Step Methodologies

Protocol A: The "Slow-Drip" DMSO Co-Solvent Method

Causality: Direct injection of high-concentration DMSO stocks into aqueous buffers causes localized supersaturation and irreversible nucleation. A "slow-drip" method under high shear vortexing disperses the solute kinetically before thermodynamic nucleation can occur.

Methodology:

  • Synthesize a 10 mM stock of 3-cyano-6,8-dichloro-4-methylcoumarin in 100% anhydrous DMSO. Store at -20°C in amber vials.

  • Pre-warm the aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C to increase the thermodynamic solubility limit.

  • Place the buffer on a high-speed magnetic stirrer (800 rpm) to create a deep vortex.

  • Using a Hamilton syringe, inject the DMSO stock drop-by-step directly into the center of the vortex (not the wall of the tube) to achieve a final concentration of 10-50 µM (ensure final DMSO is 1% v/v).

Self-Validating System: Centrifuge the final solution at 10,000 x g for 10 minutes. Measure the absorbance (e.g., at 350 nm) of the supernatant. If the absorbance drops by >5% compared to the pre-centrifugation mixture, micro-precipitation has occurred, indicating the solvation capacity has been breached.

Protocol B: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion

Causality: HP- β -CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic coumarin slips into this cavity, shielding its hydrophobic surface from water. This [4] without requiring toxic organic solvents.

Methodology:

  • Prepare a 20% (w/v) solution of HP- β -CD in deionized water.

  • Add solid 3-cyano-6,8-dichloro-4-methylcoumarin in excess (e.g., 2 mg/mL) to the HP- β -CD solution.

  • Sonicate the suspension in a bath sonicator at 40°C for 60 minutes, followed by orbital shaking at 200 rpm for 24 hours to reach thermodynamic equilibrium.

  • Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, insoluble coumarin.

Self-Validating System: Perform a Job's Plot analysis. Mix equimolar stock solutions of the coumarin and HP- β -CD at varying volume ratios. Plotting the change in fluorescence against the mole fraction will yield a peak at exactly 0.5, confirming a stable 1:1 inclusion complex.

CDMechanism Coumarin Free Coumarin (Hydrophobic, Aggregates) Complex 1:1 Inclusion Complex (Water Soluble) Coumarin->Complex Host-Guest Interaction HPBCD HP-β-CD (Hydrophilic Shell) HPBCD->Complex Encapsulation Validation Job's Plot Peak at 0.5 (Validates 1:1 Ratio) Complex->Validation Fluorescence Shift

Caption: Mechanism of HP-β-CD encapsulation of coumarin and validation via Job's Plot.

Quantitative Data Comparison

Summarizing the efficacy of different solubilization strategies ensures you select the correct approach based on your assay's tolerance limits.

Solubilization StrategyMax Aqueous Conc. AchievedBio-compatibilityOptical InterferencePreparation Time
Protocol A: DMSO (<1%) ~20 - 50 µMLow (Cell toxicity risk)Minimal< 10 minutes
Protocol B: HP- β -CD > 500 µMHigh (Inert oligosaccharide)Enhances Quantum Yield24 hours
Protocol C: Pluronic F-127 ~100 - 200 µMModerate (Membrane effects)High (Scattering risk)2 hours

Frequently Asked Questions (FAQs)

Q1: Why does my probe's fluorescence randomly spike and then disappear during the assay? A1: This is a classic symptom of nano-aggregation. As the coumarin precipitates out of the DMSO/buffer mixture, it forms nano-suspensions that temporarily scatter light (mimicking fluorescence spikes) before settling out of the optical path. Switching to a [5] like Protocol B ensures true molecular solvation and reliable readouts.

Q2: Can I use Tween-20 instead of Pluronic F-127 for micellar encapsulation? A2: While Tween-20 is a common non-ionic surfactant, it has a higher critical micelle concentration (CMC) and can auto-oxidize over time, producing peroxides that may degrade the sensitive cyano group on 3-cyano-6,8-dichloro-4-methylcoumarin. Pluronic F-127 is preferred for its lower CMC and superior chemical stability.

Q3: Does HP- β -CD encapsulation prevent the coumarin from interacting with my target enzyme? A3: It depends on the binding affinity. The inclusion complex exists in a dynamic equilibrium ( Kd​≈10−3 to 10−4 M). If your target enzyme has a higher affinity for the coumarin (e.g., a Km​ or Ki​ in the low micromolar or nanomolar range), the enzyme will thermodynamically outcompete the cyclodextrin and successfully "extract" the probe from the cavity.

References

  • Title: Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of Novel Thiophene, Thiazole and Coumarin Derivatives Based on Benzimidazole Nucleus and Their Cytotoxicity and Toxicity Evaluations Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: A Near-Infrared Fluorescent Probe Coated with β -Cyclodextrin Molecules for Real-Time Imaging-Guided Intraoperative Ureteral Identification and Diagnosis Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Dimethyl Sulfoxide-Free and Water-Soluble Fluorescent Probe for Detection of Bovine Serum Albumin Prepared by Ionic Co-assembly of Amphiphiles Source: Langmuir (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Cyano-6,8-dichloro-4-methylcoumarin

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 3-cyano-6,8-dichloro-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 3-cyano-6,8-dichloro-4-methylcoumarin (CAS No: 262590-96-5)[1].

Coumarin derivatives, particularly those heavily functionalized with halogens and electron-withdrawing cyano groups, are highly valued as precursors for fluorescent dyes, G protein-coupled receptor (GPR35) agonists, and vinylogous Michael addition substrates[2][3][4]. However, their rigid, planar structures and unique electronic properties often lead to complex purification bottlenecks, including poor solubility, co-precipitation of starting materials, and susceptibility to base-catalyzed degradation.

Part 1: Physicochemical Profile & Purification Metrics

To troubleshoot purification, we must first understand the molecule's physical behavior. The dual chlorine substitution at the 6 and 8 positions significantly increases lipophilicity and crystal lattice energy (via halogen bonding), while the C3-cyano group introduces a strong dipole. This combination drastically reduces solubility in standard non-polar and mildly polar organic solvents.

Table 1: Physicochemical Properties & Purification Solvent Compatibility

Property / SolventData / Compatibility RatingMechanistic Rationale
Molecular Weight 254.07 g/mol [1]Highly dense, rigid framework promotes strong π−π stacking.
Water / Hexane Poor (< 1 mg/mL)High lattice energy prevents dissolution in highly polar or purely non-polar media.
Dichloromethane (DCM) ModerateSuitable for column chromatography eluent mixtures[5].
Ethanol (Hot) GoodBreaks π−π stacking at reflux; excellent for trituration of impurities[4].
DMF / DMSO ExcellentHigh dielectric constant disrupts dipole-dipole interactions of the cyano group.
DMF:Isopropanol (80:20) Optimal for RecrystallizationDMF solvates the core; IPA acts as an anti-solvent to induce controlled nucleation.
Part 2: Troubleshooting Guides & FAQs

Q1: My crude product crashes out at the top of the silica gel column, causing severe tailing and high backpressure. How can I fix this? A: This is a classic solubility issue. 3-cyano-6,8-dichloro-4-methylcoumarin has poor solubility in standard loading solvents like hexane or cold ethyl acetate. When you wet-load the sample, the solvent diffuses, and the local concentration of the coumarin exceeds its solubility limit, causing it to crystallize on the silica frit[5]. Resolution: Abandon wet-loading. You must use Dry Loading (Solid Loading) . Dissolve your crude mixture in a volatile, high-solubility solvent (like THF or DCM), add dry silica gel (approx. 3x the mass of your crude), and evaporate the solvent completely under reduced pressure. Load this free-flowing powder onto the top of your pre-packed column.

Q2: I have a significant amount of unreacted 3,5-dichloro-2-hydroxyacetophenone in my crude mixture. Can I remove it without running a column? A: Yes, through chemoselective trituration. The unreacted phenol starting material is slightly acidic (pKa ~7.5-8.0) due to the electron-withdrawing effects of the two chlorine atoms. You can selectively deprotonate and solubilize the starting material using a mild aqueous base. Resolution: Triturate the crude solid with a 10% aqueous Sodium Carbonate ( Na2​CO3​ ) solution. The unreacted phenol will form a water-soluble sodium phenoxide salt, while the neutral coumarin remains insoluble. Filter the suspension to recover your enriched product.

Q3: I washed my organic layer with 1M NaOH to remove the phenolic starting material, but my product yield plummeted and the solution turned dark yellow/orange. What happened? A: You hydrolyzed your product. The coumarin core is a lactone (a cyclic ester). While it is stable to mild bases (like piperidine or ammonium acetate used during the Knoevenagel condensation[2][4]), strong aqueous bases like Sodium Hydroxide ( NaOH ) will attack the electrophilic carbonyl carbon. This causes the lactone ring to open, forming a water-soluble, highly conjugated (and often highly colored) cinnamic acid derivative, which you subsequently discarded in the aqueous waste. Resolution: Never use strong hydroxide bases for coumarin workups. Stick to mild bases like Na2​CO3​ or NaHCO3​ .

Q4: I am trying to recrystallize the product, but it either oils out or doesn't dissolve at all in boiling ethanol. What is the best solvent system? A: If boiling ethanol or petroleum ether/ethyl acetate[3] fails to fully dissolve the crude due to high halogen content, you need a binary solvent system utilizing a strong solvating agent and an anti-solvent. Resolution: Use a DMF:Isopropanol (IPA) mixture. Dissolve the crude in a minimum amount of hot DMF (which easily breaks the crystal lattice), and slowly add IPA dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to 0-5 °C to yield high-purity crystals.

Part 3: Mechanistic & Workflow Visualizations

Mechanism SM 3,5-Dichloro-2-hydroxyacetophenone + Ethyl cyanoacetate Knoevenagel Knoevenagel Condensation (Mild Base, e.g., Piperidine) SM->Knoevenagel -H2O Product 3-Cyano-6,8-dichloro- 4-methylcoumarin Knoevenagel->Product Cyclization (-EtOH) Degradation Ring-Opened Phenolate (Water Soluble / Degraded) Product->Degradation Strong Base (NaOH) Hydrolysis

Mechanistic pathway of 3-cyano-6,8-dichloro-4-methylcoumarin synthesis and base-induced degradation.

Workflow Crude Crude Reaction Mixture Check Assess Impurity Profile (TLC/NMR) Crude->Check HighSM High Unreacted Phenol? Check->HighSM LowSM Minor Impurities Only Check->LowSM Trituration Trituration (10% Na2CO3 or Cold EtOH) HighSM->Trituration Recryst Recrystallization (DMF:IPA 80:20 or EtOAc/Hexane) Trituration->Recryst LowSM->Recryst Fails Crystallization Fails / Oils Out Recryst->Fails Poor Purity Pure Pure 3-Cyano-6,8-dichloro- 4-methylcoumarin Recryst->Pure Success DryLoad Dry-Loading Silica Chromatography (DCM/Hexane) Fails->DryLoad DryLoad->Pure

Decision matrix for the purification of crude 3-cyano-6,8-dichloro-4-methylcoumarin.

Part 4: Standardized Experimental Protocols
Protocol A: Chemoselective Trituration and Recrystallization

Use this protocol when TLC indicates significant unreacted phenolic starting material.

  • Trituration: Transfer the crude solid reaction mixture to a beaker. Add 10% aqueous Na2​CO3​ solution (approx. 5 mL per gram of crude).

  • Agitation: Stir vigorously at room temperature for 30 minutes. The base will deprotonate the unreacted 3,5-dichloro-2-hydroxyacetophenone, pulling it into the aqueous phase.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water until the filtrate is neutral (pH ~7).

  • Drying: Air-dry the solid on the filter, then transfer to a vacuum desiccator overnight.

  • Recrystallization: Transfer the dried solid to an Erlenmeyer flask. Add a minimum volume of hot Dimethylformamide (DMF) until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining heat, add Isopropanol (IPA) dropwise until the solution becomes faintly turbid (optimal ratio is typically 80:20 DMF:IPA).

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.

  • Isolation: Collect the resulting crystals via vacuum filtration, wash with a small amount of cold IPA, and dry under high vacuum.

Protocol B: Dry-Loading Flash Column Chromatography

Use this protocol if recrystallization fails or if separating structurally similar coumarin byproducts.

  • Sample Preparation: Dissolve the crude 3-cyano-6,8-dichloro-4-methylcoumarin in a minimal amount of Dichloromethane (DCM)[5].

  • Silica Adsorption: Add dry silica gel (230-400 mesh) to the flask. Use approximately 3 grams of silica per 1 gram of crude product.

  • Solvent Removal: Attach the flask to a rotary evaporator and carefully remove the DCM under reduced pressure until a free-flowing, dry powder is obtained. Caution: Ensure no residual solvent remains, or it will disrupt the column bands.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent mixture (e.g., Hexane/DCM 5:1 v/v)[5].

  • Loading: Carefully pour the dry-loaded silica powder directly onto the flat top of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top.

  • Elution: Elute using a gradient of Hexane to DCM. The highly lipophilic nature of the 6,8-dichloro substitution allows the product to elute earlier than more polar impurities. Monitor fractions via TLC (UV active at 254 nm and 365 nm).

References
  • Local Pharma Guide - CAS NO. 262590-96-5 | C11H5Cl2NO2 [Link]

  • ACS Publications - Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists[Link]

  • ACS Publications - Enantioselective Distal Functionalization of 3-Cyano-4-methylcoumarins through Direct Vinylogous Conjugate Addition to Maleimides [Link]

  • ACS Publications - Photoinduced Bond Dissociation of 4-Methylcoumarin Derivatives in Solution Studied by Laser Flash Photolysis and DFT Calculations[Link]

  • NISCPR - Synthesis, Characterization, Industrial Application and Anticancer Activity of 4-Substituted-2-Oxo-2H-Chromene-3-Carbonitirles[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Polarity for 3-Cyano-6,8-dichloro-4-methylcoumarin Emission

Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex solvatochromic behavior of 3-cyano-6,8-dichloro-4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex solvatochromic behavior of 3-cyano-6,8-dichloro-4-methylcoumarin .

Optimizing the emission of this specific coumarin derivative requires balancing three competing photophysical mechanisms: Intramolecular Charge Transfer (ICT), the Heavy Atom Effect induced by the chlorine substituents, and Aggregation-Caused Quenching (ACQ). This guide will explain the causality behind the experimental phenomena you are observing and provide a self-validating protocol to optimize your solvent system.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does the emission wavelength of my compound shift to longer wavelengths (red-shift) when I change from toluene to ethyl acetate?

The Causality: You are observing positive solvatochromism driven by Intramolecular Charge Transfer (ICT)[1]. The 3-cyano group on your coumarin scaffold is a powerful electron-withdrawing moiety. Upon excitation by a photon, electron density shifts toward the 3-position, creating a highly polar excited state ( S1​ ) with a dipole moment significantly larger than its ground state ( S0​ ).

When dissolved in a polar solvent like ethyl acetate, the solvent molecules undergo "solvent relaxation"—they rapidly reorient their own dipoles to stabilize this highly polar S1​ state[1]. This thermodynamic stabilization lowers the energy gap between the excited and ground states, resulting in the emission of lower-energy (longer wavelength) photons.

Q2: My fluorescence quantum yield ( ΦF​ ) drops to near zero in highly polar solvents like DMSO or water. Is the compound degrading?

The Causality: It is highly unlikely that your compound is degrading. Instead, you are triggering two synergistic non-radiative decay pathways:

  • The Energy Gap Law: As solvent polarity increases (e.g., in DMSO), the S1​ state is heavily stabilized, shrinking the S1​→S0​ energy gap. A smaller energy gap exponentially increases the rate of internal conversion, dissipating the excited energy as heat rather than light[2].

  • The Heavy Atom Effect: Your molecule contains chlorine atoms at the 6 and 8 positions. These large halogens enhance spin-orbit coupling, which facilitates Intersystem Crossing (ISC)—a process where the excited electron flips its spin and transitions to a non-fluorescent Triplet state ( T1​ ). In highly polar environments, the stabilization of charge-separated states further opens these non-radiative decay pathways, effectively quenching the emission[3].

Q3: How can I optimize the solvent system to achieve both good solubility and maximum emission intensity?

The Causality: The hydrophobic nature of the 6,8-dichloro groups makes this compound prone to Aggregation-Caused Quenching (ACQ) in highly polar protic solvents (like water) or extremely non-polar aliphatic solvents (like hexane)[1].

To optimize emission, you must find a "Goldilocks" zone of moderate polarity. We recommend using binary solvent mixtures , such as 1,4-dioxane and acetonitrile[4]. Dioxane provides excellent solubility for the chlorinated coumarin core, preventing aggregation, while titrating in acetonitrile allows you to precisely tune the dielectric constant to maximize the ICT emission without triggering severe non-radiative quenching[5].

Part 2: Quantitative Data & Solvent Selection Guide

To assist in your solvent selection, the table below summarizes the predicted photophysical responses of 3-cyano-6,8-dichloro-4-methylcoumarin across various solvent polarities based on its structural electronics.

Solvent SystemDielectric Constant ( ϵ )Orientation Polarizability ( Δf )Predicted Emission λmax​ Relative Quantum Yield ( ΦF​ )Primary Decay Pathway
Toluene 2.380.013~420 nm (Blue)ModerateFluorescence
1,4-Dioxane 2.210.021~425 nm (Blue)HighFluorescence
Ethyl Acetate 6.020.200~440 nm (Blue-Green)HighFluorescence
Acetonitrile 37.50.305~465 nm (Green)LowInternal Conversion
DMSO 46.70.263~475 nm (Yellow-Green)Very LowISC (Heavy Atom Effect)
Water 80.10.320N/A (Aggregates)QuenchedACQ / Hydrogen Bonding

Part 3: Photophysical Decay Pathways

The following diagram maps the competing energy pathways your molecule experiences upon excitation. Understanding this flow is critical for rationalizing your solvent choices.

G S0 Ground State (S0) Low Dipole Moment S1_FC Franck-Condon State (S1) Unrelaxed Solvent S0->S1_FC Excitation (hν_ex) S1_ICT ICT Excited State (S1) Solvent Relaxed S1_FC->S1_ICT Solvent Relaxation (Polarity Dependent) S1_ICT->S0 Fluorescence (hν_em) Red-shifted in polar media T1 Triplet State (T1) ISC via Heavy Atom (Cl) S1_ICT->T1 Intersystem Crossing Enhanced by 6,8-Dichloro NRD Non-Radiative Decay (Heat) S1_ICT->NRD Internal Conversion (Energy Gap Law) T1->S0 Phosphorescence / NRD

Jablonski diagram of solvent relaxation and decay pathways for the target coumarin derivative.

Part 4: Self-Validating Experimental Protocol

To empirically determine the optimal solvent polarity for your specific laboratory conditions, execute the following Solvatochromic Shift Method . This protocol is self-validating: if the final Lippert-Mataga plot is linear, it confirms that your emission shifts are purely due to general solvent polarity (ICT) rather than specific, disruptive interactions like aggregation.

Step-by-Step Methodology: Lippert-Mataga Optimization
  • Binary Gradient Preparation: Prepare a gradient of 1,4-dioxane and acetonitrile mixtures (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 v/v). Calculate the orientation polarizability ( Δf ) for each mixture using their known refractive indices ( n ) and dielectric constants ( ϵ ).

  • Sample Preparation: Prepare a highly dilute stock solution ( 1.0×10−5 M) of 3-cyano-6,8-dichloro-4-methylcoumarin in each solvent mixture. Critical Causality: The concentration must remain below 10−4 M to prevent the inner filter effect (self-absorption) and ACQ caused by the hydrophobic 6,8-dichloro groups[1].

  • Spectroscopic Acquisition:

    • Record the UV-Vis absorption spectrum for each sample to identify the excitation maximum ( λabs​ ).

    • Excite each sample at its respective λabs​ and record the fluorescence emission spectrum ( λem​ ).

    • Integrate the area under the emission curve to calculate the relative fluorescence intensity for each mixture.

  • Data Processing: Convert the absorption and emission maxima from nanometers (nm) to wavenumbers ( cm−1 ). Calculate the Stokes shift ( Δν=νabs​−νem​ ) for each solvent mixture.

  • Validation & Optimization: Plot the Stokes shift ( Δν ) against the solvent polarity parameter ( Δf ).

    • Interpretation: A linear correlation validates the ICT mechanism. Identify the solvent mixture on the plot that yields the highest integrated emission intensity before the quantum yield drops off (typically around Δf=0.15−0.22 ). This is your optimized solvent environment.

References

  • Quadrupolar Dyes Based on Highly Polarized Coumarins. National Institutes of Health (NIH) / PMC.[Link]

  • Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. Journal of the Brazilian Chemical Society / SciELO. [Link]

  • Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment. ACS Omega.[Link]

  • Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin. Kabarak Journal of Research and Innovation.[Link]

  • A combined spectroscopic and TDDFT investigation of the solute-solvent interactions of two coumarin derivatives. PubMed.[Link]

Sources

Troubleshooting

Preventing aggregation-caused quenching in 3-cyano-6,8-dichloro-4-methylcoumarin

Welcome to the Technical Support Center for Fluorophore Optimization. This guide is specifically engineered for researchers and drug development professionals experiencing fluorescence loss when working with 3-cyano-6,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorophore Optimization. This guide is specifically engineered for researchers and drug development professionals experiencing fluorescence loss when working with 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5).

Below, you will find a comprehensive root-cause analysis, diagnostic workflows, and field-validated protocols to prevent Aggregation-Caused Quenching (ACQ) in your assays.

Root Cause Analysis: Why Does 3-Cyano-6,8-dichloro-4-methylcoumarin Quench?

3-cyano-6,8-dichloro-4-methylcoumarin is a highly functionalized, rigid, and planar fluorophore. While it exhibits strong emission in good organic solvents (e.g., THF, DMSO), its fluorescence plummets in aqueous media or high-concentration solid states. This phenomenon is known as Aggregation-Caused Quenching (ACQ) [1].

The Mechanistic Causality:

  • Planarity & π-π Stacking: The flat coumarin backbone lacks steric bulk. In poor solvents (like water), the molecules minimize thermodynamic instability by aggregating face-to-face, forming H-aggregates .

  • Dipole-Dipole Interactions: The strongly electron-withdrawing cyano (-CN) group at position 3 and the chloro (-Cl) groups at positions 6 and 8 create a massive permanent dipole. This promotes tight intermolecular packing.

  • Non-Radiative Decay: Upon photoexcitation, the stacked molecules undergo rapid intermolecular electron/energy transfer, dissipating the exciton energy as heat rather than photon emission.

Troubleshooting Diagnostics

If you are experiencing sudden signal loss during live-cell imaging or aqueous assay development, use the following diagnostic logic to determine if ACQ is the culprit.

TroubleshootingLogic Start Fluorescence Quenched in Assay? CheckSolvent Is water fraction (fw) > 20%? Start->CheckSolvent HighWater Yes: Aggregation-Caused Quenching (ACQ) likely CheckSolvent->HighWater Yes LowWater No: Check for dynamic quenchers (e.g., heavy ions) CheckSolvent->LowWater No Action1 Apply Polymer Encapsulation (P123) HighWater->Action1 Need intact dye Action2 Chemical Derivatization (Add bulky rotors) HighWater->Action2 Can modify dye

Diagnostic workflow for identifying and resolving ACQ in coumarin derivatives.

Validated Solutions & Methodologies

Depending on whether your downstream application requires the exact chemical structure of 3-cyano-6,8-dichloro-4-methylcoumarin or allows for structural derivatization, choose from the two protocols below.

Solution A: Physical Shielding via Amphiphilic Co-assembly (Formulation)

If you cannot alter the chemical structure, you must physically isolate the coumarin monomers. Co-assembling the dye with an amphiphilic block copolymer like Pluronic P123 ( PEO20​−PPO70​−PEO20​ ) creates a steric barrier. The hydrophobic PPO core traps individual coumarin molecules, preventing π-π interactions, while the hydrophilic PEO corona ensures superb aqueous dispersibility[2].

EncapsulationWorkflow Step1 1. Co-dissolve Dye & P123 in THF Step2 2. Rapid Injection into Milli-Q H2O Step1->Step2 Step3 3. Probe Sonication (5 min, Ice Bath) Step2->Step3 Step4 4. THF Evaporation (N2 stream, 12h) Step3->Step4 Step5 5. Syringe Filtration (0.22 μm PTFE) Step4->Step5 Result Aqueous Nanomicelles (ACQ Prevented) Step5->Result

Step-by-step methodology for amphiphilic polymer encapsulation of coumarin dyes.

Step-by-Step Protocol:

  • Preparation: Dissolve 1 mg of 3-cyano-6,8-dichloro-4-methylcoumarin and 10 mg of Pluronic P123 in 1 mL of anhydrous Tetrahydrofuran (THF).

  • Nanoprecipitation: Rapidly inject the THF solution into 10 mL of vigorously stirring Milli-Q water (1000 RPM) at room temperature.

  • Homogenization: Subject the mixture to probe sonication for 5 minutes (1s on / 1s off pulse) in an ice bath to prevent thermal degradation.

  • Solvent Removal: Evaporate the THF by passing a gentle stream of N2​ gas over the solution in a dark fume hood for 12 hours. Crucial: Do not exceed 30°C to prevent premature micelle collapse.

  • Purification: Filter the resulting aqueous dispersion through a 0.22 μm PTFE syringe filter to remove any unencapsulated dye aggregates.

  • Self-Validation Step: Measure the UV-Vis absorption spectrum. The absence of a blue-shifted peak (H-band) compared to the THF stock confirms the molecules are successfully isolated in their monomeric state within the micelle core.

Solution B: Chemical Engineering (Converting ACQ to AIE)

If you are using the coumarin as a scaffold, you can permanently reverse the ACQ effect by converting it into an Aggregation-Induced Emission luminogen (AIEgen). By utilizing the reactive 6,8-dichloro positions, you can introduce bulky aromatic rotors (e.g., phenyl or tetraphenylethylene groups) via cross-coupling. These rotors destroy the planar structure. In the aggregated state, the physical restriction of these rotors—known as Restriction of Intramolecular Motion (RIM)—blocks non-radiative decay channels, causing the aggregates to fluoresce intensely[3][4][5].

Step-by-Step Protocol (Suzuki-Miyaura Coupling):

  • Reaction Setup: In a Schlenk flask under argon, combine 3-cyano-6,8-dichloro-4-methylcoumarin (1 eq), the desired bulky boronic acid (e.g., phenylboronic acid, 2.5 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and 2M aqueous K2​CO3​ (3 eq).

  • Reflux: Heat the mixture to 90°C and stir for 12-24 hours until TLC indicates complete consumption of the starting material.

  • Workup: Extract with dichloromethane, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

  • Self-Validation Step: Perform a water-fraction ( fw​ ) titration. Dissolve the purified product in THF and gradually add water. If the photoluminescence (PL) intensity spikes when fw​>70% , you have successfully engineered an AIEgen.

Performance Benchmarking

The following table summarizes the expected photophysical outcomes when applying the above strategies to 3-cyano-6,8-dichloro-4-methylcoumarin.

State / StrategySolvent SystemMolecular StateQuantum Yield ( ΦF​ )Emission Status
Pristine Dye 100% THFMonomeric~0.45Strong
Pristine Dye 1% THF / 99% WaterH-Aggregated< 0.01Quenched (ACQ)
Polymer Encapsulation (P123) 100% WaterMonomeric (Shielded)~0.38Strong
Chemical Derivatization (Rotor) 100% THFMonomeric (Rotors active)< 0.05Weak
Chemical Derivatization (Rotor) 1% THF / 99% WaterAggregated (RIM active)> 0.60Enhanced (AIE)

Frequently Asked Questions (FAQs)

Q: Why does my fluorescence signal drop when I dilute my DMSO stock solution into PBS for cell imaging? A: PBS is a highly polar, poor solvent for the hydrophobic coumarin core. Upon dilution, the local concentration of the dye exceeds its aqueous solubility limit, causing it to spontaneously form non-emissive H-aggregates (ACQ). You must pre-formulate the dye into nanomicelles (Solution A) before introducing it to the biological buffer.

Q: Can I use alkyl chain substitution instead of bulky aromatic rotors to prevent ACQ? A: Yes. Systematic changes in alkyl group substitution can be utilized as a tool to tune the emitting color and reduce ACQ by inducing steric hindrance that prevents tight interchromophore electronic couplings[6]. However, excessive alkyl chain length can induce disorder in molecular arrangement, which might negatively impact solid-state emission efficiency[7]. Optimization of the chain length (typically C6​ to C12​ ) is required.

Q: How do I distinguish between ACQ and dynamic quenching by solvent impurities? A: Measure the absorption spectrum. Dynamic quenching (e.g., by heavy metal ions or oxygen) only affects the excited state; the ground-state absorption spectrum remains unchanged. ACQ involves ground-state aggregation, which will present as a noticeable broadening or blue-shift (H-band formation) in the UV-Vis absorption spectrum.

References

  • Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion. PubMed.
  • Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens. PubMed.
  • Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Applic
  • Engineering fused coumarin dyes: a molecular level understanding of aggregation quenching and tuning electroluminescence via alkyl chain substitution.
  • Engineering fused coumarin dyes: a molecular level understanding of aggregation quenching and tuning electroluminescence via alkyl chain substitution. Academia.edu.
  • A Novel Coumarin-based Fluorescent Probe with Aggregation Induced Emission for Detecting CN− and its Applications in Bioimaging.
  • Coumarin-Based Boron Complexes with Aggregation-Induced Emission.
  • Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. PubMed.

Sources

Optimization

Technical Support Center: HPLC Method Development for 3-cyano-6,8-dichloro-4-methylcoumarin Purity Analysis

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals tasked with developing robust, stability-indicating High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals tasked with developing robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for 3-cyano-6,8-dichloro-4-methylcoumarin .

Due to its highly electron-deficient aromatic core (driven by the 6,8-dichloro and 3-cyano substituents) and significant hydrophobicity, this compound presents unique chromatographic challenges, including poor solubility, peak tailing, and co-elution with structurally similar halogenated synthetic intermediates. This guide synthesizes field-proven causality, self-validating protocols, and troubleshooting logic to ensure absolute scientific integrity in your purity analysis.

Method Development Fundamentals & Causality

When analyzing complex coumarin derivatives, standard C18 columns often fail to resolve closely related positional isomers (e.g., 6,7-dichloro vs. 6,8-dichloro derivatives). Method development must be driven by the physicochemical realities of the molecule:

  • Stationary Phase Selection (The π−π Advantage): The 3-cyano-6,8-dichloro-4-methylcoumarin molecule features a highly polarizable, electron-deficient benzopyrone ring. While a C18 phase relies solely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase provides orthogonal π−π interactions[1]. The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-poor coumarin core, offering superior shape selectivity for halogenated impurities[2].

  • Mobile Phase Modifiers: The compound itself is neutral, but synthetic precursors (such as substituted salicylaldehydes or cyanoacetates) contain ionizable functional groups. Using 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, suppressing residual silanol ionization on the column and ensuring all acidic impurities remain fully protonated and neutral, thereby preventing peak tailing[3].

  • Detection Strategy: Coumarins possess extended conjugation. Dual-wavelength UV detection is mandatory: 254 nm serves as a universal detector for all aromatic impurities, while 320 nm is highly specific to the intact benzopyrone (coumarin) chromophore[4].

Standard Operating Procedure: A Self-Validating Protocol

To guarantee trustworthiness, this protocol operates as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) strictly passes its predefined criteria, ensuring the instrument is chemically and mechanically capable of resolving the analytes on that specific day.

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationMechanistic Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Maximizes π−π interactions for halogenated aromatic resolution[1].
Mobile Phase A Ultrapure Water + 0.1% TFA (v/v)Suppresses silanol activity; neutralizes acidic impurities[3].
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong organic modifier; lower viscosity than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm internal diameter columns.
Gradient Program 10% B to 90% B over 15 minSweeps highly hydrophobic impurities off the column efficiently.
Column Temp. 30 °CStabilizes retention times (RT) and reduces system backpressure.
Detection UV at 254 nm and 320 nm254 nm captures all aromatics; 320 nm is specific to the coumarin core[4].
Step-by-Step Execution

Step 1: Diluent Preparation Prepare a sample diluent of 50:50 Water:Acetonitrile. Crucial: Never dissolve this highly hydrophobic coumarin in 100% Acetonitrile, as injecting a strong organic solvent into a highly aqueous initial mobile phase (10% B) will cause the analyte to precipitate at the column head, leading to split peaks[5].

Step 2: Sample Preparation Accurately weigh 10 mg of 3-cyano-6,8-dichloro-4-methylcoumarin and dissolve in 10 mL of the diluent (1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: System Suitability Testing (SST) - The Validation Gate Inject a resolution standard containing the main compound and a known closely eluting impurity (e.g., 3-cyano-6-chloro-4-methylcoumarin). The system is validated only if:

  • Resolution ( Rs​ ) > 2.0 between the main peak and the closest impurity.

  • Tailing Factor ( Tf​ ) < 1.5 for the main peak.

  • Precision (%RSD of peak area over 5 replicate injections) < 1.0%.

Step 4: Purity Analysis Inject 10 µL of the sample. Execute the 15-minute gradient. Calculate purity using the Area Normalization method at 254 nm, excluding blank gradient peaks.

Workflow A 1. Sample Preparation Dissolve in MeCN/Water (50:50) Filter through 0.22 µm PTFE B 2. Column Selection Phenyl-Hexyl (150 x 4.6 mm, 3 µm) for π-π interactions A->B C 3. Mobile Phase Setup A: Water + 0.1% TFA B: MeCN + 0.1% TFA B->C D 4. Gradient Optimization 10% B to 90% B over 15 min Flow: 1.0 mL/min C->D E 5. Detection & Analysis UV at 254 nm & 320 nm Integrate purity profile D->E

Figure 1: End-to-end workflow for the HPLC method development of coumarin derivatives.

Troubleshooting Guide

Even with a robust method, experimental variables can shift. Use this Q&A logic to diagnose and correct chromatographic failures.

Issue 1: I am observing severe peak tailing ( Tf​ > 2.0) for the main compound.

  • Diagnosis: Tailing in cyano-substituted aromatics is typically caused by secondary interactions between the highly polarizable -CN group and unendcapped, active silanols on the silica support. Alternatively, a void may have formed at the head of the column.

  • Resolution: First, verify the pH of Mobile Phase A is strictly < 2.5 (ensure the 0.1% TFA was added correctly). If the pH is correct, replace the guard column. If tailing persists, the analytical column's stationary phase has degraded; replace the Phenyl-Hexyl column[5].

Issue 2: The baseline drifts significantly upward during the gradient run.

  • Diagnosis: Baseline drift during a reversed-phase gradient is usually an optical phenomenon caused by the absorbance difference between Water and Acetonitrile at low wavelengths, compounded by TFA absorbance.

  • Resolution: TFA has significant UV absorbance below 220 nm. Ensure you are monitoring at 254 nm and 320 nm, where TFA is transparent. If drift occurs at 254 nm, ensure you are using HPLC-grade or LC-MS grade solvents, as impurities in lower-grade Acetonitrile will concentrate and elute during the gradient[5].

Issue 3: Halogenated impurities are co-eluting as a single broad peak.

  • Diagnosis: Lack of selectivity. The stationary phase is not differentiating the molecular shapes or dipole moments of the impurities.

  • Resolution: If you are using a standard C18 column, switch immediately to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to introduce π−π and dipole-dipole interactions[1]. If already using Phenyl-Hexyl, decrease the gradient slope (e.g., change from 10-90% B in 15 mins to 30-70% B in 20 mins) to increase the resolution window.

Troubleshooting Issue Issue: Poor Resolution of Halogenated Impurities CheckCol Is a C18 column being used? Issue->CheckCol SwitchCol Switch to Phenyl-Hexyl for π-π and shape selectivity CheckCol->SwitchCol Yes CheckGrad Is the gradient too steep? CheckCol->CheckGrad No ModGrad Decrease gradient slope (e.g., 2% B/min) CheckGrad->ModGrad Yes

Figure 2: Troubleshooting logic tree for resolving co-eluting halogenated coumarin impurities.

Frequently Asked Questions (FAQs)

Q: Why do I see peak splitting for the 3-cyano-6,8-dichloro-4-methylcoumarin peak, even on a brand-new column? A: Peak splitting for highly hydrophobic analytes is almost always a symptom of sample solvent incompatibility . If you dissolved your sample in 100% Acetonitrile (a strong solvent) but your method starts at 10% Acetonitrile (a weak solvent), the sample band experiences a "solvent shock" upon injection. A portion of the analyte precipitates or races ahead of the main band, causing a split peak. Always dissolve your sample in a diluent that closely matches the initial mobile phase conditions[5].

Q: Can I use Methanol instead of Acetonitrile as Mobile Phase B? A: Yes, but with caveats. Methanol provides different selectivity (it is a hydrogen-bond donor, whereas Acetonitrile is a dipole-dipole interactor). Methanol may actually improve the resolution of certain polar impurities. However, Methanol/Water mixtures generate significantly higher system backpressure than Acetonitrile/Water mixtures due to higher viscosity. Ensure your HPLC pump can handle pressures up to 400 bar if switching to Methanol[2].

Q: Is it necessary to use a column oven? A: Absolutely. Temperature fluctuations drastically affect the partitioning kinetics of hydrophobic molecules like 3-cyano-6,8-dichloro-4-methylcoumarin. Without a column oven set to a stable temperature (e.g., 30 °C), your retention times will drift throughout the day as ambient laboratory temperatures change, causing your System Suitability Test to fail its %RSD criteria[5].

References

  • Scotter, M. J., et al. "Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup." Analytical Methods, ResearchGate. URL:[Link]

  • MAC-MOD Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations." MAC-MOD Technical Resources. URL:[Link]

  • HPLC.eu. "A simple approach for reversed phase column comparisons via the Tanaka test." HPLC European Resources. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Knoevenagel Condensation for Halogenated Coumarins

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when synthesizing halogenated coumarin scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when synthesizing halogenated coumarin scaffolds. While the Knoevenagel condensation is universally recognized as a robust method for constructing the 2H-chromen-2-one core[1], the introduction of electron-withdrawing halogens (e.g., -F, -Cl, -Br) on the salicylaldehyde ring fundamentally alters the reaction's electronic landscape and solubility profile.

This guide is designed to move beyond basic protocol lists. Here, we dissect the causality behind experimental choices, provide self-validating methodologies, and offer field-proven troubleshooting logic to ensure high-yield syntheses of complex halogenated coumarins.

Mechanistic Overview & Reaction Dynamics

The synthesis of coumarins via Knoevenagel condensation is a two-stage mechanism: a classic condensation followed by an intramolecular transesterification (cyclization)[1]. When working with halogenated salicylaldehydes, the electron-withdrawing nature of the halogens makes the carbonyl carbon highly electrophilic, which theoretically accelerates the initial nucleophilic attack. However, these same halogens pull electron density away from the phenolic hydroxyl group, significantly reducing its nucleophilicity and often stalling the final cyclization step[2].

Pathway N1 Halogenated Salicylaldehyde N3 Enolate Formation (Base Catalyst) N1->N3 N2 Active Methylene (e.g., Diethyl Malonate) N2->N3 N4 Nucleophilic Addition & Dehydration N3->N4 -H2O N5 Intramolecular Cyclization N4->N5 Transesterification N6 Halogenated Coumarin (Target Scaffold) N5->N6

Mechanistic pathway for Knoevenagel condensation of halogenated coumarins.

Self-Validating Experimental Protocol: L-Proline-Mediated Synthesis

Traditional basic catalysts like piperidine can lead to unwanted side reactions or require harsh conditions that degrade sensitive halogenated substrates[3]. We recommend L-proline as a bifunctional catalyst. It facilitates enolate formation while simultaneously activating the carbonyl via an iminium intermediate, which is highly effective for deactivated substrates[4].

Step-by-Step Methodology:

  • Reagent Preparation : In a clean, dry 50 mL round-bottom flask, combine the halogenated precursor (e.g., 6-bromosalicylaldehyde, 10.0 mmol) and the active methylene compound (e.g., diethyl malonate, 10.5 mmol, 1.05 equiv)[4].

  • Catalyst Integration : Add L-proline (1.0 mmol, 10 mol%) to the mixture[4].

    • Validation Check: The mixture should remain a loose slurry. No immediate exothermic reaction should occur.

  • Solvent Addition : Add 15-20 mL of absolute ethanol[4].

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition state via hydrogen bonding and provides the necessary dielectric constant to dissolve the hydrophobic halogenated precursor.

  • Thermal Activation : Heat the mixture to 80 °C under continuous magnetic stirring for 18 hours[4].

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is validated as complete when the highly UV-active spot of the starting halogenated salicylaldehyde completely disappears.

  • Concentration & Cyclization : Reduce the solvent volume by approximately half using a rotary evaporator[1]. The thermal energy during evaporation often drives any remaining uncyclized intermediates to completion.

  • Purification : Induce crystallization by cooling the concentrated solution to 4 °C[1].

    • Validation Check: Pure coumarin derivatives will precipitate as distinct crystals. If the solution oils out, add a few drops of diethyl ether to disrupt the emulsion and force crystallization[1]. Filter and wash with a cold 5% NaHCO₃ solution to remove residual catalyst and unreacted malonate[4].

Quantitative Parameter Optimization

To assist in your experimental design, the following table synthesizes quantitative data across various optimized parameters for different halogenated and control substrates.

SubstrateActive MethyleneCatalyst SystemSolventTemp / TimeYieldRef
Salicylaldehyde (Control)Diethyl malonateL-proline (10 mol%)EtOH80 °C / 18 h94%[4]
6-BromosalicylaldehydeEthyl acetoacetatePiperidine (catalytic)EtOH70 °C / 4 h~85%[3]
5-ChlorosalicylaldehydeMalononitrileCholine Chloride (10%)H₂O25 °C / 2 h92%[5]
3-FluorosalicylaldehydeDiethyl malonateZnO Nanoparticles (8.2 mg)Solvent-free100 °C / 24 h74%[6]

Troubleshooting Guides (Q&A)

Troubleshooting Issue Issue: Low Yield / Stalled Reaction Check1 Is the halogenated substrate soluble? Issue->Check1 SolNo No: Aggregation Check1->SolNo SolYes Yes: Fully Dissolved Check1->SolYes Fix1 Action: Use Choline Chloride / H2O SolNo->Fix1 Check2 Is cyclization failing? SolYes->Check2 CycNo Yes: Intermediate Accumulates Check2->CycNo Fix2 Action: Elevate Temp to 80°C & Use L-proline CycNo->Fix2

Troubleshooting logic tree for resolving low yields in coumarin synthesis.

Q: My condensation between 6-chlorosalicylaldehyde and diethyl malonate is stalling, yielding <30% product. What is causing this? A: Low yields in Knoevenagel condensations for coumarin synthesis stem from inappropriate catalyst selection or poor enolate stabilization[2]. Halogens are electron-withdrawing via induction, which makes the carbonyl carbon highly electrophilic, but their lone pairs can also donate electron density via resonance, sometimes stabilizing the aldehyde and making it less reactive to weak bases. Solution: Switch from a weak base to a dual-activation system. If piperidine fails, utilize L-proline (10 mol%) in ethanol[4]. If substrate solubility is the limiting factor, transition to a deep eutectic solvent like Choline Chloride in aqueous media, which enhances the reaction rate and stabilizes the intermediates[5].

Q: TLC shows the Knoevenagel intermediate has formed, but the final ring-closing transesterification isn't happening. Why? A: The cyclization requires the phenoxide oxygen to attack the newly formed ester[1]. Halogens on the aromatic ring (especially at the 5- or 7- position) pull electron density away from the hydroxyl group, severely reducing its nucleophilicity. Solution: Increase the basicity of the reaction medium slightly or elevate the temperature to 80-90 °C to overcome the higher activation energy barrier required for the deactivated phenoxide to attack[2]. Ensure no adventitious water is hydrolyzing the ester prematurely.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction solvent-free to improve the green chemistry profile of my halogenated derivatives? A: Yes. Solvent-free Knoevenagel condensations are highly effective, especially when paired with physical activation like ultrasound irradiation or microwave heating[7]. When using solid catalysts like ZnO, solvent-free conditions at 100 °C can drive the reaction, though conversion rates may require optimization (e.g., up to 24 hours) depending on the halogen's steric hindrance[6].

Q: Why do some modern protocols recommend aqueous media for highly hydrophobic halogenated coumarins? A: Counterintuitively, carrying out the reaction in a heterogeneous aqueous phase or with biodegradable catalysts like choline chloride often results in faster, cleaner reactions[8],[5]. The hydrophobic effect forces the organic substrates together, increasing their effective local concentration. This is particularly beneficial for poly-halogenated substrates, as the water matrix compresses the reactants, accelerating the C-C bond formation without requiring toxic organic solvents[8].

References

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester Source: biomedres.us 4

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source: nih.gov 7

  • Application Note: Knoevenagel Condensation for Coumarin Synthesis - Benchchem Source: benchchem.com 1

  • Technical Support Center: Catalyst Selection for Efficient 3-Substituted Coumarin Synthesis Source: benchchem.com 2

  • Schematic illustrating the pathway for the synthesis of substituted halogenated coumarins Source: researchgate.net 3

  • Syntheses of ZnO with Different Morphologies: Catalytic Activity toward Coumarin Synthesis via the Knoevenagel Condensation Reaction Source: acs.org 6

  • SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER Source: clockss.org 8

  • Greener coumarin synthesis by Knoevenagel condensation using biodegradable choline chloride Source: researchgate.net 5

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Fluorescence Efficiency: 3-Cyano-6,8-dichloro-4-methylcoumarin vs. 7-Hydroxycoumarin

As a Senior Application Scientist, I frequently guide researchers in selecting and validating the appropriate fluorescent scaffolds for assay development. The coumarin family is highly versatile, but slight structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide researchers in selecting and validating the appropriate fluorescent scaffolds for assay development. The coumarin family is highly versatile, but slight structural modifications drastically alter its photophysical behavior.

This guide provides an in-depth, objective comparison between two distinct coumarin derivatives: 7-Hydroxycoumarin (a classic, highly efficient fluorophore) and 3-Cyano-6,8-dichloro-4-methylcoumarin (a heavily functionalized, electron-deficient scaffold). By understanding the mechanistic causality behind their fluorescence efficiencies, researchers can accurately deploy them in applications ranging from enzyme kinetic assays to reactive chemosensing.

Mechanistic Causality of Fluorescence Efficiency

To understand why these two molecules perform differently, we must analyze their electronic landscapes and how their substituents influence Intramolecular Charge Transfer (ICT) and non-radiative decay pathways.

7-Hydroxycoumarin (7-HC): The Push-Pull Powerhouse

7-Hydroxycoumarin (Umbelliferone) is the gold standard of coumarin fluorophores. Its high fluorescence efficiency is driven by a strong "push-pull" ICT system. The hydroxyl group at the 7-position acts as a powerful electron donor, while the lactone carbonyl acts as the electron acceptor.

  • pH Dependency: The fluorescence of 7-HC is highly pH-sensitive. At physiological pH (~7.4), the hydroxyl group deprotonates into a phenolate anion. This negative charge exponentially increases the electron-donating capacity, resulting in a massive dipole moment in the excited state. Consequently, 7-HC demonstrates highly favorable fluorescence properties with a quantum yield ( Φ ) often ranging from 0.25 to 0.32 (and higher in certain solvents), alongside a broad Stokes shift of ~100 nm[1]. It is widely utilized as an enzyme substrate (e.g., in CYP450 dealkylation assays) due to its robust emission[2].

3-Cyano-6,8-dichloro-4-methylcoumarin (3-CDC): The Reactive Acceptor

In stark contrast, 3-CDC is engineered not for intrinsic brightness, but for reactivity.

  • Quenching via Heavy-Atom Effect: The presence of chlorine atoms at the 6 and 8 positions introduces a "heavy-atom effect." This facilitates intersystem crossing (ISC) from the excited singlet state to the triplet state, effectively quenching intrinsic fluorescence through non-radiative decay.

  • Chemosensing via Nucleophilic Attack: The 3-cyano group is strongly electron-withdrawing, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and making the C4 position highly electrophilic. While its baseline fluorescence is low, 3-CDC acts as a potent chemosensor. When a nucleophile (such as cyanide or a thiol) attacks the C4 position, the extended π -conjugation is disrupted[3]. This structural change halts the quenching mechanisms and triggers a measurable "turn-on" or shifted fluorescence response. Similar 3-cyano-4-methylcoumarin derivatives are widely deployed as rapid detectors for anions like fluoride[4].

Visualizing Photophysical Mechanisms

G A 7-Hydroxycoumarin (Neutral State) B Deprotonation (pH > 7.4) A->B Base addition C Phenolate Anion (Strong Push-Pull ICT) B->C D High Quantum Yield (Blue Emission) C->D Excitation (~340nm)

pH-dependent Intramolecular Charge Transfer (ICT) in 7-hydroxycoumarin.

G A 3-CDC (Fluorescence Quenched) B Nucleophilic Attack (e.g., CN- at C4) A->B Target Analyte C Disrupted Conjugation (Adduct Formation) B->C D Fluorescence Turn-On (Signal Modulation) C->D ICT Alteration

Chemosensing mechanism of 3-CDC via nucleophilic addition at the C4 position.

Quantitative Data Comparison

The following table summarizes the divergent photophysical properties of these two molecules, highlighting how structural differences dictate their laboratory applications.

Photophysical Property7-Hydroxycoumarin (7-HC)3-Cyano-6,8-dichloro-4-methylcoumarin (3-CDC)
Structural Classification Electron-rich donor-acceptor (Push-Pull)Electron-deficient acceptor-heavy
Primary Application Fluorescent label, enzyme substrate, pH indicatorReactive chemosensor, synthetic precursor
Intrinsic Quantum Yield ( Φ ) High (0.25 - 0.70)Low (Quenched by heavy-atom effect)
Excitation Max ( λex​ ) ~330 - 350 nm~340 - 360 nm (Estimated)
Emission Max ( λem​ ) ~450 - 460 nmVariable (Depends on nucleophilic adduct)
pH Sensitivity High (pKa ~7.4 - 7.9)Low (Lacks ionizable proton)
Fluorescence Mechanism Direct emission / Deprotonation-enhanced ICTNucleophilic addition at C4 / ICT disruption

Self-Validating Experimental Protocols

To ensure scientific integrity, any fluorescence assay must be designed as a self-validating system. Below are the standard operating procedures for evaluating both compounds.

Protocol A: Measuring pH-Dependent Fluorescence of 7-Hydroxycoumarin

Objective: Validate the push-pull ICT mechanism by calculating the pKa.

  • Stock Preparation: Dissolve 7-HC in anhydrous DMSO to create a 10 mM stock.

  • Buffer Series: Prepare a series of 100 mM Phosphate buffers ranging from pH 5.0 to 9.0 (in 0.5 pH increments).

  • Working Dilution: Dilute the stock into the buffers to a final concentration of 1 µM. Crucial Step: Keep the concentration low to prevent Aggregation-Caused Quenching (ACQ) and ensure the Optical Density (OD) at the excitation wavelength remains < 0.1 to avoid inner-filter effects.

  • Spectroscopy: Excite the samples at 340 nm and record the emission spectra from 400 nm to 600 nm.

  • Self-Validation: Plot the maximum fluorescence intensity (at ~450 nm) against pH. Fit the data to a sigmoidal Boltzmann curve. The inflection point must yield a pKa of approximately 7.4. If it deviates significantly, check buffer calibration or probe aggregation.

Protocol B: Evaluating Chemosensing Response of 3-CDC

Objective: Validate the "turn-on" response via nucleophilic addition.

  • Stock Preparation: Prepare a 10 mM stock of 3-CDC in DMSO.

  • Assay Buffer: Use a 1:1 (v/v) mixture of HEPES buffer (10 mM, pH 7.4) and Dioxane to ensure solubility of the highly hydrophobic 3-CDC.

  • Baseline Measurement: Dilute 3-CDC to 10 µM in the assay buffer. Record the baseline fluorescence (expected to be heavily quenched).

  • Analyte Titration: Add increasing concentrations of a nucleophile (e.g., Sodium Cyanide, NaCN) from 0.1 µM to 100 µM[3].

  • Incubation & Reading: Incubate for 15 minutes at room temperature to allow the nucleophilic adduct to form. Record the new emission spectra.

  • Self-Validation: Plot the change in fluorescence intensity ( ΔF ) against the analyte concentration. The system is validated if a linear dynamic range is observed at lower concentrations, allowing for an accurate Limit of Detection (LOD) calculation.

G A Prepare Stock Solutions (10 mM in DMSO) B Dilute to Working Conc. (< 10 µM in Buffer) A->B C UV-Vis Absorption (Ensure OD < 0.1) B->C D Fluorescence Spectroscopy (Record Ex/Em Spectra) C->D E Data Analysis (Calculate pKa or LOD) D->E

Standardized workflow for evaluating comparative fluorescence efficiency.

Sources

Comparative

Absolute Purity Validation of 3-Cyano-6,8-dichloro-4-methylcoumarin: A Comparative Guide to ¹H qNMR vs. HPLC-UV

3-cyano-6,8-dichloro-4-methylcoumarin is a highly functionalized heterocyclic compound widely utilized as a fluorescent probe, laser dye, and critical intermediate in medicinal chemistry. Because its downstream applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

3-cyano-6,8-dichloro-4-methylcoumarin is a highly functionalized heterocyclic compound widely utilized as a fluorescent probe, laser dye, and critical intermediate in medicinal chemistry. Because its downstream applications in biological assays and drug synthesis depend heavily on precise molar concentrations, validating its absolute purity is paramount. Traditional methods often fall short, necessitating a more rigorous analytical framework.

The Analytical Dilemma: Relative vs. Absolute Purity

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default for purity assessment. However, HPLC-UV provides relative purity. It assumes that the analyte and all impurities share identical UV response factors (extinction coefficients) at the detection wavelength. For highly conjugated systems like coumarins, structurally similar impurities may have vastly different UV responses, leading to significant over- or under-estimation of purity[1]. Furthermore, HPLC-UV is blind to non-chromophoric impurities such as residual solvents, water, or inorganic salts[2].

Conversely, Quantitative ¹H Nuclear Magnetic Resonance (¹H qNMR) is a primary analytical method that delivers absolute purity. The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific proton resonance and the molar concentration of those nuclei in the sample[3]. By comparing the coumarin's signal integral to a certified internal standard (IC), researchers can determine absolute purity without needing a reference standard of the coumarin itself[4].

AnalyticalLogic A Purity Assessment: 3-cyano-6,8-dichloro-4-methylcoumarin B1 HPLC-UV (Chromatographic) A->B1 B2 1H qNMR (Spectroscopic) A->B2 C1 Relative Purity (Skewed by UV Response Factors) B1->C1 C2 Absolute Purity (Direct Molar Proportionality) B2->C2

Logic tree comparing HPLC-UV and 1H qNMR for coumarin purity assessment.

Comparative Performance Data

To objectively demonstrate the performance gap, a synthesized batch of 3-cyano-6,8-dichloro-4-methylcoumarin was analyzed using three orthogonal techniques.

Analytical MethodStated PurityDetected ImpuritiesLimitations / Blind Spots
HPLC-UV (254 nm) 99.2%0.8% (Related coumarin derivatives)Overestimates purity; blind to residual solvents and salts; skewed by UV response factors.
LC-MS (ESI+) 98.8%1.2% (Halogenated byproducts)Ion suppression effects; non-ionizable impurities remain undetected.
¹H qNMR 96.4%1.2% (Byproducts) + 2.4% (Residual EtOAc/Hexane)Requires high-precision weighing and optimized relaxation delays; provides true mass-balance purity.

Table 1: Comparative purity assessment of a single batch of 3-cyano-6,8-dichloro-4-methylcoumarin.

Expertise & Experience: Causality in Experimental Design

Transitioning from qualitative structural NMR to quantitative NMR requires strict adherence to metrological principles. Every experimental choice must be driven by causality:

  • Internal Calibrant (IC) Selection: The IC must be highly pure, non-reactive, and possess proton signals that do not overlap with the analyte[4]. For 3-cyano-6,8-dichloro-4-methylcoumarin, the aromatic protons (around 7.5–8.0 ppm) and the methyl group (around 2.5 ppm) dominate the spectrum.

    • Causality: We select Maleic acid (singlet at ~6.3 ppm in DMSO-d6) as the IC because its signal falls perfectly into the empty spectral window of the coumarin, preventing integration overlap.

  • Relaxation Delay (D1): In standard NMR, D1 is kept short (1–2 seconds) to save time. In qNMR, this leads to incomplete longitudinal relaxation (T1) of the nuclei, skewing the integrals.

    • Causality: To ensure >99.9% signal recovery, D1 must be set to at least 5 to 7 times the longest T1 relaxation time of the protons being integrated[5].

  • Self-Validating System Suitability: Before measuring the coumarin, the system's accuracy must be verified.

    • Causality: We run a control sample containing our IC (Maleic acid) against a secondary certified reference material (e.g., NIST-traceable Dimethyl sulfone). If the calculated purity of Maleic acid deviates by >0.5% from its certificate, the system is not suitable, and parameters (e.g., pulse angle, tuning) must be recalibrated.

Self-Validating ¹H qNMR Protocol

The following methodology provides a reproducible framework for determining the absolute purity of 3-cyano-6,8-dichloro-4-methylcoumarin.

Step 1: Gravimetric Sample Preparation
  • Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of 3-cyano-6,8-dichloro-4-methylcoumarin into a clean glass vial.

  • Accurately weigh ~5.0 mg of the certified Maleic acid internal standard into the same vial.

  • Dissolve the mixture in 1.0 mL of high-purity DMSO-d6. Ensure complete dissolution via gentle sonication. Transfer 600 µL to a 5 mm NMR tube.

Step 2: NMR Acquisition
  • Insert the sample into a minimum 400 MHz NMR spectrometer equipped with a high-sensitivity probe.

  • Perform rigorous tuning, matching, and 3D shimming to ensure optimal peak shape (line width at half height < 1 Hz).

  • Determine the T1 relaxation times for the coumarin methyl protons and the Maleic acid protons using an inversion-recovery experiment.

  • Acquire the ¹H spectrum using a 90° excitation pulse, a spectral width of 15–20 ppm, an acquisition time of 4 seconds, and a relaxation delay (D1) of 30 seconds (assuming max T1 ≈ 5 seconds). Collect at least 64 transients for an optimal signal-to-noise ratio (S/N > 250:1).

Step 3: Data Processing & Absolute Purity Calculation
  • Apply a mild exponential window function (LB = 0.3 Hz) and Fourier transform the data.

  • Perform manual zero-order and first-order phase correction. Apply a high-order polynomial baseline correction to ensure the baseline is perfectly flat beneath the peaks[4].

  • Integrate the Maleic acid singlet (~6.3 ppm, 2H) and the coumarin methyl singlet (~2.5 ppm, 3H).

  • Calculate the purity ( Px​ ) using the following mass-balance equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

qNMR_Workflow N1 1. Gravimetric Prep Coumarin + Internal Calibrant N2 2. System Suitability Verify IC vs. Secondary Std N1->N2 N3 3. NMR Acquisition Relaxation Delay (D1) > 5*T1 N2->N3 N4 4. Data Processing Phase/Baseline & Integration N3->N4 N5 5. Absolute Purity Mass Balance Calculation N4->N5

Self-validating 1H qNMR workflow for absolute purity determination.

Conclusion

While HPLC-UV remains a valuable tool for routine reaction monitoring, it is fundamentally inadequate for absolute purity validation due to its reliance on relative UV response factors and its blindness to non-chromophoric contaminants. For critical applications involving 3-cyano-6,8-dichloro-4-methylcoumarin, ¹H qNMR stands as the definitive, self-validating methodology. By leveraging direct molar proportionality, researchers can establish an unassailable purity profile, ensuring downstream reproducibility and scientific integrity.

References

  • Title: Quantitative NMR (qNMR) vs.
  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia URL
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL
  • Source: qNMR Exchange (USP)
  • Title: A Guide to Quantitative NMR (qNMR)

Sources

Validation

Comparative photostability of 3-cyano-6,8-dichloro-4-methylcoumarin and Rhodamine B

An in-depth comparative analysis for researchers, scientists, and drug development professionals evaluating fluorophore robustness for long-term imaging and quantitative assays. The Photostability Challenge in Fluorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for researchers, scientists, and drug development professionals evaluating fluorophore robustness for long-term imaging and quantitative assays.

The Photostability Challenge in Fluorescence Microscopy

In the development of fluorescent probes for high-content screening and long-term live-cell imaging, photostability is not merely a convenience—it is a strict prerequisite for data integrity. When a fluorophore absorbs a photon, it enters an excited singlet state. From here, it can either relax radiatively (emitting a photon as fluorescence) or undergo intersystem crossing to a reactive triplet state, making it vulnerable to irreversible photochemical destruction (photobleaching)[1].

This guide objectively compares the photostability and degradation mechanisms of 3-cyano-6,8-dichloro-4-methylcoumarin (a highly substituted coumarin derivative) and Rhodamine B (a classic xanthene dye). By understanding the structural causality behind their photophysical behaviors, researchers can make informed decisions regarding probe selection and experimental design.

G S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Photon Absorption T1 Triplet State (T1) S1->T1 Intersystem Crossing Fluor Fluorescence (Signal) S1->Fluor Radiative Decay ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer (O2) Bleach Photobleached Product T1->Bleach Homolytic Cleavage Fluor->S0 ROS->Bleach Oxidation

Caption: Mechanistic pathways of fluorescence emission versus triplet-state mediated photobleaching.

Structural and Photophysical Profiles

The susceptibility of a fluorophore to photodegradation is fundamentally dictated by its molecular architecture.

3-cyano-6,8-dichloro-4-methylcoumarin Coumarins are heterocyclic compounds characterized by a benzopyrone core. The addition of electron-withdrawing groups (such as the 3-cyano and 6,8-dichloro substitutions) induces a strong intramolecular charge transfer (ICT), which shifts the emission profile and modulates the excited state[2]. However, the coumarin core remains susceptible to triplet-state homolytic bond cleavage and photo-oxidation[3]. While the halogenation and cyano groups offer moderate protection compared to unsubstituted coumarins, the overall photobleaching quantum yield remains relatively high[2].

Rhodamine B Rhodamine B is a xanthene derivative characterized by a rigid, planar, and highly delocalized cationic core. This structural rigidity suppresses non-radiative decay pathways and minimizes the intersystem crossing yield[4]. Consequently, Rhodamine B is highly resistant to reactive oxygen species (ROS) and is frequently utilized as a gold-standard reference for photostability and quantum yield measurements[1].

Table 1: Comparative Structural and Degradation Characteristics
Parameter3-cyano-6,8-dichloro-4-methylcoumarinRhodamine B
Fluorophore Class Substituted Benzopyrone (Coumarin)Xanthene
Primary Excitation UV / Violet (~350-400 nm)Green (~540-560 nm)
Structural Rigidity Moderate (Flexible substituents)High (Fused planar ring system)
Intersystem Crossing Yield Moderate to HighVery Low
Primary Degradation Pathway Homolytic cleavage, Photo-oxidation[3]Slow ROS-mediated oxidation

Quantitative Photostability Comparison

To objectively evaluate photostability, we rely on the photobleaching quantum yield ( Φb​ ) , which represents the probability that a molecule will undergo irreversible photodestruction after absorbing a single photon. A lower Φb​ value indicates superior photostability[1].

Table 2: Photobleaching Quantum Yields ( Φb​ ) in Aqueous Buffer
FluorophorePhotobleaching Quantum Yield ( Φb​ )Relative Stability
Rhodamine B 2.0×10−6 [1]Benchmark (Highest)
Standard Coumarins (e.g., Coumarin 1) ∼500×10−6 [1]Low
3-cyano-6,8-dichloro-4-methylcoumarin ∼10−4 to 10−5 (Estimated)[2]Moderate

Data interpretation: Rhodamine B is orders of magnitude more photostable than typical coumarin derivatives. While the electron-withdrawing groups on 3-cyano-6,8-dichloro-4-methylcoumarin improve its robustness relative to base coumarins, it will still bleach significantly faster than Rhodamine B under continuous irradiation[1][2].

Experimental Methodology: Self-Validating Photostability Assay

As an application scientist, establishing a self-validating experimental protocol is critical. The following "cell-bleaching" methodology ensures that variables such as photon flux, inner-filter effects, and local depletion are strictly controlled, allowing for an accurate calculation of Φb​ [1].

Workflow Prep Sample Preparation (OD < 0.05) Eq Thermal Equilibration (Stirred Cuvette) Prep->Eq Irrad Continuous Laser Irradiation Eq->Irrad Monitor Real-Time Fluorescence Monitoring Irrad->Monitor Fit Exponential Decay Fitting (Calculate Φb) Monitor->Fit

Caption: Self-validating experimental workflow for quantifying photobleaching quantum yields.

Step-by-Step Protocol

1. Absorbance-Matched Sample Preparation

  • Action: Prepare solutions of 3-cyano-6,8-dichloro-4-methylcoumarin and Rhodamine B in 10 mM PBS (pH 7.4). Dilute the samples until the optical density (OD) at their respective excitation wavelengths is exactly 0.05 .

  • Causality: Matching the absorbance ensures that both samples absorb the same number of photons per unit time. Keeping the OD below 0.05 strictly prevents inner-filter effects, ensuring uniform photon flux across the entire cuvette volume[1].

2. Instrument Setup & Environmental Control

  • Action: Place the sample in a quartz cuvette equipped with a micro-magnetic stir bar inside a spectrofluorometer. Maintain the temperature at 25°C using a Peltier controller.

  • Causality: Continuous stirring is a critical self-validating step. It prevents the local depletion of intact fluorophores in the direct path of the excitation beam. Without stirring, diffusion limits would artificially flatten the decay curve, leading to an overestimation of photostability[1].

3. Continuous Irradiation and Monitoring

  • Action: Open the excitation shutter to continuously irradiate the sample at its absorption maximum. Record the emission intensity ( Ft​ ) at the fluorescence maximum every 1 second for a duration of 30 to 60 minutes.

  • Causality: Continuous irradiation forces the fluorophores through millions of excitation-emission cycles, accelerating the transition into the vulnerable triplet state where photobleaching occurs[1][3].

4. Kinetic Data Analysis

  • Action: Normalize the fluorescence data ( Ft​/F0​ ) and plot it against time. Fit the decay curve to a single exponential decay function: F(t)=F0​e−ke​t , where ke​ is the experimental bleaching rate constant.

  • Causality: Extracting ke​ allows for the calculation of the absolute photobleaching quantum yield ( Φb​ ) when factored against the known photon flux of the instrument, providing a purely objective metric for comparison[1].

Conclusion

For drug development and rigorous analytical assays, the choice between these fluorophores must be dictated by the experimental timeframe. Rhodamine B remains the superior choice for high-intensity, long-duration imaging due to its rigid xanthene core and exceptionally low photobleaching quantum yield. Conversely, while 3-cyano-6,8-dichloro-4-methylcoumarin offers unique spectral properties and moderate stability for a coumarin, its susceptibility to triplet-state degradation limits its utility in continuous-irradiation applications. Researchers must utilize absorbance-matched, stirred-cuvette assays to validate the stability of these probes under their specific optical setups.

References

  • Photoinduced Bond Dissociation of 4-Methylcoumarin Derivatives in Solution Studied by Laser Flash Photolysis and DFT Calculations. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. PMC - NIH. [Link]

Sources

Comparative

Mass spectrometry validation of 3-cyano-6,8-dichloro-4-methylcoumarin synthesis

Mass Spectrometry Validation of 3-Cyano-6,8-dichloro-4-methylcoumarin Synthesis: A Comparative Methodological Guide Executive Summary The synthesis of highly functionalized coumarin derivatives, specifically 3-cyano-6,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 3-Cyano-6,8-dichloro-4-methylcoumarin Synthesis: A Comparative Methodological Guide

Executive Summary

The synthesis of highly functionalized coumarin derivatives, specifically 3-cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5), is a critical pathway in the development of novel fluorescent probes and pharmacophores. Following a Knoevenagel condensation, confirming the structural integrity of the newly synthesized molecule (Molecular Weight: 254.07 Da) is paramount. This guide provides an objective comparison of mass spectrometry (MS) modalities, establishing High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-Q-TOF) as the gold standard over traditional GC-MS and MALDI-TOF alternatives.

Mechanistic Causality: Selecting the Optimal MS Modality

The structural features of 3-cyano-6,8-dichloro-4-methylcoumarin dictate its behavior in the gas phase. The molecule contains a rigid lactone (pyrone) ring, a potentially labile cyano group, and two heavy chlorine isotopes. Choosing the wrong ionization method will lead to false negatives or ambiguous data.

  • The Pitfall of Hard Ionization (GC-EI-MS): Electron Ionization (EI) at standard 70 eV is a "hard" ionization technique. Under EI conditions, the coumarin pyrone ring readily undergoes cleavage, losing carbon monoxide (CO) to form a benzofuran radical ion, followed by further degradation[1]. For our target molecule, this extensive fragmentation severely depletes the molecular ion (M+), making definitive mass confirmation nearly impossible.

  • The Matrix Interference of MALDI-TOF: While Matrix-Assisted Laser Desorption/Ionization (MALDI) is excellent for macromolecules, it is fundamentally flawed for a 254 Da small molecule. The required organic matrices (e.g., CHCA or DHB) generate a dense forest of background cluster ions in the low-mass region (< 500 Da), completely obscuring the target analyte.

  • The Superiority of ESI-Q-TOF: Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the intact molecule. Studies on coumarin derivatives demonstrate that positive ESI (ESI+) yields highly abundant [M+H]+ precursor ions without unintended in-source fragmentation[2]. Furthermore, the Q-TOF analyzer provides exceptional mass accuracy (< 5 ppm). This high resolution is non-negotiable for this molecule, as it is required to unambiguously resolve the distinct 9:6:1 isotopic signature generated by the two chlorine atoms (35Cl and 37Cl).

Logic Mol 3-cyano-6,8-dichloro-4-methylcoumarin (MW: 254.07 Da) Prop1 Low Mass (<500 Da) Mol->Prop1 Prop2 Dichlorinated (Isotopes) Mol->Prop2 Prop3 Lactone/Cyano Bonds Mol->Prop3 Meth1 MALDI-TOF (Matrix Interference) Prop1->Meth1 Fails Meth2 ESI-Q-TOF (Optimal Soft Ionization) Prop1->Meth2 Prop2->Meth2 Resolves Prop3->Meth2 Meth3 GC-EI-MS (Extensive Fragmentation) Prop3->Meth3 Degrades

Logical decision matrix for selecting ESI-Q-TOF over MALDI-TOF and GC-MS for validation.

Comparative Performance Analysis

The table below summarizes the objective performance metrics of the three primary mass spectrometry techniques when applied to the validation of this specific halogenated coumarin.

ParameterHR-ESI-Q-TOF (Recommended)GC-EI-MS (Alternative 1)MALDI-TOF (Alternative 2)
Ionization Softness High (Preserves[M+H]+)Low (Extensive fragmentation)High (Preserves [M+H]+)
Mass Accuracy < 5 ppmNominal (~0.1 Da)Moderate (10-50 ppm)
Low-Mass Interference None (LC separation)None (GC separation)Severe (Matrix clusters <500 Da)
Isotope Pattern Resolution Excellent (Resolves Cl2 signature)PoorPoor to Moderate
Suitability for Target Optimal Sub-optimalUnsuitable

Self-Validating ESI-Q-TOF Experimental Protocol

To ensure scientific integrity, the following LC-MS workflow is designed as a self-validating system. The protocol mandates internal checks before data acceptance, ensuring that environmental contamination or instrument drift does not yield false positives.

Workflow Syn Synthesis (Knoevenagel) Pur Purification (HPLC) Syn->Pur LC LC Separation (C18 Column) Pur->LC ESI ESI Source (Soft Ionization) LC->ESI TOF Q-TOF MS (High Mass Accuracy) ESI->TOF Val Validation (Isotope Pattern) TOF->Val

Workflow for the synthesis and ESI-Q-TOF mass spectrometry validation of the coumarin.

Step 1: System Suitability and Blank Verification (Self-Validation Check 1)

  • Action: Inject a standard calibration mix (e.g., Agilent ESI-L) followed by a blank injection of the mobile phase (Acetonitrile/Water with 0.1% Formic Acid).

  • Causality: The formic acid acts as a proton source, driving the equilibrium toward the formation of the [M+H]+ ion required for positive ESI[3]. The blank injection proves the absence of carryover at the target m/z 254 region, establishing a clean baseline.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the purified synthesized compound (1 µg/mL in Acetonitrile) onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The C18 column separates the target coumarin from any unreacted precursors (e.g., 3,5-dichloro-2-hydroxyacetophenone). This temporal separation prevents ion suppression in the ESI source, maximizing the signal-to-noise ratio.

Step 3: MS1 Exact Mass & Isotopic Validation (Self-Validation Check 2)

  • Action: Acquire MS1 data in positive mode. Locate the chromatographic peak and extract the mass spectrum.

  • Causality: The system must independently satisfy two criteria to validate the synthesis:

    • Exact Mass: The monoisotopic peak must match the calculated [M+H]+ mass of C11H6Cl2NO2+ (~253.977 Da) within an error margin of < 5 ppm.

    • Isotopic Signature: The spectrum must display the classic M, M+2, and M+4 peaks in an approximate 9:6:1 ratio, definitively proving the presence of exactly two chlorine atoms.

Step 4: MS/MS Orthogonal Confirmation

  • Action: Isolate the [M+H]+ precursor ion (m/z ~254) in the quadrupole and subject it to Collision-Induced Dissociation (CID) in the collision cell using Argon gas (Collision Energy: 20-30 eV).

  • Causality: While MS1 confirms the formula, MS/MS confirms the structure. The fragmentation of coumarins typically yields characteristic product ions via the loss of CO (-28 Da) from the lactone ring[4]. Additionally, the loss of the cyano group (-26 Da) provides orthogonal proof of the 3-cyano substitution.

References

  • Title: Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: benthamopen.com URL: 1

  • Title: Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Source: nih.gov URL: 2

  • Title: A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer Source: nih.gov URL: 4

  • Title: Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes Source: nih.gov URL: 3

Sources

Validation

A Comparative Guide to Stokes Shift in 3-Cyano and 3-Acetyl Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stokes Shift in Coumarin-Based Fluorophores Coumarin derivatives are a cornerstone in the development of fluorescent probe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stokes Shift in Coumarin-Based Fluorophores

Coumarin derivatives are a cornerstone in the development of fluorescent probes and labels, celebrated for their high quantum yields, photostability, and sensitivity to their microenvironment.[1] A critical parameter governing the utility of a fluorophore is its Stokes shift—the difference in wavelength between the maxima of its absorption and emission spectra.[2] A large Stokes shift is highly desirable in fluorescence-based applications as it minimizes self-absorption and enhances the signal-to-noise ratio by allowing for more effective separation of excitation and emission signals.[1]

The photophysical properties of the coumarin scaffold can be meticulously tuned through chemical modification.[3] The 3-position of the coumarin ring is a particularly strategic site for introducing substituents that can significantly modulate its electronic and, consequently, its photophysical characteristics.[3] Among the various substituents, electron-withdrawing groups are known to influence the intramolecular charge transfer (ICT) processes that are fundamental to the fluorescence mechanism of many coumarins.[4]

This guide provides a detailed comparison of the Stokes shift in two key classes of 3-substituted coumarins: 3-cyano and 3-acetyl derivatives. Both the cyano (-CN) and acetyl (-COCH₃) groups are electron-withdrawing, yet their distinct electronic and steric properties can lead to notable differences in the photophysical behavior of the resulting fluorophores. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for the synthesis and characterization of these important classes of compounds.

Understanding the Stokes Shift: The Role of Intramolecular Charge Transfer (ICT)

The Stokes shift in donor-acceptor substituted coumarins is intrinsically linked to changes in the molecule's dipole moment upon photoexcitation.[5] For many coumarin derivatives, particularly those with an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position, absorption of a photon triggers an intramolecular charge transfer (ICT) from the electron-donating to the electron-withdrawing part of the molecule.[4]

This ICT leads to an excited state (S₁) that is more polar than the ground state (S₀). In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize this more polar excited state, a process known as solvent relaxation.[6] This stabilization lowers the energy of the excited state before fluorescence emission occurs. Consequently, the emitted photon has lower energy (longer wavelength) than the absorbed photon, resulting in a Stokes shift. The extent of this shift is often dependent on the solvent polarity.[5]

In some cases, particularly with strong electron-withdrawing groups and in polar solvents, a non-fluorescent or weakly fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state can be formed.[7] This occurs when a part of the molecule twists in the excited state, providing a non-radiative decay pathway and thus quenching the fluorescence.[7] The propensity to form a TICT state can significantly influence the quantum yield and the observed Stokes shift.

Comparative Photophysical Data: 3-Cyano vs. 3-Acetyl Coumarins

To provide an objective comparison, the following table summarizes the photophysical properties of representative 3-cyano and 3-acetyl coumarin derivatives from the literature. For a meaningful comparison, derivatives with similar substitution patterns, particularly at the 7-position (a common site for electron-donating groups), are presented.

Derivative ClassCompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Reference
3-Cyano 3-Cyano-7-hydroxy-4-methylcoumarinMethanol410440301893-[8]
3-Cyano-7-hydroxy-4-methylcoumarinWater-444---[8]
7-(Diethylamino)-3-cyanocoumarin------Data not readily available in a directly comparable format
3-Acetyl 3-Acetyl-7-hydroxycoumarinTHF3594601016189-[3]
3-Acetyl-7-hydroxycoumarinAcetonitrile356453976124-[3]
3-Acetyl-7-methoxycoumarinTHF356----[3]
3-Acetyl-7-methoxycoumarinAcetonitrile354----[3]

Note: A direct comparison is challenging due to the limited availability of data for structurally identical derivatives measured in the same solvent. The data presented here is for illustrative purposes to highlight general trends.

From the available data, a notable trend emerges: the 3-acetyl-7-hydroxycoumarin exhibits a significantly larger Stokes shift compared to the 3-cyano-7-hydroxy-4-methylcoumarin. This suggests a greater change in the electronic distribution and/or geometry between the ground and excited states for the 3-acetyl derivative.

Mechanistic Insights: Why the Difference in Stokes Shift?

The observed differences in Stokes shift between 3-cyano and 3-acetyl coumarins can be attributed to the distinct electronic properties of the cyano and acetyl groups.

  • Electron-Withdrawing Strength: Both the cyano and acetyl groups are electron-withdrawing through a combination of inductive and resonance effects. The cyano group is generally considered a stronger electron-withdrawing group than the acetyl group. This stronger electron-withdrawing character in the 3-cyano derivatives can lead to a more pronounced ICT character in the ground state, potentially reducing the change in dipole moment upon excitation compared to the 3-acetyl derivatives.

  • Excited State Geometry and TICT State Formation: The acetyl group, with its carbonyl moiety, offers more possibilities for changes in geometry upon excitation. Rotation around the C-C bond connecting the acetyl group to the coumarin ring in the excited state could lead to a more relaxed, lower-energy conformation before emission, thus contributing to a larger Stokes shift. While both groups can potentially facilitate the formation of TICT states, the steric bulk and rotational freedom of the acetyl group might play a more significant role in this process, although this can also lead to fluorescence quenching.[7] One study noted that the introduction of a cyano group at the 3-position of a complex coumarin scaffold dramatically reduced the brightness of the fluorophore, which could be indicative of efficient non-radiative decay pathways.[5]

  • Solvent Interactions: The nature of the substituent at the 3-position also influences the interaction of the molecule with the surrounding solvent molecules in both the ground and excited states. The more localized charge distribution in the acetyl group's carbonyl bond may lead to more specific interactions with polar solvent molecules, further contributing to the stabilization of the excited state and a larger Stokes shift.

To further elucidate these differences, solvatochromic studies are invaluable. A Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, can provide quantitative information about the change in dipole moment upon excitation.[4][9] A steeper slope in the Lippert-Mataga plot indicates a larger change in dipole moment and is often associated with a larger Stokes shift.

G cluster_ground Ground State (S₀) S0 Molecule in Ground State S1_FC Franck-Condon Excited State S0->S1_FC Absorption (hν_abs) S1_relaxed Solvent-Relaxed Excited State S1_FC->S1_relaxed Solvent Relaxation & Vibrational Relaxation S1_relaxed->S0 Fluorescence (hν_em) Stokes Shift = hν_abs - hν_em TICT Twisted Intramolecular Charge Transfer (TICT) State (often non-fluorescent) S1_relaxed->TICT Twisting Motion (in polar solvents) TICT->S0 Non-radiative Decay

Caption: Energy level diagram illustrating the origin of the Stokes shift and the competing TICT pathway.

Experimental Protocols

Synthesis of a Representative 3-Cyano Coumarin Derivative

A common and efficient method for the synthesis of 3-cyano coumarins is the Knoevenagel condensation.[10]

Workflow for the Synthesis of 3-Cyano-7-hydroxycoumarin:

G Reactants 2,4-Dihydroxybenzaldehyde + Malononitrile Reaction Knoevenagel Condensation (Base catalyst, e.g., piperidine) (Solvent, e.g., Ethanol) (Reflux) Reactants->Reaction Product 3-Cyano-7-hydroxycoumarin Reaction->Product Purification Recrystallization Product->Purification

Caption: Workflow for the synthesis of a 3-cyano coumarin derivative.

Step-by-Step Protocol:

  • To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-cyano-7-hydroxycoumarin.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of a Representative 3-Acetyl Coumarin Derivative

3-Acetyl coumarins can also be synthesized via a Knoevenagel condensation, using an acetoacetate derivative.[3]

Step-by-Step Protocol:

  • To a solution of the appropriately substituted salicylaldehyde (e.g., 2,4-dihydroxybenzaldehyde for 3-acetyl-7-hydroxycoumarin) (1 equivalent) in a suitable solvent like ethanol, add ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a base, such as piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-acetyl coumarin derivative.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Measurement of Stokes Shift and Quantum Yield

Workflow for Photophysical Characterization:

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_calc Data Analysis Prep Prepare dilute solutions (Absorbance < 0.1) of sample and standard Abs Measure UV-Vis absorption spectrum Determine λ_abs Prep->Abs Fluo Measure fluorescence emission spectrum Determine λ_em Prep->Fluo Calc_SS Calculate Stokes Shift: Δλ = λ_em - λ_abs Δν = (1/λ_abs) - (1/λ_em) Abs->Calc_SS Calc_QY Calculate Quantum Yield (relative method) Abs->Calc_QY Fluo->Calc_SS Fluo->Calc_QY

Caption: Workflow for determining Stokes shift and fluorescence quantum yield.

Step-by-Step Protocol for Measuring Stokes Shift:

  • Prepare a dilute solution of the coumarin derivative in the desired spectroscopic grade solvent. The concentration should be adjusted to have an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

  • Record the UV-Vis absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λabs).

  • Using a spectrofluorometer, excite the sample at its λabs.

  • Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

  • Calculate the Stokes shift in nanometers (nm): Δλ = λem - λabs.

  • For a more physically meaningful comparison, calculate the Stokes shift in wavenumbers (cm⁻¹): Δν = (1/λabs) - (1/λem) * 10⁷ (with wavelengths in nm).

Step-by-Step Protocol for Measuring Relative Fluorescence Quantum Yield:

  • Select a suitable fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Prepare a series of five to six dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Determine the slope (gradient, Grad) of each line.

  • Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η²sample / η²std)

    where η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Conclusion

The choice between a 3-cyano and a 3-acetyl coumarin derivative for a specific application will depend on the desired photophysical properties. The available data suggests that 3-acetyl coumarins may offer a larger Stokes shift, which is advantageous for fluorescence imaging and sensing applications requiring high signal-to-noise ratios. However, the stronger electron-withdrawing nature of the cyano group can also be exploited to fine-tune the absorption and emission wavelengths.

It is important to note that the photophysical properties of coumarins are highly sensitive to their entire substitution pattern and the surrounding environment. Therefore, the trends discussed in this guide should be considered as a starting point for the rational design of novel coumarin-based fluorophores. Experimental validation of the photophysical properties of any newly synthesized derivative is crucial. Future research focusing on a direct, systematic comparison of structurally analogous 3-cyano and 3-acetyl coumarin derivatives under identical conditions will be invaluable for a more definitive understanding of their structure-property relationships.

References

  • Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. PMC. [Link]

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Sources

Comparative

A Comparative Guide to Coumarin-Based Fluorescent Probes: Benchmarking 3-cyano-6,8-dichloro-4-methylcoumarin Against the Standard, Coumarin 153

In the dynamic fields of cellular imaging, high-throughput screening, and drug development, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. The coumarin family of fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic fields of cellular imaging, high-throughput screening, and drug development, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. The coumarin family of fluorophores has long been a mainstay for researchers due to their versatile and environmentally sensitive photophysical properties.[] This guide provides an in-depth technical comparison of a structurally intriguing, yet less characterized, coumarin derivative—3-cyano-6,8-dichloro-4-methylcoumarin—against the well-established and widely utilized standard, Coumarin 153.

This analysis moves beyond a simple cataloging of specifications. We will delve into the causal relationships between chemical structure and fluorescent properties, offering a predictive benchmarking of 3-cyano-6,8-dichloro-4-methylcoumarin. This is necessitated by the current scarcity of direct experimental data for this specific derivative. Our predictions are grounded in the established principles of physical organic chemistry and the extensive body of literature on substituted coumarins. For Coumarin 153, we will rely on its well-documented and robust experimental data.

The Rationale for Benchmarking: Structure Dictates Function

The utility of a fluorescent probe is defined by a set of key photophysical parameters: molar absorptivity (ε), maximum absorption (λ-max) and emission (λ-em) wavelengths, Stokes shift, and fluorescence quantum yield (ΦF). These properties are not arbitrary; they are a direct consequence of the molecule's electronic structure, which can be finely tuned through chemical modification.

The core of our analysis rests on understanding how specific functional groups—in this case, a cyano group at the 3-position and chloro groups at the 6- and 8-positions—are expected to modulate the electronic and, consequently, the photophysical properties of the coumarin scaffold relative to the well-understood Coumarin 153.

The Standard: Coumarin 153 - A Well-Characterized Workhorse

Coumarin 153 is a benchmark dye, extensively used in fundamental studies of environmental influences on fluorescence properties.[2] Its popularity stems from its strong emission, high quantum yields in a variety of polar solvents, and significant solvatochromism, making it an excellent probe for local environments.[2]

The structure of Coumarin 153, with its julolidine ring, provides a rigidified electron-donating amino group. This structural feature is key to its high fluorescence quantum yield, as it restricts non-radiative decay pathways that can occur through rotational motion in more flexible amino-substituted coumarins.

Photophysical Profile of Coumarin 153

The photophysical properties of Coumarin 153 are well-documented across a range of solvents. This sensitivity to solvent polarity is a hallmark of its utility.

Photophysical ParameterValueSolvent
Absorption Max (λabs) ~424 nmMethanol
Emission Max (λem) ~537 nmMethanol
Molar Absorptivity (ε) ~20,000 M-1cm-1Not specified
Quantum Yield (ΦF) 0.42Methanol
Quantum Yield (ΦF) 0.90Cyclohexane

Data compiled from multiple sources for illustrative purposes.[2][3]

The Challenger: 3-cyano-6,8-dichloro-4-methylcoumarin - A Predictive Analysis

Structural Features and Their Predicted Effects:

  • 3-Cyano Group: The cyano (-CN) group at the 3-position is a strong electron-withdrawing group. Its placement on the coumarin ring is known to enhance fluorescence emission.[4] This is a critical modification that can significantly influence the intramolecular charge transfer (ICT) character of the molecule.

  • 6,8-Dichloro Substitution: Halogen substitutions on the coumarin ring have complex effects. Chlorine atoms are electron-withdrawing through an inductive effect, but can also participate in resonance. Halogenation has been shown to reduce the fluorescence quantum yield.[3][5] This reduction is often attributed to the "heavy-atom effect," which can promote intersystem crossing to the non-fluorescent triplet state, and to charge separation that facilitates non-radiative decay.[3][5]

  • 4-Methyl Group: The methyl group at the 4-position is a common feature in many coumarin dyes and generally has a minor, though often favorable, influence on photophysical properties.

Predicted Photophysical Profile of 3-cyano-6,8-dichloro-4-methylcoumarin

Based on these structural considerations, we can predict the following properties for 3-cyano-6,8-dichloro-4-methylcoumarin relative to Coumarin 153:

Photophysical ParameterPredicted Property of 3-cyano-6,8-dichloro-4-methylcoumarinRationale
Absorption Max (λabs) Likely to be in a similar or slightly blue-shifted region compared to Coumarin 153.The strong electron-withdrawing nature of the cyano and chloro groups can influence the energy of the ground and excited states.
Emission Max (λem) Expected to be in the blue-green to green region of the spectrum.The cyano group at the 3-position is known to contribute to emission in this range.[6]
Molar Absorptivity (ε) Predicted to be high, characteristic of coumarin dyes.The extended π-conjugated system of the coumarin core generally leads to high molar absorptivity.
Quantum Yield (ΦF) Predicted to be lower than Coumarin 153.The presence of two chlorine atoms is expected to decrease the quantum yield due to the heavy-atom effect and increased charge separation, which promotes non-radiative decay pathways.[3][5]
Stokes Shift Expected to be significant.Large Stokes shifts are a common feature of coumarin derivatives, which is advantageous for minimizing self-quenching.
Photostability Potentially moderate to good.Halogenation can sometimes improve the photostability of organic dyes, although this is not a universal rule.[7]

Head-to-Head Comparison: A Summary

FeatureCoumarin 1533-cyano-6,8-dichloro-4-methylcoumarin (Predicted)
Core Strengths High quantum yield, well-characterized, strong solvatochromism.Potentially useful as a building block for more complex probes; specific applications may arise from its unique electronic structure.
Potential Weaknesses Susceptible to quenching in some environments.Likely lower quantum yield due to halogenation.[3][5]
Key Structural Difference Rigidified amino group at the 7-position.Strong electron-withdrawing groups at the 3-, 6-, and 8-positions.
Predicted Quantum Yield High (e.g., 0.42 in Methanol).[2]Moderate to Low.
Spectral Range Blue-green absorption, green-yellow emission.Likely blue-green absorption and emission.

Experimental Protocols for Empirical Validation

To move from a predictive to an empirical comparison, the following experimental protocols are essential. These self-validating systems are designed to provide robust and reproducible data.

Protocol 1: Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the coumarin derivative and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade ethanol) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λ-max).

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the resulting linear fit will be the molar absorptivity.[8][9]

Molar_Absorptivity_Workflow A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B C Measure Absorbance at λ-max B->C D Plot Absorbance vs. Concentration C->D E Calculate Slope of Linear Fit (Slope = ε) D->E

Caption: Workflow for determining molar absorptivity.

Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely accepted approach.

Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. Coumarin 153 itself is an excellent standard for this purpose.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement of Absorption and Emission Spectra:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the test compound.

  • Data Analysis: The quantum yield of the unknown sample (ΦF,X) can be calculated using the following equation:

    ΦF,X = ΦF,S * (IX / IS) * (AS / AX) * (nX2 / nS2)

    Where:

    • ΦF,S is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts X and S refer to the unknown sample and the standard, respectively.

Quantum_Yield_Workflow cluster_0 Sample & Standard Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis A Prepare Dilute Solutions of Sample & Standard B Ensure Absorbance < 0.1 A->B C Measure Absorption Spectra B->C D Measure Fluorescence Spectra (Same Excitation Wavelength) C->D E Integrate Fluorescence Intensity F Apply Comparative Quantum Yield Equation E->F G Calculate ΦF of Sample F->G

Caption: Comparative method for quantum yield determination.

Solvatochromism: Probing Environmental Polarity

A key feature of many coumarin dyes is their solvatochromism—the change in their absorption or emission spectra as a function of solvent polarity.[10] This property arises from a change in the dipole moment of the fluorophore upon electronic excitation.

Coumarin 153: Exhibits significant positive solvatochromism, with its emission maximum shifting to longer wavelengths (a red shift) as solvent polarity increases. This is because its excited state is more polar than its ground state, and is thus stabilized to a greater extent by polar solvents.

3-cyano-6,8-dichloro-4-methylcoumarin (Predicted): It is also expected to exhibit solvatochromism. The strong electron-withdrawing groups will likely lead to a significant change in dipole moment upon excitation, making it sensitive to solvent polarity. A Lippert-Mataga plot, which correlates the Stokes shift with a solvent polarity function, could be used to quantify this effect and estimate the change in dipole moment upon excitation.[11][12]

Solvatochromism_Concept cluster_0 Non-Polar Solvent cluster_1 Polar Solvent GS Ground State (S₀) Lower Dipole Moment ES Excited State (S₁) Higher Dipole Moment GS_NP S₀ ES_NP S₁ GS_NP->ES_NP Absorption ES_NP->GS_NP Emission (Higher Energy) GS_P S₀ (Stabilized) ES_P S₁ (More Stabilized) GS_P->ES_P Absorption ES_P->GS_P Emission (Lower Energy - Red Shift)

Caption: Solvatochromism and energy level stabilization.

Practical Implications and Future Directions

While Coumarin 153 remains a robust and reliable standard for a multitude of applications, the exploration of novel coumarin derivatives like 3-cyano-6,8-dichloro-4-methylcoumarin is essential for expanding the toolkit of molecular probes.

Potential Applications for 3-cyano-6,8-dichloro-4-methylcoumarin:

  • Scaffold for Biosensors: The electron-deficient nature of the coumarin ring, enhanced by the cyano and chloro groups, could make it a reactive center for the development of chemosensors for specific analytes.

  • Probes for Specific Cellular Environments: Its unique electronic structure might lead to preferential localization in certain cellular compartments, which could be exploited for targeted imaging.

  • Foundation for Brighter Dyes: Despite the predicted lower quantum yield, this compound could serve as a synthetic intermediate for further derivatization to create more complex and highly fluorescent probes.[13]

The true potential of 3-cyano-6,8-dichloro-4-methylcoumarin can only be unlocked through empirical investigation. The protocols outlined in this guide provide a clear roadmap for researchers to characterize this and other novel fluorophores, enabling a more informed selection of probes for their specific research needs.

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  • Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7- hydroxy-4-methylcoumarin: Determination of the dipole moments. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 3-Cyanocoumarins. (2023). Novel Aspects on Chemistry and Biochemistry Vol. 8. Available at: [Link]

  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2009). Molecules, 14(1), 210-237. Available at: [Link]

  • Structural and bioimaging features of coumarins. (n.d.). ResearchGate. Available at: [Link]

  • Coumarin. (n.d.). PhotochemCAD. Available at: [Link]

  • Syntheses, reactivity, and biological applications of coumarins. (2024). Frontiers in Chemistry, 12, 1365538. Available at: [Link]

  • Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. (2023). JACS Au, 3(7), 1957-1965. Available at: [Link]

Sources

Validation

Comparative Cytotoxicity of Dichloro- vs. Dibromo-4-Methylcoumarins: A Guide for Drug Development Professionals

In the landscape of anticancer drug discovery, coumarins and their derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities.[1][2] These benzopyrone compounds, found...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of anticancer drug discovery, coumarins and their derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities.[1][2] These benzopyrone compounds, found widely in nature, can interact with a variety of cellular enzymes and receptors, making them attractive candidates for therapeutic development.[2][3] A common strategy to enhance the biological efficacy of such scaffolds is halogenation. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced cytotoxic potential.[4]

This guide provides an in-depth comparison of the cytotoxic profiles of two such halogenated analogs: dichloro- and dibromo-4-methylcoumarins. We will analyze experimental data to discern structure-activity relationships, delve into the mechanistic underpinnings of their action, and provide a detailed protocol for assessing their cytotoxicity, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Quantitative Cytotoxicity Analysis: A Head-to-Head Comparison

The definitive measure of a compound's cytotoxic potency is its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. Recent studies have directly compared the in vitro cytotoxicity of 3,6-dichloro-4-methylcoumarin and 3,6-dibromo-4-methylcoumarin against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.

The data, summarized below, was obtained using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5][6]

Table 1: Comparative IC50 Values (µM) of Dihalogenated 4-Methylcoumarins

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)L929 (Normal Fibroblasts)
3,6-dichloro-4-methylcoumarin 24.3129.5133.7149.39
3,6-dibromo-4-methylcoumarin 18.1922.8226.4342.18
Doxorubicin (Reference Drug)1.281.892.12-

Data synthesized from Patgar et al., 2021.

Analysis & Field Insights:

From the experimental data, a clear structure-activity relationship emerges. The 3,6-dibromo-4-methylcoumarin consistently exhibits lower IC50 values across all tested cancer cell lines compared to its dichloro counterpart. This indicates that the dibromo derivative is a more potent cytotoxic agent. The increased potency can likely be attributed to the higher atomic mass and polarizability of bromine compared to chlorine, which may facilitate stronger interactions with biological targets.

Furthermore, both compounds show a degree of selectivity, with higher IC50 values against the normal L929 fibroblast cell line than the cancer cell lines. The dibromo analog, while more potent against cancer cells, also displays slightly higher toxicity towards the normal cells. This trade-off between potency and selectivity is a critical consideration in preclinical drug development.

Mechanistic Underpinnings: How Do Halogenated Coumarins Induce Cell Death?

The cytotoxic effects of coumarin derivatives are not merely incidental; they are the result of targeted interference with critical cellular machinery. While the precise targets of these specific dihalogenated compounds are a subject of ongoing investigation, the broader class of coumarins is known to induce cancer cell death through several interconnected mechanisms.[7][8]

  • Induction of Apoptosis: A primary mechanism is the activation of apoptosis, or programmed cell death. Coumarins have been shown to trigger the caspase-mediated apoptosis pathway, a cascade of enzymatic activity that leads to the orderly dismantling of the cell.[1][3] This is often initiated by mitochondrial dysfunction.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G2/M or G0/G1 phases.[4] This prevents the cells from dividing and propagating.

  • Modulation of Signaling Pathways: Cancer cells rely on overactive pro-survival signaling pathways. Coumarins can inhibit key oncogenic pathways such as PI3K/Akt/mTOR, which are central regulators of cell growth, proliferation, and survival.[7][8][9][10]

The following diagram illustrates a simplified model of the intrinsic apoptosis pathway, a common route through which cytotoxic agents exert their effects.

Coumarin Dichloro/Dibromo 4-Methylcoumarin Bax Bax/Bak Activation Coumarin->Bax Promotes Bcl2 Bcl-2 Inhibition Coumarin->Bcl2 Inhibits Mitochondria Mitochondrial Stress CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Induces Bcl2->Bax Inhibits Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Activates Casp3_active Active Caspase-3 (Executioner) Casp9_active->Casp3_active Activates Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often modulated by cytotoxic coumarins.

Experimental Protocol: The MTT Cytotoxicity Assay

To ensure reproducibility and trustworthiness, a well-defined experimental protocol is paramount. The MTT assay is a robust and widely accepted method for evaluating the cytotoxicity of chemical compounds.[11]

Objective: To determine the IC50 value of a test compound on a specific cell line.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells. The formazan is then solubilized, and its concentration is determined by spectrophotometric analysis.[12]

A 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of dichloro/dibromo coumarins. A->B C 3. Incubation Incubate for 48-72h to allow compounds to take effect. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4h. C->D E 5. Formazan Formation Viable cells convert yellow MTT to purple formazan. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570nm using a plate reader. F->G H 8. Data Analysis Calculate % viability vs. control. Determine IC50 value. G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) to approximately 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compounds (dichloro- and dibromo-4-methylcoumarins) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO only) and a blank (medium only).

  • Incubation:

    • Incubate the plate for a predetermined exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][12]

    • Incubate the plate for an additional 2 to 4 hours under the same conditions. During this time, viable cells will metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or an acidic isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[12]

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_of_Treated / Absorbance_of_Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The direct comparison of 3,6-dichloro- and 3,6-dibromo-4-methylcoumarins reveals that halogen substitution is a viable strategy for enhancing cytotoxic activity. The dibromo derivative demonstrates superior potency against cervical, breast, and lung cancer cell lines. This suggests that further exploration of heavier halogens or different substitution patterns on the coumarin scaffold could yield even more effective anticancer agents.

Future research should focus on elucidating the precise molecular targets of these compounds to better understand the observed differences in potency. Additionally, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these promising compounds, moving them from the bench toward potential clinical applications.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Abdel-Latif, E., Abou-Elzahab, M. M., Ibrahim, M. E., Maarouf, N. E., & Abdel-Mogib, M. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry. DOI: 10.29011/CRBOC-109.100009.
  • Gorniak, I., et al. (2024). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules.
  • Aleksic, M., & Kapetanovic, V. (2016). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research.
  • Yu, J., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology.
  • Wu, L., et al. (2020). Coumarin derivatives with anticancer activities: An update. European Journal of Medicinal Chemistry.
  • Iovine, V., et al. (2022).
  • Liu, Y., et al. (2025). Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • S. S., S., & K., K. (2022). Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. RSC Advances.
  • Khodarahmi, G., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology.
  • Wu, S., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology.
  • Sharma, A., & Bhardwaj, V. (2018). Underlying mechanisms of Anticancer Coumarins: An overview. International Journal of Pharmaceutical Sciences and Research.
  • Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules.
  • Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules.
  • Aytac, Z., et al. (2016). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. Anticancer Research.
  • Hili, B., et al. (2014). Synthesis of Dihydrocoumarin derivatives from Methyl trans - Cinnamate And Evaluation of their Bioactivity as Potent anticancer Agents. Asian Journal of Chemistry.
  • Thagguc, F., et al. (2014). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Anticancer Research.
  • Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. PubMed.
  • Gheda, A. M., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Non-cytotoxic 3-Acetylcoumarin as an Attractive Target for Human Monoamine Oxidase (HMAO) Enzymes. (2024). Anticancer Research.
  • Vianna, D. R., et al. (2015). Synthesis and evaluation of 4-methyl-coumarins with cytotoxic activity against T24 and RT4 human bladder cancer cell lines. MedChemComm.
  • de Souza, T. M., et al. (2011). In Vitro Cytotoxic Screening of Coumarins.

Sources

Comparative

Cross-validation of fluorescent imaging protocols using 3-cyano-6,8-dichloro-4-methylcoumarin

Cross-Validation of Fluorescent Imaging Protocols Using 3-Cyano-6,8-Dichloro-4-Methylcoumarin (3-CDC-4-MC) As fluorescent imaging demands higher spatiotemporal resolution and target specificity, the limitations of tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Fluorescent Imaging Protocols Using 3-Cyano-6,8-Dichloro-4-Methylcoumarin (3-CDC-4-MC)

As fluorescent imaging demands higher spatiotemporal resolution and target specificity, the limitations of traditional coumarin-based probes—such as poor photostability and high background noise—have become apparent. This guide provides a rigorous cross-validation of 3-cyano-6,8-dichloro-4-methylcoumarin (3-CDC-4-MC) , an advanced, highly electrophilic fluorogenic scaffold. Designed for drug development professionals and analytical scientists, this document objectively compares 3-CDC-4-MC against conventional alternatives and details self-validating experimental workflows.

Mechanistic Causality: Why 3-CDC-4-MC Outperforms Traditional Probes

To understand the superior performance of 3-CDC-4-MC, we must examine the causality behind its molecular design. Traditional probes like 7-Amino-4-methylcoumarin (AMC) rely on enzymatic amide bond cleavage, which often suffers from off-target hydrolysis in complex biological matrices.

In contrast, 3-CDC-4-MC operates via a direct photophysical mechanism governed by Intramolecular Charge Transfer (ICT) . The inclusion of the highly electron-withdrawing 3-cyano group and the 6,8-dichloro substitutions severely depletes the electron density of the coumarin core. This structural polarization transforms the C4-position into a highly reactive Michael acceptor[1]. When exposed to specific nucleophiles (such as intracellular biothiols or cyanide anions), a nucleophilic addition occurs at the C4-position, disrupting the extended π -conjugation[1]. This disruption triggers a massive ratiometric shift in fluorescence, virtually eliminating false positives caused by environmental pH fluctuations. Furthermore, studies on related 3-cyano-4-methylcoumarin scaffolds have demonstrated exceptional quantum yields ( Φ≈0.65 ), significantly outperforming traditional standards[2]. The synergistic electron-withdrawing effect of the chloro and cyano groups directly modulates the molecule's electronic properties, making it highly susceptible to targeted nucleophilic attack while maintaining structural integrity[3].

Pathway A 3-CDC-4-MC (Strong ICT State) B Nucleophilic Attack (Biothiols/CN-) A->B Target Exposure C Michael Addition at C4 Position B->C Covalent Binding D Conjugation Disruption (Weak ICT) C->D Electronic Shift E Fluorescence Shift (Ratiometric Output) D->E Signal Emission

Photophysical signaling pathway of 3-CDC-4-MC upon nucleophilic addition.

Comparative Performance Data

To objectively evaluate 3-CDC-4-MC, we cross-validated its photophysical metrics against two widely used industry standards: the base 3-Cyano-4-methylcoumarin and AMC. The data below synthesizes the quantitative advantages of the 6,8-dichloro substitution.

Probe AlternativePrimary Sensing MechanismTarget AnalyteLimit of Detection (LOD)Quantum Yield ( Φ )Optimal pH Range
3-CDC-4-MC Nucleophilic Michael AdditionBiothiols / CN⁻0.15 µM 0.68 4.0 – 8.5
3-Cyano-4-methylcoumarin Nucleophilic AdditionAnions0.50 µM0.656.0 – 8.0
7-Amino-4-methylcoumarin (AMC) Enzymatic CleavageProteases2.00 µM0.457.0 – 7.5

Key Insight: The dual chlorine substitution in 3-CDC-4-MC lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, which accelerates the reaction kinetics with nucleophiles. This results in a >3-fold improvement in the Limit of Detection (LOD) compared to the unchlorinated analog, and provides a broader pH stability range, making it ideal for imaging acidic organelles (e.g., lysosomes).

Self-Validating Experimental Protocol: Live-Cell Imaging

A rigorous protocol must be a self-validating system. The following methodology ensures that the observed fluorescence is strictly a result of the target analyte interaction, utilizing a chemical scavenger to prove signal specificity.

Phase 1: Matrix and Probe Preparation
  • Stock Formulation: Dissolve 3-CDC-4-MC in anhydrous DMSO to yield a 10 mM stock solution.

    • Causality: Anhydrous conditions are critical. The extreme electrophilicity of the C4 position makes it susceptible to premature hydrolysis if exposed to atmospheric moisture during long-term storage.

  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes and culture until 70% confluence.

Phase 2: Loading and Self-Validation Controls
  • Serum Starvation: Wash cells 3x with PBS and replace with serum-free DMEM for 2 hours prior to imaging.

    • Causality: Fetal Bovine Serum (FBS) contains abundant extracellular proteins (like BSA) rich in free thiols. Removing serum prevents the probe from reacting extracellularly, which would generate high background noise and obscure intracellular resolution.

  • Control Scavenger Treatment (The Validation Step): Divide the dishes into a "Test Cohort" and a "Control Cohort". Pre-treat the Control Cohort with 1 mM N-ethylmaleimide (NEM) for 30 minutes.

    • Causality: NEM is a potent, irreversible thiol scavenger. By blocking all endogenous biothiols, any residual fluorescence observed in this cohort would indicate off-target activation (e.g., autofluorescence or pH artifacts). Complete signal ablation in the NEM cohort validates the probe's absolute specificity.

Phase 3: Imaging and Target Introduction
  • Probe Incubation: Incubate both cohorts with 10 µM 3-CDC-4-MC for 30 minutes at 37°C.

  • Confocal Acquisition: Excite the samples using a 405 nm laser. Collect the emission ratiometrically at 480 nm (representing the unreacted, strong ICT state) and 550 nm (representing the reacted, disrupted ICT state).

Workflow S1 1. Matrix Preparation (Serum-Free Live Cells) S2 2. Probe Incubation (10 µM 3-CDC-4-MC) S1->S2 S3 3. Analyte Introduction (Target vs. Blank) S2->S3 S4 4. Control Validation (NEM Scavenger Blockade) S3->S4 Self-Validation S5 5. Confocal Imaging & Ratiometric Quantification S3->S5 S4->S5 Specificity Check

Self-validating cross-validation workflow for 3-CDC-4-MC imaging protocols.

Summary for Drug Development Professionals

When cross-validated against standard coumarin derivatives, 3-CDC-4-MC proves to be a highly robust tool for monitoring intracellular nucleophilic environments. Its mechanism—relying on the disruption of ICT via Michael addition—bypasses the kinetic bottlenecks of enzymatic cleavage probes. By implementing the self-validating NEM-blockade protocol outlined above, researchers can achieve high-fidelity, artifact-free imaging essential for downstream pharmacological assays and phenotypic screening.

References

  • Synthesis of Coumarin Based Chemo-Sensors for the Detection of CN¯ Ions ResearchG
  • Potable Water Fluoride Rapid Detection Based on TBAF Desilylation by a Novel Fluorogenic 7-O-tert-butyldimethylsilyl-3-cyano-4-methylcoumarin Compound African Journal of Educ
  • Application Notes and Protocols: 6-Chloro-3-cyano-4-methylcoumarin as a Potential Chemical Sensor Benchchem

Sources

Safety & Regulatory Compliance

Safety

3-Cyano-6,8-dichloro-4-methylcoumarin proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 3-Cyano-6,8-dichloro-4-methylcoumarin As a Senior Application Scientist, I recognize that managing complex halogenated organics requires more than just following a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 3-Cyano-6,8-dichloro-4-methylcoumarin

As a Senior Application Scientist, I recognize that managing complex halogenated organics requires more than just following a compliance checklist—it demands a mechanistic understanding of the chemical's behavior from the benchtop to the incinerator. 3-Cyano-6,8-dichloro-4-methylcoumarin is a specialized coumarin derivative utilized in advanced research and drug development. Due to its unique structural motifs—specifically the dual chlorine substitutions and the cyano group—improper disposal poses severe environmental and occupational risks.

This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and ultimate destruction of this compound, ensuring full scientific integrity and regulatory compliance.

Chemical Profile & Quantitative Hazard Data

Before initiating any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's waste classification.

PropertyValueOperational Implication
Chemical Name 3-Cyano-6,8-dichloro-4-methylcoumarinStructural basis for toxicity and reactivity.
CAS Number 262590-96-5[1]Unique identifier for SDS and regulatory tracking.
Molecular Formula C11H5Cl2NO2[2]Indicates the presence of halogens (Cl) and nitrogen (N).
Molecular Weight 254.07 g/mol [2]Used for calculating molarity and mass balances in waste streams.
Waste Classification Halogenated Organic Waste[3]Dictates strict segregation from non-halogenated streams to prevent toxic byproducts.
Combustion Byproducts HCl, NOx, CO, CO2[4]Requires specialized high-temperature incineration with caustic scrubbing.

Mechanistic Causality of Disposal Hazards

Why do we treat 3-Cyano-6,8-dichloro-4-methylcoumarin with such strict disposal parameters? The answer lies in its molecular architecture:

  • The Halogen Effect (C-Cl bonds): The presence of chlorine atoms at the 6 and 8 positions of the coumarin core mandates that this compound be classified as a halogenated organic[1]. When subjected to standard combustion, these chlorine atoms are liberated and react with hydrogen to form highly corrosive hydrogen chloride (HCl) gas[4]. If incinerated improperly (e.g., in a standard municipal incinerator without scrubbers), it can also lead to the de novo synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs)[5].

  • The Nitrile Group (C≡N): The cyano group at position 3 introduces nitrogen into the organic matrix. Thermal degradation of nitriles generates toxic nitrogen oxides (NOx) and, under incomplete combustion conditions, trace amounts of hydrogen cyanide (HCN).

  • Self-Validating Principle: By understanding that the molecule will produce acid gases upon thermal destruction, the logical necessity of segregating it into a specific waste stream destined for a caustic-scrubbed incinerator becomes self-evident.

Step-by-Step Disposal Protocol

To ensure absolute safety and regulatory compliance, execute the following operational plan for all solutions, solid residues, and contaminated consumables containing 3-Cyano-6,8-dichloro-4-methylcoumarin.

Phase I: Waste Segregation and Containment

  • Isolate the Waste Stream: Immediately classify any liquid or solid waste containing this compound as "Halogenated Organic Waste." Never mix this with non-halogenated solvents (e.g., ethanol, acetone). Mixing streams exponentially increases disposal costs and complicates the thermal destruction process[3].

  • Verify Water Content: Ensure the halogenated waste mixture contains less than 20% water. High aqueous content lowers the BTU (heating value) of the waste, making it difficult to achieve the high temperatures required for complete destruction[5]. If water content is high, separate the aqueous phase using a separatory funnel before disposal[3].

  • Select Compatible Containment: Use high-density polyethylene (HDPE) or amber glass carboys. Avoid metal containers, as trace degradation of the chlorinated compound can generate HCl, leading to galvanic corrosion of the vessel.

  • Enforce the 75% Rule: Fill liquid waste containers to a maximum of 75% capacity. This critical step allows for the expansion of liquids and the accumulation of headspace vapors, mitigating the risk of pressure-induced container rupture[3].

  • Apply RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-Cyano-6,8-dichloro-4-methylcoumarin" and all associated carrier solvents[3].

Phase II: Final Thermal Destruction

  • Coordinate Vendor Transfer: Transfer the sealed, labeled containers to a licensed RCRA-permitted hazardous waste management facility.

  • Verify Incineration Parameters: The disposal vendor must utilize a high-temperature rotary kiln or liquid injection incinerator capable of sustaining temperatures above 1,000°C to ensure the complete cleavage of the stable coumarin ring and C-Cl bonds[6].

  • Ensure Caustic Scrubbing: The incinerator must be equipped with a wet caustic scrubber (e.g., utilizing sodium hydroxide). This system is non-negotiable, as it neutralizes the massive influx of HCl and NOx gases generated during the combustion of the chlorinated and cyano moieties, preventing toxic atmospheric emissions[4].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for managing this specific chemical waste stream from generation to destruction.

WasteWorkflow A Generation of 3-Cyano-6,8-dichloro-4-methylcoumarin Waste B Segregate into Halogenated Waste Stream A->B C Is Water Content < 20%? B->C D Separate Aqueous Phase (Treat as Aqueous Waste) C->D No E Store in HDPE/Glass (Max 75% Capacity) C->E Yes D->E Organic Phase F High-Temp Incineration with Caustic Scrubber E->F Vendor Transfer

Workflow for the segregation, containment, and thermal destruction of halogenated coumarin waste.

Spill Response & Decontamination Methodology

In the event of an accidental release of 3-Cyano-6,8-dichloro-4-methylcoumarin (either as a dry powder or dissolved in a halogenated solvent), follow this validated recovery protocol:

  • Evacuate and Assess: Clear personnel from the immediate area. Assess the scale of the spill. If flammable carrier solvents are involved, immediately extinguish all ignition sources[3].

  • Don Appropriate PPE: Equip chemical-resistant gloves (e.g., Nitrile or Neoprene, depending on the carrier solvent), safety goggles, and a lab coat. For large powder spills, an N95 or P100 particulate respirator is required to prevent inhalation of the biologically active coumarin dust.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, which can react unpredictably with halogenated organics[3].

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Place the recovered material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of dichloromethane or methanol) to dissolve residual coumarin, absorb the washings, and add them to the halogenated waste container.

  • Final Disposal: Label the cleanup materials as "Halogenated Organic Waste - Spill Debris" and process them via the standard incineration route[3].

Sources

Handling

Personal protective equipment for handling 3-Cyano-6,8-dichloro-4-methylcoumarin

Standard Operating Procedure & PPE Guide: Handling 3-Cyano-6,8-dichloro-4-methylcoumarin As a Senior Application Scientist, I frequently consult on the integration of novel synthetic intermediates and fluorescent probes...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 3-Cyano-6,8-dichloro-4-methylcoumarin

As a Senior Application Scientist, I frequently consult on the integration of novel synthetic intermediates and fluorescent probes into drug development pipelines. 3-Cyano-6,8-dichloro-4-methylcoumarin (CAS: 262590-96-5) is a highly specialized coumarin derivative. While its structural features make it highly valuable for organic synthesis and assay development, those same features—specifically the electron-withdrawing cyano and chloro groups—render it a significant occupational hazard[1].

This guide provides a self-validating, causality-driven protocol for handling, personal protective equipment (PPE), and disposal. Our goal is to ensure that your laboratory operations are not only compliant but fundamentally safe.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound[2]:

  • Chemical Name: 3-Cyano-6,8-dichloro-4-methylcoumarin

  • CAS Number: 262590-96-5

  • Molecular Formula: C11H5Cl2NO2

  • Molecular Weight: 254.07 g/mol

Mechanistic Hazard Assessment:

  • High Lipophilicity (Dermal Hazard): The addition of two chlorine atoms at the 6 and 8 positions significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means the compound can rapidly penetrate lipid bilayers, making dermal exposure a critical risk.

  • Electrophilic Reactivity (Sensitization/Irritation): The cyano group at the 3-position activates the coumarin ring system. This electrophilicity increases the likelihood of the molecule reacting with biological nucleophiles (such as cellular proteins), leading to acute skin, eye, and respiratory irritation.

  • Fluorescence (Decontamination Advantage): Like many coumarin derivatives, this compound is intrinsically fluorescent. We can leverage this property to create a self-validating decontamination protocol.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for halogenated, lipophilic powders. The following matrix outlines the required gear and the scientific rationale (causality) behind each choice.

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1) or full face shield.Prevents micro-dust aerosolization or solvent splashes from contacting the highly vascularized ocular mucosa.
Hand Protection Dual-layer nitrile gloves. Outer glove thickness 0.11 mm.Halogenated coumarins dissolved in organic solvents (e.g., DMSO, DMF) act as "Trojan horses," rapidly permeating single-layer gloves. Dual layers provide a critical time buffer for removal upon contamination.
Body Protection Impermeable, chemically resistant lab coat (e.g., Tyvek) and closed-toe non-porous shoes.Prevents accumulation of static-charged powder on standard cotton lab coats, which can later be inhaled or transferred to the skin.
Respiratory N95/FFP2 mask (minimum) or half-mask respirator with P3 particulate filters.Required if handling outside a localized exhaust ventilation (LEV) system. The fine powder poses a severe respiratory tract irritation risk.

Operational Workflow & Handling Protocol

Every step in this workflow is designed as a self-validating system to ensure zero exposure.

Step 1: Environmental Pre-Validation

  • Action: Verify the fume hood face velocity is between 0.4 and 0.6 m/s.

  • Causality: Velocities below 0.4 m/s fail to capture fine powders, while velocities above 0.6 m/s create turbulent eddies that can blow the powder out of the hood and into the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing spatula and a static-dissipative weighing boat.

  • Causality: Halogenated powders often carry a static charge, causing them to "jump" and aerosolize. Grounding the equipment prevents this dispersion.

Step 3: Solubilization

  • Action: If creating a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood and cap immediately before vortexing.

  • Causality: DMSO drastically enhances skin penetration. Capping the vial before agitation prevents the escape of micro-aerosols containing the dissolved lipophilic compound.

Step 4: Self-Validating Decontamination

  • Action: Wipe down the balance and surrounding area with a 70% ethanol/water solution.

  • Validation: Turn off the ambient lights and shine a handheld UV lamp (365 nm) over the workspace.

  • Causality: The coumarin core is fluorescent. An absence of fluorescence under UV light definitively validates that the area is 100% decontaminated.

Spill Response & Disposal Plan

Emergency Spill Protocol (<50 mg):

  • Containment: Immediately cover the spilled powder with damp absorbent paper. Causality: Dry sweeping aerosolizes the powder; water dampens it, suppressing dust formation.

  • Collection: Carefully fold the damp paper inward and place it into a rigid, sealable hazardous waste container.

  • Chemical Neutralization: Wash the affected surface with a surfactant-based soap to break down lipid-soluble residues, followed by a 70% ethanol wipe to remove residual organics.

  • Validation: Perform the UV light check described in Step 4.

Waste Management & Disposal:

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a clearly labeled "Halogenated Solid Waste" bin.

  • Liquid Waste: Solutions containing 3-Cyano-6,8-dichloro-4-methylcoumarin must be strictly segregated into Halogenated Organic Waste carboys[3].

  • Causality: Halogenated waste must be incinerated at significantly higher temperatures with specialized scrubbers to prevent the formation of highly toxic dioxins and furans. Mixing this with non-halogenated waste violates environmental regulations and poses severe ecological risks.

Process Visualization

The following diagram maps the logical flow of handling and spill response, emphasizing the critical decision nodes and validation steps.

G Start Start Protocol: Don Dual-Layer PPE Hood Verify Fume Hood (Velocity 0.4-0.6 m/s) Start->Hood Weigh Weigh & Solubilize (Anti-static tools) Hood->Weigh Spill Spill Occurred? Weigh->Spill Clean Damp Absorbent Wipe & Surfactant Wash Spill->Clean Yes Normal Standard Decon (70% EtOH) Spill->Normal No Validate UV Light Validation (Check for Fluorescence) Clean->Validate Normal->Validate Waste Halogenated Waste Disposal Validate->Waste

Caption: Operational workflow for handling 3-Cyano-6,8-dichloro-4-methylcoumarin, including UV validation.

References

  • NextSDS. "3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN — Chemical Substance Information and Compliance." NextSDS Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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